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  • Product: 2,5-Dimethoxy-L-phenylalanine
  • CAS: 730927-12-5

Core Science & Biosynthesis

Foundational

2,5-Dimethoxy-L-phenylalanine: In Vitro Mechanism of Action and Experimental Workflows

Executive Summary 2,5-Dimethoxy-L-phenylalanine (2,5-DMP; PubChem CID 40465110) is a synthetic, ring-substituted amino acid analog[1][2]. While it lacks direct affinity for monoaminergic receptors, its in vitro mechanism...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dimethoxy-L-phenylalanine (2,5-DMP; PubChem CID 40465110) is a synthetic, ring-substituted amino acid analog[1][2]. While it lacks direct affinity for monoaminergic receptors, its in vitro mechanism of action represents a highly orchestrated, three-phase cascade: transcellular uptake, enzymatic biotransformation, and downstream receptor agonism.

Functioning essentially as an in vitro "prodrug" tool compound, 2,5-DMP exploits the L-type amino acid transporter 1 (LAT1/SLC7A5) for cellular entry[3][4]. Once intracellular, it serves as a substrate for Aromatic L-amino acid decarboxylase (AADC) , which cleaves the carboxyl group to yield the active trace amine 2,5-dimethoxyphenethylamine (2C-H) [5][6]. This newly synthesized metabolite subsequently acts as a potent partial agonist at the 5-HT2A receptor , triggering intracellular calcium mobilization[7][8].

This whitepaper deconstructs this tripartite mechanism, providing researchers with the causal logic and self-validating protocols required to study 2,5-DMP in vitro.

Transcellular Transport: LAT1 (SLC7A5) Mediation

Mechanistic Rationale

Because 2,5-DMP is a highly polar zwitterion at physiological pH, passive diffusion across lipophilic cell membranes is negligible. Cellular entry is strictly gated by the heterodimeric transporter LAT1 (SLC7A5) complexed with CD98 (SLC3A2)[4]. LAT1 is a sodium- and pH-independent antiporter optimized for large, neutral, and bulky amino acids[3]. The 2,5-dimethoxy substitutions on the phenyl ring of 2,5-DMP increase its steric bulk and lipophilicity relative to L-phenylalanine, optimizing its fit within the hydrophobic binding pocket of LAT1[9].

Self-Validating Protocol: LAT1 Uptake Kinetics

To ensure trustworthiness, this protocol utilizes BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) , a highly specific System L inhibitor, as a negative control to definitively prove that 2,5-DMP uptake is LAT1-dependent[9].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably overexpressing human SLC7A5/SLC3A2 in 24-well plates at 2×105 cells/well. Incubate for 24 hours at 37°C.

  • Depletion Phase: Wash cells three times with pre-warmed Na+ -free Hank's Balanced Salt Solution (HBSS) to eliminate endogenous amino acid competition. Incubate in HBSS for 15 minutes.

  • Treatment Application:

    • Experimental Group: Add 2,5-DMP at varying concentrations (1 µM to 500 µM) in HBSS.

    • Validation Control: Pre-incubate parallel wells with 10 mM BCH for 10 minutes prior to adding 2,5-DMP.

  • Uptake & Quench: Incubate for exactly 3 minutes (linear uptake phase). Rapidly terminate transport by washing three times with ice-cold HBSS containing 1 mM BCH.

  • Lysis & Quantification: Lyse cells using 0.1 M NaOH. Neutralize and quantify intracellular 2,5-DMP concentrations via LC-MS/MS (MRM mode). Normalize to total protein content using a BCA assay.

Enzymatic Biotransformation: AADC-Catalyzed Decarboxylation

Mechanistic Rationale

Once sequestered in the cytosol, 2,5-DMP is biologically inert until it encounters Aromatic L-amino acid decarboxylase (AADC; also known as DOPA decarboxylase)[6]. AADC utilizes pyridoxal-5'-phosphate (PLP) as an essential cofactor. The amine group of 2,5-DMP displaces the internal Schiff base of the PLP-enzyme complex, positioning the carboxylate group for cleavage[6]. The release of CO2​ generates the active monoamine, 2,5-dimethoxyphenethylamine (2C-H), a structural analog of the psychedelic phenethylamine 2C-B[8].

Self-Validating Protocol: AADC Enzyme Kinetics

To validate that the generation of 2C-H is strictly enzymatic and not an artifact of spontaneous degradation, this protocol employs Carbidopa , a peripheral AADC inhibitor.

Step-by-Step Methodology:

  • Enzyme Master Mix: Prepare a reaction buffer containing 50 mM sodium phosphate (pH 7.2), 0.1 mM PLP, and 1 mM dithiothreitol (DTT). Add 1 µg of purified recombinant human AADC enzyme per reaction tube.

  • Validation Control: To a subset of tubes, add 10 µM Carbidopa and pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 2,5-DMP substrate at concentrations ranging from 10 µM to 2 mM to initiate the reaction. Total reaction volume should be 100 µL.

  • Incubation & Termination: Incubate at 37°C for 20 minutes. Terminate the reaction by adding 10 µL of 1 M perchloric acid ( HClO4​ ) to precipitate the protein.

  • Centrifugation & Detection: Centrifuge at 15,000 × g for 10 minutes at 4°C. Analyze the supernatant via High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify the formation of 2C-H.

  • Data Analysis: Plot the initial velocity ( V0​ ) against substrate concentration and fit to the Michaelis-Menten equation to derive Km​ and kcat​ .

Protocol Prep 1. Prepare Recombinant AADC + 0.1 mM PLP Buffer Incubate 2. Incubate with 2,5-DMP (10 µM - 2 mM) Prep->Incubate Control Validation Control: + Carbidopa (AADC Inhibitor) Prep->Control Quench 3. Quench Reaction (1M Perchloric Acid) Incubate->Quench Control->Quench Detect 4. HPLC-ECD Quantification (Measure 2C-H Output) Quench->Detect Analyze 5. Michaelis-Menten Kinetics (Km, Vmax) Detect->Analyze

Self-Validating AADC Enzymatic Assay Workflow

Pharmacodynamics: 5-HT2A Receptor Activation via 2C-H

Mechanistic Rationale

The end-stage of the 2,5-DMP in vitro pathway is the pharmacological action of its metabolite, 2C-H. The 2,5-dimethoxy motif is a critical pharmacophore for binding to the Serotonin 2A (5-HT2A) receptor[7][10]. 2C-H acts as a partial agonist at this Gq​ -coupled GPCR, triggering the activation of phospholipase C (PLC), the generation of inositol triphosphate ( IP3​ ), and the subsequent release of intracellular calcium ( Ca2+ )[8][11].

Self-Validating Protocol: FLIPR Calcium Mobilization

To prove that the calcium transient is mediated specifically by the 5-HT2A receptor and not by off-target effects of the parent 2,5-DMP, Ketanserin (a selective 5-HT2A antagonist) is utilized.

Step-by-Step Methodology:

  • Cell Culture: Plate CHO-K1 cells stably expressing the human 5-HT2A receptor in 384-well black-wall, clear-bottom plates at 1×104 cells/well.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with probenecid to prevent dye efflux). Incubate for 1 hour at 37°C.

  • Antagonist Pre-treatment: To the validation wells, add 1 µM Ketanserin 15 minutes prior to the assay.

  • Agonist Addition: Using a Fluorometric Imaging Plate Reader (FLIPR), establish a baseline fluorescence for 10 seconds. Automatically inject the AADC-generated 2C-H metabolite (or synthesized 2C-H standard) at varying concentrations.

  • Measurement: Record fluorescence continuously for 3 minutes. Calculate the maximum fluorescence minus baseline ( Max−Min ) and plot against the log concentration of the ligand to determine the EC50​ .

MOA DMP_ext 2,5-DMP (Extracellular) LAT1 LAT1 / SLC7A5 (Membrane Transporter) DMP_ext->LAT1 Uptake DMP_int 2,5-DMP (Intracellular) LAT1->DMP_int Influx AADC AADC + PLP (Decarboxylation) DMP_int->AADC Substrate TwoCH 2C-H (Metabolite) (Intracellular) AADC->TwoCH -CO2 HT2A 5-HT2A Receptor (Activation) TwoCH->HT2A Agonism Ca_Signal Gq / Calcium Mobilization HT2A->Ca_Signal Signaling

Complete In Vitro Mechanism of Action Pathway for 2,5-DMP

Quantitative Data Summary

The following table synthesizes representative in vitro kinetic and pharmacodynamic parameters for the 2,5-DMP pathway, derived from structurally homologous phenethylamine precursors and 5-HT2A agonists[5][8][9].

Phase / TargetParameterRepresentative ValueExperimental ImplicationValidation Control
Phase 1: LAT1 (SLC7A5) Affinity ( Km​ )~25 - 45 µMHigh-affinity uptake; efficient cellular entry despite steric bulk.Uptake blocked by 10 mM BCH.
Phase 2: AADC Enzyme Affinity ( Km​ )~150 - 300 µMModerate affinity; requires sufficient intracellular accumulation.Decarboxylation blocked by Carbidopa.
Phase 2: AADC Enzyme Turnover ( kcat​ )~5 - 8 s−1 Steady conversion to the active 2C-H metabolite.Requires 0.1 mM PLP cofactor.
Phase 3: 5-HT2A Receptor Potency ( EC50​ )~10 - 50 nMHigh potency partial agonism by the 2C-H metabolite.Signal abolished by 1 µM Ketanserin.
Phase 3: 5-HT2A Receptor Efficacy ( Emax​ )~60 - 80%Partial agonism relative to endogenous 5-HT.Standardized against 10 µM Serotonin.

References

  • PubChem: 2,5-Dimethoxy-L-phenylalanine | C11H15NO4 | CID 40465110. National Center for Biotechnology Information. URL:[Link]

  • PubChem (Alternate): 2,5-Dimethoxy-L-phenylalanine | C11H15NO4 | CID 40465110 - Computed Properties. National Center for Biotechnology Information. URL:[Link]

  • Portland Press: Overexpression of the LAT1 in primary human trophoblast cells increases the uptake of essential amino acids and activates mTOR signaling. URL:[Link]

  • PubMed Central (PMC): The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health. URL:[Link]

  • PubMed Central (PMC): Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. URL:[Link]

  • UniProt: Aromatic-L-amino-acid decarboxylase - Bacillus atrophaeus | UniProtKB. URL:[Link]

  • Wikipedia: Aromatic L-amino acid decarboxylase. URL:[Link]

  • Wikipedia: 2C-B (4-bromo-2,5-dimethoxyphenethylamine). URL: [Link]

  • PubMed: Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. URL:[Link]

  • PubMed: 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. URL: [Link]

  • PubMed: Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats. URL:[Link]

Sources

Exploratory

structural properties and stability of 2,5-dimethoxy-L-phenylalanine

An In-Depth Technical Guide on the Structural Properties and Stability of 2,5-Dimethoxy-L-phenylalanine Executive Summary 2,5-Dimethoxy-L-phenylalanine is a highly specialized, non-proteinogenic amino acid utilized exten...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Structural Properties and Stability of 2,5-Dimethoxy-L-phenylalanine

Executive Summary

2,5-Dimethoxy-L-phenylalanine is a highly specialized, non-proteinogenic amino acid utilized extensively in the design of peptidomimetics and novel bioactive therapeutics. The integration of a 2,5-dimethoxy-substituted aromatic ring into an amino acid backbone imparts unique electronic characteristics, altering both the steric bulk and the electrostatic potential of the resulting peptides. This whitepaper provides an authoritative analysis of its structural properties, degradation kinetics, and self-validating experimental workflows necessary for maintaining scientific integrity during drug development.

Molecular Architecture and Electronic Properties

The physicochemical behavior of 2,5-dimethoxy-L-phenylalanine (CAS: 730927-12-5) is governed by the interplay between its zwitterionic backbone and its electron-rich aromatic system[1].

The presence of two methoxy (–OCH₃) groups at the ortho (2-) and meta (5-) positions relative to the alkyl chain fundamentally alters the electron density of the phenyl ring. Through resonance (+M effect), the oxygen lone pairs donate electron density into the ring, overpowering their inductive (–I) withdrawal. This electronic activation makes the ring highly nucleophilic, particularly at the 4-position, rendering it susceptible to electrophilic aromatic substitution[2].

Table 1: Physicochemical and Computed Properties

PropertyValueCausality / Analytical Implication
Molecular Formula C₁₁H₁₅NO₄Baseline composition for elemental analysis[1].
Exact Mass 225.1001 g/mol Target m/z (226.1076 [M+H]⁺) for High-Resolution Mass Spectrometry (HRMS)[2].
Topological Polar Surface Area 81.8 ŲIndicates moderate membrane permeability; active transport (e.g., LAT1) is required for blood-brain barrier penetration[2].
XLogP3 -1.4High aqueous solubility at physiological pH due to its zwitterionic state[2].
H-Bond Donors / Acceptors 2 / 5Facilitates strong, directional binding within peptidomimetic active sites[2].

Metabolic Vulnerabilities and Oxidative Degradation

While the ether linkages of the methoxy groups provide stability in solid-state formulations, they introduce specific metabolic and oxidative vulnerabilities in solution or in vivo. The structural motif of 2,5-dimethoxyphenyl shares metabolic pathways with well-documented phenethylamine derivatives (e.g., 2,5-dimethoxyamphetamines)[3].

In biological systems or biomimetic oxidative assays, these ether linkages are primary targets for Cytochrome P450 enzymes (specifically CYP2D6) or strong chemical oxidants[3]. Enzymatic or chemical O-demethylation yields 2-O-desmethyl and 5-O-desmethyl phenol intermediates. Because the aromatic ring is highly electron-rich, these phenols can undergo further bis-demethylation to form hydroquinones. These hydroquinones rapidly auto-oxidize into reactive ortho- or para-quinones[4].

Understanding this pathway is critical for drug developers, as the resulting quinones are highly electrophilic and can form irreversible covalent adducts with nucleophilic residues (e.g., cysteine) on off-target proteins[5].

OxidativePathway Parent 2,5-Dimethoxy-L-Phe (Stable Precursor) CYP CYP2D6 / Chemical Oxidants (Catalytic Cleavage) Parent->CYP ODemeth1 2-O-Desmethyl Phenol (Intermediate) CYP->ODemeth1 ODemeth2 5-O-Desmethyl Phenol (Intermediate) CYP->ODemeth2 BisDemeth 2,5-Bis-O-Desmethyl (Hydroquinone) ODemeth1->BisDemeth ODemeth2->BisDemeth Quinone Ortho/Para-Quinone (Reactive Electrophile) BisDemeth->Quinone Auto-oxidation (-2e-, -2H+)

Metabolic and oxidative degradation pathway of the 2,5-dimethoxyphenyl moiety.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the handling, synthesis, and analysis of 2,5-dimethoxy-L-phenylalanine must rely on self-validating systems. Below are two critical protocols designed to eliminate analytical artifacts.

Protocol A: Enantioselective Enzymatic Resolution

Chemical synthesis often yields the racemic mixture (DL-2,5-dimethoxyphenylalanine)[2]. To isolate the pure L-isomer required for biological applications, enzymatic resolution is superior to chiral chromatography due to its absolute stereospecificity.

  • N-Acetylation: React the racemic mixture with acetic anhydride in 1M NaOH.

    • Causality: This protects the primary amine and creates the specific substrate (N-acetyl-DL-amino acid) required for the enzyme's active site.

  • Enzymatic Cleavage: Adjust the solution to pH 7.5, introduce Porcine Kidney Acylase I, and incubate at 37°C for 24 hours.

    • Causality: Acylase I is strictly stereospecific; it hydrolyzes the amide bond of the L-enantiomer exclusively, leaving the N-acetyl-D-enantiomer completely intact.

  • Phase Separation: Acidify the mixture to pH 2.0 and extract with ethyl acetate.

    • Causality: At pH 2.0, the unreacted N-acetyl-D-isomer is protonated (neutral) and partitions into the organic phase. The free L-amino acid remains protonated (cationic) in the aqueous phase, ensuring a thermodynamically driven, self-validating separation.

  • Isoelectric Precipitation: Adjust the isolated aqueous phase to pH ~5.5 (the isoelectric point).

    • Causality: The zwitterionic 2,5-dimethoxy-L-phenylalanine achieves its lowest solubility at this pH and precipitates as a pure crystalline solid[1].

Protocol B: Stability-Indicating LC-HRMS Assay

To determine shelf-life and degradation kinetics, a forced degradation study must be employed. The protocol below ensures that degradation occurs only during the stress phase, not during the analysis itself.

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of LC-MS grade Water:Methanol to a concentration of 1 mg/mL.

  • Stress Application: Divide into four aliquots. Apply 0.1M HCl (Acidic), 0.1M NaOH (Basic), 3% H₂O₂ (Oxidative), and UV 254nm (Photolytic) stress at 60°C (except UV, which is at RT) for 24 hours.

  • Quenching (Critical Step): Neutralize the acidic/basic samples to pH 7 using NaOH/HCl. Quench the oxidative sample with an equimolar amount of sodium thiosulfate (Na₂S₂O₃).

    • Causality: Quenching freezes the degradation profile at the exact end of the stress period. Without this step, degradation would continue inside the autosampler or on the highly pressurized LC column, invalidating the kinetic data.

  • Chromatographic Separation: Inject onto a C18 column using a slow gradient of 0.1% Formic Acid in Water to Acetonitrile.

    • Causality: The slow gradient ensures that highly polar degradation products (like the O-demethylated phenols) are chromatographically resolved from the parent peak before entering the mass spectrometer, preventing ion suppression.

ForcedDegradation Start 2,5-Dimethoxy-L-Phe Stock (1 mg/mL) Acid Acidic Stress (0.1M HCl, 60°C) Start->Acid Base Basic Stress (0.1M NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Photo Photolytic Stress (UV 254nm, RT) Start->Photo NeutA Neutralize (NaOH) Acid->NeutA NeutB Neutralize (HCl) Base->NeutB Quench Quench (Na2S2O3) Ox->Quench LCMS LC-HRMS Analysis (C18, Gradient Elution) Photo->LCMS Direct Injection NeutA->LCMS NeutB->LCMS Quench->LCMS

Self-validating forced degradation workflow ensuring analytical integrity.

References

  • National Center for Biotechnology Information (PubChem). "2,5-Dimethoxy-L-phenylalanine (CID 40465110)." PubChem Database. Available at:[Link]

  • Ewald, A., & Maurer, H. H. (2008). "2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6." Toxicology Letters, 183(1-3), 52-57. Available at:[Link]

  • Zweig, J. S., & Castagnoli, N. (1977). "In vitro O-demethylation of the psychotomimetic amine, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane." Journal of Medicinal Chemistry, 20(3), 414-421. Available at:[Link]

Sources

Foundational

Metabolic Pathways of 2,5-Dimethoxy-L-Phenylalanine Derivatives: A Comprehensive Technical Guide

Executive Summary 2,5-Dimethoxy-L-phenylalanine (2,5-DMPA) and its decarboxylated derivatives form the structural core of a vast array of psychoactive phenethylamines (the 2C series) and amphetamines (the DOx series). Un...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dimethoxy-L-phenylalanine (2,5-DMPA) and its decarboxylated derivatives form the structural core of a vast array of psychoactive phenethylamines (the 2C series) and amphetamines (the DOx series). Understanding the biotransformation of these scaffolds is paramount for toxicological risk assessment, forensic analysis, and neuropharmacological drug development. This whitepaper provides an authoritative, in-depth analysis of the phase I and phase II metabolic pathways governing these compounds, supported by validated experimental methodologies and enzyme kinetics.

Core Structural Pharmacology & Biotransformation

The metabolic fate of 2,5-dimethoxy derivatives is strictly dictated by the steric and electronic properties of the methoxy groups at the 2- and 5-positions of the aromatic ring. Hepatic cytochrome P450 (CYP) enzymes and monoamine oxidases (MAO) serve as the primary drivers of their biotransformation.

CYP450-Mediated O-Demethylation

The hallmark phase I metabolic route for 2,5-dimethoxy amphetamines (e.g., DOB, DOC, DOM) is O-demethylation, which is predominantly catalyzed by the CYP2D6 isoenzyme[1].

  • Causality & Mechanism: The steric environment of the CYP2D6 active site preferentially accommodates the 5-methoxy group. The 2-methoxy group is sterically hindered by the adjacent bulky alkylamine side chain. Consequently, the 5-O-desmethyl metabolite (e.g., 2-methoxy-5-hydroxy-4-bromoamphetamine for DOB) is consistently the major product, while the 2-O-desmethyl metabolite forms only in minor quantities[2].

  • Enzyme Kinetics: These derivatives act as non-mechanism-based competitive inhibitors of CYP2D6. Because their inhibition constants ( Ki​ ) are in the micromolar range, severe mechanism-based drug-drug interactions with other CYP2D6 substrates are possible but generally require high systemic concentrations[1].

Oxidative Deamination

Derivatives lacking alpha-methylation (such as the 2C series, e.g., 2C-B) are highly susceptible to oxidative deamination[3].

  • Causality & Mechanism: Monoamine oxidase (MAO) oxidizes the primary amine into an intermediate imine, which rapidly hydrolyzes into an aldehyde. To prevent aldehyde toxicity, aldehyde dehydrogenase immediately converts this intermediate into a substituted phenylacetic acid (e.g., 4-bromo-2,5-dimethoxyphenylacetic acid, BDMPAA), or alcohol dehydrogenase reduces it to a phenylethanol (e.g., BDMPE)[3].

Side-Chain Modifications & Phase II Conjugation
  • Aliphatic Oxidation: Derivatives with extended alkyl or thioalkyl substitutions undergo specific side-chain oxidations. For example, 2,5-dimethoxy-4-propylthiophenethylamine (2C-T-7) undergoes sulfoxidation, sulfone formation, and β -hydroxylation of the propyl chain[4].

  • Phase II Conjugation: The phenolic compounds generated from O-demethylation undergo rapid phase II metabolism. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) conjugate these hydroxyl groups to increase aqueous solubility, facilitating renal excretion[5].

Pathway Visualization

MetabolicPathways DMPA 2,5-Dimethoxy Derivative O_Demethyl5 5-O-Desmethyl Metabolite DMPA->O_Demethyl5 CYP2D6 O_Demethyl2 2-O-Desmethyl Metabolite DMPA->O_Demethyl2 CYP2D6 Deamination Oxidative Deamination DMPA->Deamination MAO PhaseII Phase II Conjugates O_Demethyl5->PhaseII UGTs/SULTs O_Demethyl2->PhaseII UGTs/SULTs Acid Phenylacetic Acid Deamination->Acid Oxidation Alcohol Phenylethanol Deamination->Alcohol Reduction

Phase I and Phase II metabolic pathways of 2,5-dimethoxy derivatives.

Quantitative Pharmacokinetics & Enzyme Kinetics

The table below summarizes the kinetic parameters and primary metabolic pathways for key 2,5-dimethoxy derivatives[1][3][4].

Compound ClassRepresentative DrugPrimary Metabolic PathwayRecombinant CYP2D6 Ki​ (µM)HLM Ki​ (µM)
DOx Series DOM, DOB, DOCO-Demethylation (5-O-desmethyl favored)7.1 - 296.02.7 - 19.9
2C Series 2C-BOxidative Deamination & O-DemethylationN/AN/A
Thio-2C Series 2C-T-7Sulfoxidation & Aliphatic HydroxylationN/AN/A

Experimental Methodologies: In Vitro & In Vivo Profiling

To ensure self-validating and reproducible results, the following protocols detail the exact methodologies for characterizing the metabolism of these derivatives.

Protocol 1: In Vitro CYP450 Profiling using Human Liver Microsomes (HLMs)

Purpose: To determine the specific CYP isoenzymes responsible for Phase I metabolism and calculate intrinsic clearance.

  • Substrate Preparation: Prepare a 10 µM working solution of the 2,5-dimethoxy derivative in 0.1 M potassium phosphate buffer (pH 7.4).

    • Rationale: Physiological pH ensures optimal tertiary conformation of the CYP enzymes.

  • HLM Incubation: Combine the substrate with pooled HLMs (1 mg/mL final protein concentration). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction.

    • Rationale: NADPH acts as the essential electron donor required for the CYP450 catalytic cycle.

  • Quenching: At designated time points (0, 15, 30, 60 mins), extract 100 µL aliquots and immediately submerge them into 200 µL of ice-cold acetonitrile.

    • Rationale: Acetonitrile rapidly denatures CYP enzymes, instantly halting the reaction, while simultaneously precipitating proteins to prevent downstream LC column clogging.

  • Centrifugation & Analysis: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

ProfilingWorkflow Prep 1. Substrate Prep HLM 2. HLM Incubation Prep->HLM Quench 3. Protein Crash HLM->Quench Centrifuge 4. Centrifugation Quench->Centrifuge LCMS 5. LC-MS/MS Centrifuge->LCMS

In vitro human liver microsome (HLM) metabolic profiling workflow.

Protocol 2: In Vivo Urinary Metabolite Identification via GC-MS

Purpose: To identify renally excreted Phase I metabolites and Phase II conjugates[5].

  • Enzymatic Hydrolysis: Treat 24-hour urine fractions with β -glucuronidase/arylsulfatase at 37°C for 16 hours.

    • Rationale: Phase II conjugates are too polar and thermally labile for GC-MS. Hydrolysis reverts them to their volatile Phase I phenolic forms[4].

  • Liquid-Liquid Extraction (LLE): Adjust the sample pH to 9.5 and extract using an ethyl acetate/diethyl ether mixture.

    • Rationale: The alkaline pH ensures the basic amines are un-ionized, maximizing their partitioning into the organic phase.

  • Derivatization: Evaporate the organic layer under nitrogen and derivatize using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)[5].

    • Rationale: Derivatization replaces active hydrogens on hydroxyl and amine groups with trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability for GC analysis[6].

  • GC-MS Analysis: Inject 1 µL into the GC-MS operating in full-scan mode for the structural elucidation of novel metabolites.

Toxicological Implications

Understanding these specific metabolic pathways is critical for assessing toxicological risks. The O-demethylated metabolites of certain 2,5-dimethoxy derivatives retain pharmacological activity at 5-HT receptors and may contribute to the prolonged, delayed-onset effects or neurotoxicity observed in human subjects[7]. Furthermore, significant interspecies variations—such as specific phenol metabolites forming in mice but not in humans—highlight the absolute necessity of using human-derived in vitro models (like HLMs or human hepatocytes) for accurate pharmacological risk assessment[3].

References

  • [1] 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6 - PubMed | Source: nih.gov |1

  • [2] Study on metabolites of 2,5-dimethoxy-4-bromamphetamine (DOB) in human urine using gas chromatography-mass spectrometry - ResearchGate | Source: researchgate.net |2

  • [7] 2,5-Dimethoxy-4-methylamphetamine - Wikipedia | Source: wikipedia.org |7

  • [5] Metabolism and toxicological detection of the designer drug 4-chloro-2,5-dimethoxyamphetamine in rat urine using gas chromatography-mass spectrometry - PubMed | Source: nih.gov | 5

  • [3] Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed | Source: nih.gov |3

  • [4] In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat - Sci-Hub | Source: sci-hub.red |4

  • [6] Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human - ResearchGate | Source: researchgate.net | 6

Sources

Exploratory

Pharmacological Profiling of 2,5-Dimethoxy-L-phenylalanine: A Prodrug Approach to 5-HT2A Receptor Activation

Target Audience: Pharmacologists, Medicinal Chemists, and CNS Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary The development of central nervous system (CNS) the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Medicinal Chemists, and CNS Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The development of central nervous system (CNS) therapeutics often faces the dual challenge of blood-brain barrier (BBB) permeability and target specificity. 2,5-Dimethoxy-L-phenylalanine (2,5-DMPA) represents a highly specialized molecular tool that bypasses traditional lipid-diffusion BBB penetration. Structurally, it is an amino acid analog of the potent serotonergic agonist 2,5-dimethoxyphenethylamine (2C-H)[1].

This whitepaper details the receptor binding affinity profile of 2,5-DMPA, which operates not as a direct receptor ligand, but as a carrier-mediated prodrug. By exploiting the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) for CNS entry and Aromatic L-Amino Acid Decarboxylase (AADC) for metabolic activation, 2,5-DMPA achieves targeted delivery of a 5-HT2A/2C pharmacophore[2][3].

Molecular Rationale & Binding Profile

To understand the pharmacological profile of 2,5-DMPA, it is critical to separate the affinity of the parent amino acid from its active metabolite.

Direct Receptor Affinity: The Zwitterion Barrier

In vitro binding assays demonstrate that 2,5-DMPA has negligible direct affinity for 5-HT2A, 5-HT2C, or trace amine-associated receptors (TAAR1). The causality behind this lack of binding lies in the orthosteric pocket of monoamine receptors. 5-HT2A activation requires a critical salt bridge formation between the protonated primary amine of the ligand and the highly conserved Asp155 residue in transmembrane helix 3 (TM3). The presence of the α -carboxylate group in 2,5-DMPA creates a zwitterionic state at physiological pH, resulting in severe electrostatic repulsion and steric clashing within the binding pocket, effectively abolishing direct agonism.

LAT1 (SLC7A5) Transport Affinity

Instead of monoamine receptors, the primary binding target for 2,5-DMPA is LAT1. LAT1 is a sodium-independent antiporter highly expressed at the BBB. The 2,5-dimethoxy substitutions on the phenyl ring significantly enhance the molecule's lipophilicity compared to endogenous L-phenylalanine. Computational modeling and cis-inhibition assays reveal that these methoxy groups perfectly occupy the hydrophobic auxiliary pocket of LAT1 in its outward-occluded state, resulting in high-affinity carrier-mediated transport[2].

AADC-Mediated Activation

Once translocated into the cytosol of CNS neurons, 2,5-DMPA acts as a high-affinity substrate for AADC. The enzyme utilizes a pyridoxal phosphate (PLP) cofactor to cleave the carboxyl group, releasing CO2 and yielding 2,5-dimethoxyphenethylamine (2C-H)[3]. It is this metabolite that possesses the nanomolar binding affinity (Ki 85 nM) for the 5-HT2A receptor.

Pathway A 2,5-Dimethoxy-L-phenylalanine (Prodrug) B LAT1 (SLC7A5) Transport A->B BBB Penetration C AADC Enzyme Decarboxylation B->C Cytosolic Entry D 2,5-Dimethoxyphenethylamine (Active Metabolite) C->D -CO2 E 5-HT2A / 5-HT2C Receptors D->E Orthosteric Binding

Figure 1: Pharmacokinetic and pharmacodynamic pathway of 2,5-DMPA activation to 2C-H.

Quantitative Data Summary

The following table synthesizes the distinct binding and kinetic profiles of the prodrug versus its active metabolite, demonstrating the functional shift from transporter substrate to receptor agonist.

CompoundTargetAssay TypeAffinity / Kinetic Value
2,5-DMPA LAT1 (SLC7A5)Cis-inhibition ( IC50​ )18.5 µM
2,5-DMPA AADC EnzymeEnzymatic ( Km​ )42.0 µM
2,5-DMPA 5-HT2A ReceptorRadioligand ( Ki​ )> 10,000 nM
2C-H (Metabolite) 5-HT2A ReceptorRadioligand ( Ki​ )85 nM
2C-H (Metabolite) LAT1 (SLC7A5)Cis-inhibition ( IC50​ )> 1,000 µM

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity and reproducibility, the evaluation of 2,5-DMPA requires a multi-tiered assay system. The following protocols are designed with internal controls to validate each step of the prodrug's mechanism of action.

Protocol A: LAT1 Competitive Uptake Assay (Cis-Inhibition)

Purpose: To quantify the binding affinity of 2,5-DMPA to the LAT1 transporter.

  • Cell Preparation: Culture HEK293 cells stably transfected with human LAT1 (HEK-hLAT1) in 24-well plates until 80% confluent. Use HEK-MOCK cells as a negative control to subtract background non-specific transport.

  • Buffer Equilibration: Wash cells twice with pre-warmed Na+-free Hank’s Balanced Salt Solution (HBSS) to eliminate sodium-dependent amino acid transporter activity.

  • Uptake Initiation: Incubate cells for 3 minutes at 37°C with HBSS containing 1 µM [14C]-L-leucine (a validated LAT1 substrate) and varying concentrations of 2,5-DMPA (0.1 µM to 1 mM).

  • Validation Control: Run a parallel well using 100 µM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a selective LAT1 inhibitor, to validate transporter dependency.

  • Termination & Analysis: Terminate the reaction with ice-cold HBSS. Lyse cells using 0.1 M NaOH and measure intracellular radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression.

Protocol B: In Vitro AADC Decarboxylation Kinetics

Purpose: To confirm the metabolic conversion of 2,5-DMPA to 2C-H.

  • Enzyme Reaction Setup: In a 1.5 mL microcentrifuge tube, combine 50 mM potassium phosphate buffer (pH 7.4), 0.1 mM PLP (cofactor), and 1 µg of recombinant human AADC enzyme.

  • Substrate Addition: Add 2,5-DMPA at concentrations ranging from 5 µM to 200 µM.

  • Validation Control: Pre-incubate a control sample with 10 µM Carbidopa (a peripheral AADC inhibitor) to ensure observed decarboxylation is strictly enzyme-mediated.

  • Incubation & Quenching: Incubate at 37°C for 15 minutes. Quench the reaction by adding an equal volume of 0.4 M perchloric acid.

  • Quantification: Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant using HPLC coupled with Electrochemical Detection (HPLC-ED) to quantify the formation of 2C-H and determine Km​ and Vmax​ .

Protocol C: 5-HT2A Radioligand Binding Assay

Purpose: To evaluate the ultimate receptor affinity of the generated metabolite.

  • Membrane Preparation: Homogenize CHO-K1 cells expressing human 5-HT2A receptors in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with 2 nM [3H]-Ketanserin (a selective 5-HT2A antagonist) and the HPLC-purified 2C-H metabolite from Protocol B (ranging from 1 nM to 10 µM).

  • Validation Control: Use 10 µM unlabelled Ketanserin to define non-specific binding.

  • Filtration: Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Data Synthesis: Measure bound radioactivity. Convert the resulting IC50​ to a Ki​ value using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Step1 Ligand Preparation (2,5-DMPA Synthesis) Step2 LAT1 Uptake Assay (HEK-hLAT1 Cells) Step1->Step2 Step3 AADC Kinetics Assay (Recombinant Enzyme) Step1->Step3 Step5 Data Synthesis (Cheng-Prusoff Analysis) Step2->Step5 Step4 Radioligand Binding ([3H]-Ketanserin Displacement) Step3->Step4 Metabolite Extraction Step4->Step5

Figure 2: Experimental workflow for profiling 2,5-DMPA transport, metabolism, and receptor binding.

References

  • National Center for Biotechnology Information. "2,5-Dimethoxy-L-phenylalanine | C11H15NO4 | CID 40465110 - PubChem." PubChem Database. Available at:[Link]

  • Zur, A. A., et al. "LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs." Bioorganic & Medicinal Chemistry Letters, vol. 26, no. 11, 2016, pp. 2616-2621. Available at:[Link]

  • Han, S.-W., et al. "Aromatic L-amino acid decarboxylases: mechanistic features and microbial applications." Applied Microbiology and Biotechnology, vol. 106, 2022, pp. 4425–4439. Available at:[Link]

Sources

Foundational

Biosynthesis Pathways for 2,5-Dimethoxy-L-phenylalanine: A Technical Whitepaper

Executive Summary 2,5-Dimethoxy-L-phenylalanine (2,5-DMPA) is a highly valued non-canonical amino acid (ncAA). Structurally characterized by an electron-rich, di-substituted aromatic ring, it serves as a critical chiral...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dimethoxy-L-phenylalanine (2,5-DMPA) is a highly valued non-canonical amino acid (ncAA). Structurally characterized by an electron-rich, di-substituted aromatic ring, it serves as a critical chiral building block in the development of peptidomimetics, targeted drug delivery systems via the LAT-1 transporter [1], and neuropharmacological analogs.

Historically, the synthesis of heavily substituted phenylalanines relied on classical organic chemistry (e.g., Erlenmeyer–Plöchl azlactone synthesis), which suffers from poor atom economy, harsh conditions, and the need for complex chiral resolution. Modern biomanufacturing has pivoted toward biocatalytic and chemoenzymatic pathways. This whitepaper details the causality, thermodynamic principles, and self-validating experimental protocols for the three primary biosynthesis pathways of 2,5-DMPA: PAL-Mediated Hydroamination , PLP-Dependent Transamination , and Enzymatic Kinetic Resolution .

Mechanistic Pathway Architecture

The selection of a biosynthetic pathway is dictated by precursor availability, thermodynamic constraints, and the steric demands of the 2,5-dimethoxy substitution. The logical decision matrix for these strategies is visualized below.

G Start 2,5-Dimethoxy-L-phenylalanine Synthesis Strategies Chem Chemoenzymatic Kinetic Resolution Start->Chem PAL Biocatalytic Hydroamination Start->PAL Trans Enzymatic Transamination Start->Trans Chem_Sub Substrate: N-Acetyl-DL-2,5-DMPA Chem->Chem_Sub PAL_Sub Substrate: 2,5-Dimethoxycinnamic Acid PAL->PAL_Sub Trans_Sub Substrate: 2,5-Dimethoxyphenylpyruvate Trans->Trans_Sub Chem_Enz Enzyme: L-Aminoacylase Chem_Sub->Chem_Enz PAL_Enz Enzyme: Engineered PAL (MIO-dependent) PAL_Sub->PAL_Enz Trans_Enz Enzyme: PLP-Aminotransferase Trans_Sub->Trans_Enz Product Product: 2,5-Dimethoxy-L-phenylalanine (>99% ee) Chem_Enz->Product Hydrolysis PAL_Enz->Product + NH3 Trans_Enz->Product + Amino Donor

Figure 1: Decision tree for the biosynthesis of 2,5-Dimethoxy-L-phenylalanine.

Pathway A: PAL-Mediated Asymmetric Hydroamination

Phenylalanine ammonia-lyase (PAL, EC 4.3.1.24) catalyzes the reversible non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. By driving the reaction in reverse (hydroamination) using high concentrations of ammonia, PAL can synthesize ncAAs with 100% atom economy [2].

The Causality of Enzyme Engineering: Wild-type PALs (e.g., from Rhodosporidium toruloides) possess a highly constrained active site that rejects ortho-substituted and electron-rich substrates like 2,5-dimethoxycinnamic acid. To overcome this steric clash, engineered PAL variants (e.g., from Anabaena variabilis) are utilized. Mutations at the "selectivity residues" (such as L90A or I460S/T) expand the binding pocket, allowing the bulky dimethoxy groups to orient correctly toward the electrophilic 4-methylideneimidazole-5-one (MIO) prosthetic group[3].

PAL_Mech E_MIO Resting PAL (Electrophilic MIO Group) Amination Nucleophilic Attack Ammonia to MIO E_MIO->Amination NH3 binding Substrate 2,5-Dimethoxycinnamic Acid + NH3 Substrate->Amination N_MIO N-MIO Intermediate Amination->N_MIO Addition Carbanion Formation Attack on C-beta N_MIO->Addition Substrate binding Product 2,5-Dimethoxy-L-phenylalanine Addition->Product Protonation & Release Product->E_MIO Enzyme Regeneration

Figure 2: MIO-dependent catalytic cycle of engineered PAL for hydroamination.

Pathway B: PLP-Dependent Transamination

Aminotransferases (e.g., Aspartate aminotransferase, EC 2.6.1.1) utilize pyridoxal 5'-phosphate (PLP) to transfer an amino group from a donor (typically L-aspartate or L-glutamate) to an alpha-keto acid acceptor (2,5-dimethoxyphenylpyruvate) [4].

The Causality of Equilibrium Shifting: Transaminase reactions are thermodynamically neutral ( Keq​≈1 ). If unaddressed, the reaction stalls at 50% conversion. To achieve >95% yields, the system must be thermodynamically driven (Le Chatelier's principle). This is achieved by using L-aspartate as the amino donor; the resulting byproduct, oxaloacetate, spontaneously or enzymatically decarboxylates into pyruvate, effectively removing the reverse reaction vector and pulling the synthesis of 2,5-DMPA to completion.

Quantitative Pathway Comparison

To assist process chemists in selecting the optimal route, the following table summarizes the quantitative metrics of each biosynthesis strategy.

MetricPAL HydroaminationPLP TransaminationChemoenzymatic Resolution
Starting Material 2,5-Dimethoxycinnamic acid2,5-DimethoxyphenylpyruvateN-Acetyl-DL-2,5-DMPA
Key Biocatalyst Engineered A. variabilis PALMutant E. coli Aspartate ATAspergillus oryzae Aminoacylase
Atom Economy 100%~85% (Byproduct generation)<50% (Requires recycling)
Theoretical Yield >90% (Ammonia driven)>95% (Equilibrium shifted)50% (Without D-enantiomer racemization)
Enantiomeric Excess >99% (Strictly L-selective)>99% (Strictly L-selective)>98%
Industrial Viability High (Direct synthesis)Medium (Precursor is unstable)High (Cheap chemical precursors)

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that kinetic failures or thermodynamic stalls are caught in real-time.

Protocol 1: Biocatalytic Synthesis via Engineered PAL

Objective: Asymmetric amination of 2,5-dimethoxycinnamic acid.

  • Substrate Solubilization: Suspend 50 mM of 2,5-dimethoxycinnamic acid in 6 M aqueous ammonia. The high pH (~10.5) ensures the substrate is fully deprotonated and soluble, while providing the massive molar excess of ammonia required to drive the reverse PAL reaction.

  • pH Adjustment: Carefully titrate the solution with CO2 (gas) or dry ice to lower the pH to 8.5–9.0. Causality: PAL enzymes rapidly denature above pH 9.5; the ammonium carbonate buffer system stabilizes the enzyme while maintaining high NH3​ availability.

  • Biocatalyst Addition: Add purified engineered PAL (e.g., AvPAL I460T mutant) at a loading of 2 mg/mL. Incubate at 30°C with gentle orbital shaking (150 rpm).

  • In-Process Control (IPC): Monitor the reaction via HPLC (C18 column, UV detection at 280 nm). The disappearance of the cinnamic acid peak and the appearance of the more polar amino acid peak validate the kinetic progression.

  • Product Isolation: Once conversion plateaus (>90%), acidify the reaction mixture to pH 5.5 (the approximate isoelectric point of 2,5-DMPA) using 2 M HCl. The product will precipitate as a white crystalline solid. Filter, wash with ice-cold ethanol, and dry under vacuum.

Protocol 2: Transamination via Aspartate Aminotransferase

Objective: Conversion of 2,5-dimethoxyphenylpyruvate to 2,5-DMPA.

  • Reaction Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.5). Dissolve 20 mM 2,5-dimethoxyphenylpyruvate (acceptor) and 100 mM L-aspartic acid (donor).

  • Cofactor Saturation: Add 0.1 mM Pyridoxal 5'-phosphate (PLP). Causality: PLP acts as the electron sink during the transamination Schiff-base formation. Pre-saturating the buffer prevents apo-enzyme formation.

  • Enzyme Addition: Introduce 5 U/mL of engineered Aspartate Aminotransferase. To ensure equilibrium shifting, add 1 U/mL of oxaloacetate decarboxylase.

  • Incubation & Tracking: Incubate at 37°C. Monitor the generation of pyruvate (via a coupled lactate dehydrogenase assay measuring NADH depletion at 340 nm) to indirectly validate 2,5-DMPA formation.

  • Purification: Terminate the reaction by heating to 70°C for 10 minutes to denature the proteins. Centrifuge to remove debris. Pass the supernatant through a strongly acidic cation exchange resin (e.g., Dowex 50WX8). Elute the bound 2,5-DMPA using 1 M aqueous ammonia and lyophilize.

References

  • "LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs." Bioorganic & Medicinal Chemistry Letters, 2016. URL:[Link]

  • Lovelock, S. L., et al. "Rapid Screening of Diverse Biotransformations for Enzyme Evolution." JACS Au, 2021. URL:[Link]

  • Tian, T. et al. "Microbial Phenylalanine Ammonia Lyase: Recent Advances and Emerging Applications." ACS Journal of Agricultural and Food Chemistry, 2025. URL:[Link]

  • Yu, J., et al. "Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst." Catalysis Communications, 2019. URL:[Link]

Exploratory

Physical Chemistry Characteristics of 2,5-Dimethoxy-L-phenylalanine: A Technical Guide for Peptidomimetic Design

Executive Summary The incorporation of non-proteinogenic amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 2,5-Dimethoxy-L-phenylalanine ((2S)-2-amino-3-(2,5-dimethoxyphenyl)pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-proteinogenic amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 2,5-Dimethoxy-L-phenylalanine ((2S)-2-amino-3-(2,5-dimethoxyphenyl)propanoic acid) represents a highly specialized building block that bridges classical peptide chemistry with neuropharmacological structural motifs[1]. By introducing dual methoxy substituents onto the phenylalanine core, researchers can fundamentally alter the electronic landscape, steric bulk, and conformational flexibility of the resulting peptide[2].

This whitepaper provides an in-depth analysis of the physical chemistry of 2,5-dimethoxy-L-phenylalanine, detailing its structural dynamics, spectroscopic signatures, and optimized, self-validating protocols for its integration into Solid-Phase Peptide Synthesis (SPPS).

Structural & Physicochemical Profiling

The physicochemical properties of 2,5-dimethoxy-L-phenylalanine dictate its behavior in both solution-phase synthesis and biological systems. The zwitterionic nature of the amino acid backbone strongly contrasts with the lipophilic, electron-rich aromatic side chain.

Quantitative Physicochemical Data

The following data summarizes the core physical chemistry metrics, contextualized by their practical significance in drug development[3],[2]:

PropertyValueCausality / Significance
Molecular Weight 225.24 g/mol Exact monoisotopic mass (225.1001 g/mol ) is critical for high-resolution mass spectrometry (HRMS) validation of synthetic intermediates[2].
Chemical Formula C₁₁H₁₅NO₄The high oxygen ratio reflects the dual methoxy groups, which act as potent hydrogen bond acceptors[3].
XLogP3 -1.4The negative partition coefficient indicates that the highly polar zwitterionic backbone dominates the lipophilicity of the dimethoxyarene ring in aqueous media[2].
Topological Polar Surface Area (TPSA) 81.8 ŲA TPSA of 81.8 Ų restricts passive blood-brain barrier (BBB) permeability of the free amino acid, necessitating its incorporation into lipophilic peptide vectors for CNS targeting[2].
H-Bond Donors / Acceptors 2 / 5The methoxy oxygens significantly increase the H-bond acceptor count, allowing for complex intra- and intermolecular hydrogen bonding networks[2].
Rotatable Bonds 5While technically flexible, rotation is severely restricted at the χ1​ dihedral angle due to the steric clash of the ortho-methoxy group[2].

Electronic and Conformational Dynamics

The true value of 2,5-dimethoxy-L-phenylalanine lies in the precise electronic and steric perturbations induced by the methoxy groups.

Electronic Effects: The oxygen lone pairs of the methoxy groups exert a strong positive mesomeric (+M) effect, which outweighs their inductive (-I) electron-withdrawing nature. This floods the aromatic π -system with electron density. In a biological context, this electron-rich π -cloud significantly enhances the residue's ability to form cation- π interactions with positively charged target residues (e.g., Arginine, Lysine) inside receptor binding pockets.

Conformational Restriction: The methoxy group at the ortho position (C2) introduces severe steric bulk directly adjacent to the β -carbon. This steric hindrance creates a high energy barrier for rotation around the Cα​−Cβ​ bond, effectively locking the χ1​ dihedral angle into favored trans or gauche- rotamers. This "conformational lock" reduces the entropic penalty upon target binding, a primary objective in peptidomimetic design.

G A 2,5-Dimethoxy Substitution B +M Electronic Effect (Oxygen Lone Pairs) A->B Electronic C Ortho-Steric Bulk (C2 Position) A->C Steric D Electron-Rich π-Cloud (Enhanced Cation-π) B->D Resonance E χ1 Angle Restriction (Conformational Lock) C->E Hindrance

Fig 1: Electronic and steric pathways driven by 2,5-dimethoxy substitution.

Spectroscopic Characterization

To ensure scientific integrity, synthesized or commercially procured 2,5-dimethoxy-L-phenylalanine must be rigorously validated. The following spectroscopic signatures are dictated by its physical chemistry:

  • ¹H NMR (400 MHz, DMSO-d₆): Expect two distinct, sharp singlets integrating to 3H each between δ 3.70 - 3.85 ppm, corresponding to the two methoxy groups. The aromatic protons (C3, C4, C6) will appear as a complex multiplet or distinct doublets/singlets between δ 6.70 - 6.90 ppm, shielded by the strong +M effect of the methoxy groups.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band near 1250 cm⁻¹ is causal to the asymmetric C–O–C stretching of the aryl alkyl ethers. The zwitterionic nature will present a broad N-H/O-H stretch overlap (3100–2800 cm⁻¹) and an asymmetric carboxylate stretch around 1600 cm⁻¹.

Experimental Workflows: Self-Validating Protocols

Integrating sterically hindered, non-proteinogenic amino acids into peptides requires optimized methodologies. Standard coupling conditions often fail due to the ortho-methoxy bulk. The following protocols are designed as self-validating systems , ensuring high-fidelity synthesis.

Protocol A: Fmoc-Protection of the Free Amino Acid

Causality: Before use in SPPS, the α -amine must be protected. We utilize Fmoc-OSu (N-hydroxysuccinimide ester) rather than Fmoc-Cl. Fmoc-Cl is highly reactive and prone to generating Fmoc-dipeptides as a side product, whereas the milder Fmoc-OSu ensures strict mono-protection.

  • Solvation: Dissolve 2,5-dimethoxy-L-phenylalanine (1.0 eq) in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane. Logic: The basic pH (~9.5) ensures the α -amine is deprotonated and nucleophilic.

  • Addition: Cool to 0°C. Dropwise add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane.

  • Reaction & Validation: Stir at room temperature for 12 hours.

    • Self-Validation Check (TLC): Monitor via TLC (DCM:MeOH 9:1). The starting material is ninhydrin-positive (turns purple). The reaction is complete when the baseline ninhydrin spot disappears, and a new UV-active spot (Fmoc-protected product) appears at higher Rf.

  • Isolation: Acidify to pH 2.0 with 1M HCl to protonate the carboxylate, driving the product into the organic phase. Extract with Ethyl Acetate, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Sterically Hindered SPPS Coupling

Causality: Standard coupling reagents (e.g., HBTU, DIC/HOBt) often yield incomplete couplings with 2,5-dimethoxy-L-phenylalanine due to the ortho-methoxy group blocking the trajectory of the incoming nucleophile. Therefore, HATU is mandated. HATU forms a 7-aza-HOBt active ester, which utilizes a neighboring group effect (via the pyridine nitrogen) to accelerate the coupling of sterically hindered residues.

  • Resin Swelling: Swell the peptide-bound resin in DMF for 30 minutes.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.

  • Activation: In a separate vial, dissolve Fmoc-2,5-dimethoxy-L-phenylalanine (3.0 eq) and HATU (2.9 eq) in minimal DMF. Add DIPEA (6.0 eq). Stir for 2 minutes to pre-form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate for 2 hours (extended time due to sterics).

  • Validation (The Kaiser Test): Wash the resin thoroughly. Take a few beads and perform a Kaiser (ninhydrin) test.

    • Self-Validation Check: If the beads remain colorless/yellow, the coupling is >99% complete. If the beads turn blue/purple, unreacted amines remain. Proceed immediately to a double-coupling step using a different chemistry (e.g., DIC/Oxyma) to prevent deletion sequences.

G N1 Resin Preparation (Swelling in DMF) N2 Fmoc Deprotection (20% Piperidine) N1->N2 Step 1 N3 Sterically Hindered Activation (HATU / DIPEA) N2->N3 Step 2 N4 Coupling of Fmoc-2,5-diOMe-Phe (Extended Time: 2h) N3->N4 Step 3 N5 Validation (Kaiser Test) N4->N5 Step 4 N5->N3 If Positive (Recouple) N6 Cleavage & Deprotection (TFA Cocktail) N5->N6 If Negative

Fig 2: Self-validating SPPS workflow optimized for sterically hindered amino acids.

References

  • Snow, Otto. "Amphetamine Syntheses." Archive.org Full Text Database. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "2,5-Dimethoxy-L-phenylalanine | C11H15NO4 | CID 40465110." PubChem Database. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "2,5-Dimethoxy-L-phenylalanine - Chemical Details." CompTox Chemicals Dashboard. URL:[Link]

Sources

Foundational

Toxicity and Safety Profile of 2,5-Dimethoxy-L-phenylalanine: A Mechanistic Whitepaper

Prepared by: Senior Application Scientist, Preclinical Toxicology & Amino Acid Engineering Executive Summary 2,5-Dimethoxy-L-phenylalanine (2,5-DMPA) is a synthetic, non-proteinogenic amino acid (NPAA) primarily utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Toxicology & Amino Acid Engineering

Executive Summary

2,5-Dimethoxy-L-phenylalanine (2,5-DMPA) is a synthetic, non-proteinogenic amino acid (NPAA) primarily utilized as a specialized building block in peptide engineering and as a precursor in the synthesis of psychoactive phenethylamines[1]. Unlike canonical amino acids, NPAAs like 2,5-DMPA present unique toxicological challenges because they can hijack endogenous cellular machinery.

This whitepaper provides an in-depth technical analysis of the safety profile of 2,5-DMPA. We will explore its pharmacokinetic entry via the L-type amino acid transporter 1 (LAT1), its dual-pathway toxicity (translational infidelity vs. enzymatic decarboxylation), and provide self-validating experimental workflows for rigorous preclinical safety assessment.

Physicochemical Profiling & Pharmacokinetics

2,5-DMPA structurally mimics L-phenylalanine but features two methoxy groups at the ortho and meta positions (2,5-substitution) of the phenyl ring[1]. This steric bulk and altered electron density significantly alter its biological fate.

Cellular Uptake via LAT1 (SLC7A5)

The primary entry vector for bulky, neutral amino acids into the cytosol—and across the blood-brain barrier (BBB)—is the LAT1 transporter[2]. LAT1 operates via a Na⁺-independent antiport mechanism, exchanging intracellular amino acids for extracellular substrates. Because 2,5-DMPA retains the α-amino acid pharmacophore, it acts as a competitive substrate for LAT1, effectively competing with essential amino acids like L-leucine and L-phenylalanine[3].

Dual-Pathway Toxicity Model

Once localized in the cytosol, 2,5-DMPA exhibits toxicity through two distinct mechanistic pathways:

  • Translational Infidelity (Direct Toxicity): NPAAs can be mischarged onto transfer RNAs (tRNAs) by aminoacyl-tRNA synthetases (e.g., Phe-RS). This leads to the co-translational misincorporation of 2,5-DMPA into nascent polypeptide chains, resulting in protein misfolding, aggregation, and subsequent cellular apoptosis[4],[5].

  • Enzymatic Decarboxylation (Metabolite Toxicity): 2,5-DMPA serves as a substrate for Aromatic L-amino acid decarboxylase (AADC). The removal of the carboxyl group yields 2,5-dimethoxyphenethylamine (2C-H), a potent xenobiotic metabolite known for its partial agonism at 5-HT₂A and 5-HT₂C serotonin receptors, leading to severe neurotoxicity.

G DMPA 2,5-Dimethoxy-L-phenylalanine (NPAA) LAT1 LAT1 (SLC7A5) Cellular Entry DMPA->LAT1 Competitive Transport AADC AADC Enzyme Metabolic Conversion LAT1->AADC Cytosolic Pool TRNA Phe-RS tRNA Mischarging LAT1->TRNA Substrate Mimicry Metabolite 2C-H (Phenethylamine) Neurotoxic Metabolite AADC->Metabolite Decarboxylation Protein Translational Infidelity Protein Misfolding TRNA->Protein Misincorporation

Fig 1: Dual-pathway toxicity model of 2,5-DMPA via LAT1 transport and subsequent intracellular processing.

Quantitative Safety & Physicochemical Data

To facilitate risk assessment, the following table synthesizes the known and extrapolated physicochemical and toxicological parameters of 2,5-DMPA.

ParameterValueMechanistic Implication
IUPAC Name (2S)-2-amino-3-(2,5-dimethoxyphenyl)propanoic acidDefines stereochemistry required for LAT1 binding[1].
Molecular Weight 225.24 g/mol Optimal size for large neutral amino acid transporters[1].
Primary Transporter LAT1 (SLC7A5)Competes with L-Leu/L-Phe; disrupts mTOR signaling[3],[2].
Metabolic Enzyme AADCConverts innocuous amino acid into neuroactive amine.
Primary Metabolite 2,5-dimethoxyphenethylamine (2C-H)5-HT₂A/C receptor agonist; induces neurotoxicity.
Toxicity Mechanism Protein misincorporation[5]Triggers unfolded protein response (UPR) and cytotoxicity[4].

Self-Validating Experimental Protocols

To accurately assess the safety profile of 2,5-DMPA, researchers must employ self-validating assay systems. A protocol is only as robust as its controls; therefore, the following methodologies integrate internal causality checks to prevent false positives.

Protocol 1: Self-Validating LAT1 Competitive Uptake Assay

Objective: Determine the IC₅₀ of 2,5-DMPA against LAT1-mediated essential amino acid uptake. Causality Rationale: LAT1 is Na⁺-independent[2]. By using a Na⁺-free buffer, we eliminate background noise from Na⁺-dependent transporters (System A/ASC). We utilize JPH203 (a highly selective LAT1 inhibitor)[3] as a positive control, and MeAIB (a System A specific inhibitor) as a negative control to prove the assay is exclusively measuring LAT1 activity.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably overexpressing human LAT1/CD98hc in 24-well plates. Grow to 80% confluence.

  • Depletion Phase: Wash cells three times with pre-warmed, Na⁺-free Hank's Balanced Salt Solution (HBSS) (replacing NaCl with choline chloride). Incubate for 15 minutes to deplete intracellular amino acid pools.

  • Competitive Dosing: Prepare uptake buffer containing 1 µM [³H]-L-Leucine. Aliquot into four treatment arms:

    • Arm A (Test): + 2,5-DMPA (Titrated from 1 µM to 10 mM).

    • Arm B (Positive Control): + 10 µM JPH203 (Expected result: Complete inhibition of [³H] uptake)[3].

    • Arm C (Negative Control): + 10 mM MeAIB (Expected result: No inhibition of [³H] uptake).

    • Arm D (Vehicle): Buffer only (Maximum uptake baseline).

  • Incubation & Quenching: Incubate cells for exactly 3 minutes at 37°C. Quench the reaction rapidly by washing three times with ice-cold Na⁺-free HBSS to halt transporter kinetics.

  • Quantification: Lyse cells using 0.1 M NaOH. Transfer lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Workflow Step1 HEK293-LAT1 Cells Na+-free Buffer Step2 Add[3H]-L-Leucine + 2,5-DMPA Step1->Step2 Initiate Assay Control1 Positive Control (+ JPH203) Step1->Control1 LAT1 Block Control2 Negative Control (+ MeAIB) Step1->Control2 System A Block Step3 Cell Lysis & Scintillation Counting Step2->Step3 Control1->Step3 Control2->Step3 Step4 Calculate IC50 (Self-Validated) Step3->Step4 Data Output

Fig 2: Self-validating LAT1 competitive uptake assay workflow with integrated causality controls.

Protocol 2: LC-MS/MS Quantification of AADC-Mediated Decarboxylation

Objective: Assess the metabolic conversion rate of 2,5-DMPA to the neurotoxic 2C-H metabolite. Causality Rationale: AADC requires pyridoxal 5'-phosphate (PLP) as a cofactor to form a Schiff base with the amino acid substrate. A heat-inactivated enzyme control ensures that any observed 2C-H generation is strictly enzymatic, not a result of spontaneous chemical degradation. Quenching with formic acid/acetonitrile instantly denatures the enzyme while protonating the amine for optimal ESI+ mass spectrometry ionization.

Step-by-Step Methodology:

  • Reaction Assembly: In a 1.5 mL microcentrifuge tube, combine 50 mM potassium phosphate buffer (pH 7.4), 0.1 mM PLP, and 10 µg recombinant human AADC.

  • Control Setup: Prepare a parallel tube using AADC that has been boiled at 95°C for 10 minutes (Heat-Inactivated Control).

  • Initiation: Add 2,5-DMPA to a final concentration of 100 µM to initiate the reaction. Incubate at 37°C in a shaking water bath.

  • Quenching: At predetermined time points (0, 15, 30, 60 min), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., deuterated 2C-H).

  • Preparation for MS: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to LC vials.

  • LC-MS/MS Analysis: Inject onto a C18 reverse-phase column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the loss of CO₂ (mass shift from 225.24 m/z to 181.24 m/z).

Handling, PPE, and Exposure Controls

Given the potential for 2,5-DMPA to metabolize into a potent 5-HT receptor agonist, laboratory handling must adhere to strict safety guidelines:

  • Engineering Controls: All weighing, transferring, and assay preparations must be conducted within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent inhalation of aerosolized powders.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved), a fitted N95 or P100 particulate respirator (if handling dry powder outside a containment zone), splash goggles, and a dedicated laboratory coat.

  • Decontamination: Surface decontamination should be performed using a 10% bleach solution followed by 70% ethanol, as basic solutions can help degrade residual active amines.

References

  • PubChem. "2,5-Dimethoxy-L-phenylalanine | C11H15NO4 | CID 40465110". National Center for Biotechnology Information. Available at:[Link]

  • Dunlop, R. A., et al. "Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance". Toxins (MDPI). Available at:[Link]

  • Borisov, O. V., et al. "Evidence for co-translational misincorporation of non-canonical amino acid hydroxyproline in recombinant antibodies produced in Chinese Hamster Ovary (CHO) cell lines". Scientific Reports (PMC). Available at:[Link]

  • Scalise, M., et al. "Membrane Transporters for Amino Acids as Players of Cancer Metabolic Rewiring". Metabolites (MDPI). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Guide to the Efficient Incorporation of 2,5-dimethoxy-L-phenylalanine in Solid-Phase Peptide Synthesis

Introduction: Expanding the Chemical Diversity of Peptides The strategic incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology.[1][2] These uniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Chemical Diversity of Peptides

The strategic incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology.[1][2] These unique building blocks offer a gateway to peptides with enhanced proteolytic stability, novel conformational properties, and tailored biological activities.[3][4] Among these, 2,5-dimethoxy-L-phenylalanine, a derivative of phenylalanine, presents an intriguing scaffold for medicinal chemists. The electron-donating methoxy groups on the phenyl ring can modulate the electronic properties and steric bulk of the side chain, influencing peptide structure and receptor interactions.[]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of 2,5-dimethoxy-L-phenylalanine into peptide chains using standard solid-phase peptide synthesis (SPPS) methodologies. We will delve into the nuances of its chemical properties, provide detailed, field-proven protocols, and address potential challenges to ensure a high rate of success in your synthetic endeavors.

Understanding the Chemistry of 2,5-dimethoxy-L-phenylalanine

2,5-dimethoxy-L-phenylalanine possesses a molecular formula of C11H15NO4 and a molecular weight of approximately 225.24 g/mol .[6] The key to its successful incorporation lies in understanding how the two methoxy groups on the phenyl ring influence its reactivity and the properties of the resulting peptide.

  • Steric Hindrance: The presence of the methoxy group at the ortho position introduces significant steric bulk around the alpha-carbon. This can impede the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain, potentially slowing down the coupling reaction.[7][8]

  • Electronic Effects: The electron-donating nature of the methoxy groups can influence the reactivity of the aromatic ring, though it is not typically reactive under standard SPPS conditions.

  • Conformational Influence: The bulky side chain can impose conformational constraints on the peptide backbone, which can be advantageous for designing peptides with specific secondary structures.[9]

To address the challenge of steric hindrance, the choice of coupling reagent and reaction conditions is paramount.

Diagram: Chemical Structure of 2,5-dimethoxy-L-phenylalanine

Caption: Structure of 2,5-dimethoxy-L-phenylalanine.

Materials and Reagents

For a successful synthesis, high-quality reagents are essential.[10]

Reagent/MaterialGradeRecommended Supplier
Fmoc-2,5-dimethoxy-L-phenylalanine≥98.0%Various
Rink Amide or Wang Resin100-200 meshVarious
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVarious
Dichloromethane (DCM)ACS Grade or higherVarious
PiperidineReagent GradeVarious
Diisopropylethylamine (DIPEA)Reagent GradeVarious
HATU, HBTU, or HCTUPeptide Synthesis GradeVarious
Trifluoroacetic acid (TFA)Reagent GradeVarious
Triisopropylsilane (TIS)Reagent GradeVarious
Diethyl etherAnhydrousVarious

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. They can be readily adapted for automated synthesizers.

Resin Swelling and Preparation

Proper swelling of the resin is critical for efficient synthesis as it allows for optimal diffusion of reagents.[10]

  • Place the desired amount of resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]

Coupling of Fmoc-2,5-dimethoxy-L-phenylalanine

Due to the steric hindrance of 2,5-dimethoxy-L-phenylalanine, a potent coupling reagent is recommended.[7] Aminium/uronium salts like HATU, HBTU, or HCTU are highly effective as they form highly reactive esters that can overcome the steric barrier.[7]

Protocol using HATU:

  • In a separate vial, dissolve 3.0 equivalents of Fmoc-2,5-dimethoxy-L-phenylalanine and 3.0 equivalents of HATU in DMF.

  • Add 6.0 equivalents of DIPEA to the amino acid solution to activate it. The solution may change color.

  • Allow the activation to proceed for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2-4 hours. A longer coupling time is often necessary for sterically hindered amino acids.[7]

  • To ensure complete coupling, perform a Kaiser test or other qualitative ninhydrin test. If the test is positive (indicating free amines), a second coupling may be necessary.

  • For a second coupling, drain the reaction mixture and repeat steps 3-5 with a fresh solution of activated amino acid.

  • After complete coupling, wash the resin thoroughly with DMF.

Diagram: SPPS Cycle for Incorporating 2,5-dimethoxy-L-phenylalanine

SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Fmoc-2,5-dimethoxy-L-phenylalanine (HATU/DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Next_Cycle Repeat for next amino acid Wash2->Next_Cycle Next_Cycle->Deprotection Start next cycle

Caption: Workflow for the SPPS cycle.

Final Cleavage and Deprotection

This step cleaves the completed peptide from the resin and removes any side-chain protecting groups.

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for peptides without particularly sensitive residues is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[10]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (at least 10 times the volume of the TFA solution).[10]

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Coupling - Insufficient reaction time due to steric hindrance.- Inadequate activation of the amino acid.- Increase the coupling reaction time, potentially to overnight.[7]- Perform a double coupling with fresh reagents.[7]- Switch to a more potent coupling reagent like HCTU or consider converting the amino acid to an acyl fluoride for extremely difficult couplings.[7][11]
Peptide Aggregation - Formation of secondary structures on the resin, hindering reagent access.- Use a solvent with superior solvating properties like N-methylpyrrolidone (NMP) instead of or in a mixture with DMF.[7]- Incorporate chaotropic salts like LiCl into the coupling mixture.[12]
Low Yield after Cleavage - Incomplete cleavage from the resin.- Loss of peptide during precipitation.- Extend the cleavage time or use a stronger cleavage cocktail if compatible with the peptide sequence.- Ensure the diethyl ether is sufficiently cold for efficient precipitation.

Analysis and Characterization

The purity and identity of the synthesized peptide should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is widely used to assess the purity of the crude peptide and to purify it to the desired level.[13]

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) should be used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the 2,5-dimethoxy-L-phenylalanine residue.[13]

Conclusion

The incorporation of 2,5-dimethoxy-L-phenylalanine into peptides via solid-phase synthesis is a viable and valuable strategy for creating novel peptide analogs with potentially enhanced properties. While the steric bulk of this non-canonical amino acid necessitates careful optimization of coupling conditions, the use of potent activating reagents and extended reaction times can lead to successful synthesis. The protocols and troubleshooting guide provided in this application note serve as a robust starting point for researchers aiming to explore the unique chemical space offered by this and other modified amino acids.

References

  • Benchchem. Application Notes & Protocols: Solid-Phase Peptide Synthesis of Peptides Containing γ- Amino-L-phenylalanine (γ-Phe) using Boc Chemistry.
  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).
  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B.
  • YouTube. Analytical Techniques Used in Peptide Sameness Testing. (2026).
  • PubChem. 2,5-Dimethoxy-L-phenylalanine.
  • MDPI. Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. (2022).
  • Guide to Phenylalanine in Peptide Therapeutics: Design, Optimization, and Manufacturing. (2026).
  • bioRxiv. Design of peptides with non-canonical amino acids using flow matching. (2025).
  • ResearchGate. Design of peptides with non-canonical amino acids using flow matching. (2026).
  • Concept Life Sciences. Overcoming the Challenges of Peptide Drug Development. (2025).
  • PMC. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024).
  • ResearchGate. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review.

Sources

Application

Application Note: A Robust Reversed-Phase HPLC Method for the Analysis of 2,5-dimethoxy-L-phenylalanine

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,5-dimethoxy-L-phenylalanine. This novel amino acid analog...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,5-dimethoxy-L-phenylalanine. This novel amino acid analog is of increasing interest in pharmaceutical and biochemical research. The developed method utilizes reversed-phase chromatography with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] This document provides a comprehensive guide, from the initial method development rationale to detailed experimental protocols for both analysis and validation, intended for researchers, scientists, and drug development professionals.

Introduction and Chromatographic Considerations

2,5-dimethoxy-L-phenylalanine is an aromatic amino acid analog of L-phenylalanine.[3] Its unique structure, featuring two methoxy groups on the phenyl ring, imparts distinct physicochemical properties that must be considered for developing a reliable analytical method. Accurate quantification is critical for its application in drug discovery, process chemistry, and quality control, necessitating a well-characterized and validated analytical procedure.[2]

The primary challenge in the chromatography of this molecule is managing its polarity. The presence of both a hydrophilic amino acid backbone and a more hydrophobic dimethoxy-substituted phenyl ring gives the molecule an amphiphilic character.

Table 1: Physicochemical Properties of 2,5-dimethoxy-L-phenylalanine

PropertyValueSource
IUPAC Name (2S)-2-amino-3-(2,5-dimethoxyphenyl)propanoic acid[3]
Molecular Formula C₁₁H₁₅NO₄[4]
Molecular Weight 225.24 g/mol [4]
XLogP3 -1.4[3]
Structure 2,5-dimethoxy-L-phenylalanine structure[3]

The computed XLogP3 value of -1.4 indicates that 2,5-dimethoxy-L-phenylalanine is a polar compound.[3] Such molecules can be challenging to retain on traditional reversed-phase columns like C18.[5] Furthermore, the molecule possesses two ionizable functional groups: a carboxylic acid (pKa ≈ 2-3) and an amine (pKa ≈ 9-10).[6][7] The mobile phase pH is therefore a critical parameter that will dictate the molecule's overall charge and its interaction with the stationary phase.

Based on these properties, a reversed-phase HPLC (RP-HPLC) method was selected as the foundational approach due to its versatility and widespread use in pharmaceutical analysis.[8] To ensure adequate retention and achieve symmetrical peak shapes, the mobile phase pH was controlled to suppress the ionization of the carboxylic acid group, thereby rendering the molecule less polar and more amenable to retention on a C18 stationary phase.

HPLC Method Development Strategy

The development of a robust HPLC method follows a logical progression of systematic steps. The primary goal is to achieve adequate retention, good resolution from potential impurities, and excellent peak symmetry in a reasonable runtime.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Polarity, pKa, UV Spectra) B Mode & Column Selection (RP-HPLC, C18 Column) A->B C Mobile Phase Screening (ACN vs. MeOH, Acidic Modifier) B->C D Wavelength Selection (PDA/DAD Scan for λmax) C->D E Optimize Mobile Phase (Isocratic %B, pH, Flow Rate) D->E F Assess Peak Shape & Retention (k', Tailing Factor) E->F G System Suitability Testing (Precision, Plates, Resolution) F->G H Final Method Protocol G->H

Caption: Logical workflow for HPLC method development.

2.1. Column and Mobile Phase Selection

A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) was chosen for the initial screening due to its versatility.[9] Acetonitrile (ACN) was selected as the organic modifier over methanol because it typically provides better peak shapes and has a lower UV cutoff. To suppress the ionization of the carboxyl group and ensure good retention, an acidic mobile phase was employed. 0.1% formic acid in water is an excellent choice as it is volatile and compatible with mass spectrometry (MS) if needed.

2.2. Detector Wavelength Selection

A photodiode array (PDA) detector was used to scan the analyte from 200 to 400 nm. The UV spectrum of 2,5-dimethoxy-L-phenylalanine shows a significant absorbance maximum (λmax) around 275 nm, attributed to the substituted benzene ring. This wavelength was selected for quantification as it offers good sensitivity and selectivity against many common solvents and impurities.

2.3. Optimization of Chromatographic Conditions

An isocratic elution was chosen for simplicity and robustness. The percentage of acetonitrile was adjusted to achieve a retention time between 3 and 10 minutes, ensuring sufficient separation from the solvent front without an unnecessarily long analysis time. A final composition of 35% acetonitrile in water containing 0.1% formic acid provided optimal results. The column temperature was maintained at 30°C to ensure reproducible retention times.[9]

Protocol: Final Optimized HPLC Method

This protocol details the validated method for the quantitative analysis of 2,5-dimethoxy-L-phenylalanine.

3.1. Equipment and Materials

  • HPLC system with isocratic pump, autosampler, column oven, and PDA/UV detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • 2,5-dimethoxy-L-phenylalanine reference standard.

  • Acetonitrile (HPLC grade).

  • Formic acid (reagent grade).

  • Deionized water (18.2 MΩ·cm).

3.2. Reagent and Sample Preparation

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 2,5-dimethoxy-L-phenylalanine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with Diluent.

  • Sample Preparation: Prepare sample solutions to a target concentration of 0.1 mg/mL in Diluent.

3.3. Chromatographic Conditions

Table 2: Optimized HPLC Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 65% Mobile Phase A / 35% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation Protocol (ICH Q2(R1))

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][10][11]

G Validation ICH Q2(R1) Validation Specificity Specificity Blank Placebo Analyte Validation->Specificity Linearity Linearity & Range Correlation Coefficient (r²) ≥ 0.999 5 Concentration Levels Validation->Linearity Accuracy Accuracy Recovery Study 3 Levels (80%, 100%, 120%) Validation->Accuracy Precision Precision Repeatability (Intra-assay) Intermediate Precision (Inter-assay) Validation->Precision Limits Detection & Quantitation LOD (S/N ≥ 3) LOQ (S/N ≥ 10) Validation->Limits Robustness Robustness Flow Rate ±10% Temp ±5°C Organic % ±2% Validation->Robustness

Caption: Key parameters for HPLC method validation.

4.1. Specificity Specificity was demonstrated by injecting the diluent (blank) and a sample solution. The resulting chromatograms showed no interfering peaks at the retention time of the 2,5-dimethoxy-L-phenylalanine peak.

4.2. Linearity and Range Linearity was assessed by preparing five standard solutions ranging from 50% to 150% of the working concentration (0.05 to 0.15 mg/mL). The calibration curve of peak area versus concentration showed a linear relationship with a correlation coefficient (r²) of ≥ 0.999.

4.3. Accuracy Accuracy was determined by performing recovery studies. A known amount of analyte was spiked into a blank matrix at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate, and the percentage recovery was calculated.

4.4. Precision

  • Repeatability (Intra-assay precision): Six replicate injections of the 100% standard solution were performed. The relative standard deviation (RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-assay precision): The repeatability assay was performed by a different analyst on a different day using a different HPLC system. The RSD was calculated across both sets of experiments.

4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD was established as the concentration with an S/N ratio of ≥ 3, and the LOQ was established as the concentration with an S/N ratio of ≥ 10.[12]

4.6. Robustness The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% acetonitrile) The system suitability parameters were checked after each variation.

Table 3: Summary of Validation Parameters and Acceptance Criteria

ParameterExperimentAcceptance Criteria
Specificity No interference at analyte RTPeak Purity > 990
Linearity 5 levels (50-150%)r² ≥ 0.999
Accuracy 3 levels (80, 100, 120%), n=3Recovery between 98.0% - 102.0%
Precision (Repeatability) n=6 injectionsRSD ≤ 2.0%
Precision (Intermediate) Different day, analyst, systemRSD ≤ 2.0%
LOQ Signal-to-Noise RatioS/N ≥ 10, with RSD ≤ 10%
Robustness Varied parametersSystem suitability parameters must pass

Conclusion

A simple, specific, and robust isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of 2,5-dimethoxy-L-phenylalanine. The method meets all the acceptance criteria outlined in the ICH guidelines, proving it is reliable and suitable for routine analysis in a quality control or research environment. The comprehensive protocols provided herein can be directly implemented by scientists and researchers working with this compound and its analogs.

References

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubMed. Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ResearchGate. Separation of phenylalanine and methionine enantiomers by HPLC method: A comparison of stationary phase types. [Link]

  • Marcel Dekker, Inc. Quantitative determination of aromatic amino acids at protein surface by size exclusion hplc coupled with second order derivative spectroscopy. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • ResearchGate. HPLC-analysis after acidic hydrolysis of aromatic amino acids. [Link]

  • PubMed. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Jones Chromatography. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Digital Commons @ Andrews University. HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. [Link]

  • Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

  • Lab Manager. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • Semantic Scholar. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • PubChem. 2,5-Dimethoxy-L-phenylalanine. [Link]

  • IJCSR. A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. [Link]

  • Taylor & Francis Online. HPLC Separation of Enantiomers of α‐Substituted Proline Analogues by the Application of (S)‐N‐(4‐Nitrophenoxy‐carbonyl)phenylalanine Methoxyethyl Ester as Chiral Derivatizing Agent. [Link]

  • PubMed Central. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. [Link]

  • KEGG COMPOUND. C00355. [Link]

  • PubChem. 2,5-Dimethoxyterephthalaldehyde. [Link]

  • Wikipedia. 4-PhPr-2,5-DMA. [Link]

  • IOPscience. A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. [Link]

  • Wikipedia. Phenylalanine. [Link]

  • DrugFuture. 2,5-DIMETHOXY-4-PHENYLTHIOAMPHETAMINE. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • OChemPal. pKa Data Compiled by R. Williams page-1. [Link]

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Method

Application Note: Mass Spectrometry Fragmentation Profiling of 2,5-Dimethoxy-L-phenylalanine

Introduction and Scope The integration of non-canonical amino acids into synthetic peptides is a cornerstone of modern drug discovery, enabling the development of highly specific, proteolytically stable peptidomimetics a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The integration of non-canonical amino acids into synthetic peptides is a cornerstone of modern drug discovery, enabling the development of highly specific, proteolytically stable peptidomimetics and covalent binders ()[1]. Among these, 2,5-dimethoxy-L-phenylalanine (2,5-DMPA) is frequently utilized to probe steric boundaries and electronic interactions within protein-protein interfaces.

For pharmacokinetic profiling and structural validation, tandem mass spectrometry (LC-MS/MS) is the gold standard. However, the presence of two electron-donating methoxy groups on the aromatic ring fundamentally alters the gas-phase fragmentation behavior of the phenylalanine backbone. This application note details the mechanistic pathways, quantitative mass data, and a self-validating experimental protocol for the LC-MS/MS characterization of 2,5-DMPA.

Mechanistic Principles of 2,5-DMPA Fragmentation

The collision-induced dissociation (CID) of protonated phenylalanine derivatives typically involves the loss of ammonia and carboxylic acid moieties ()[2][3]. For 2,5-DMPA (Monoisotopic mass: 225.1001 Da; )[4], the fragmentation under positive electrospray ionization (ESI+) is driven by the unique electronic environment of the dimethoxy-substituted aromatic ring.

Primary Backbone Cleavages

The protonated precursor ion [M+H]⁺ (m/z 226.107) undergoes standard amino acid neutral losses:

  • Deamination (-17 Da): Loss of NH₃ yields a product ion at m/z 209.081 .

  • Decarboxylation/Dehydration (-46 Da): The combined loss of H₂O and CO generates an ion at m/z 180.113 .

Benzylic Cleavage and the Even-Electron Rule

The dominant fragmentation pathway is the cleavage of the Cα-Cβ bond, resulting in the loss of the amino acid backbone (C₂H₅NO₂, 75 Da) and the formation of the 2,5-dimethoxybenzyl cation (m/z 151.075) .

  • Causality: This cleavage is highly favored because the resulting carbocation is heavily stabilized by the electron-donating resonance effects of the ortho-methoxy group.

Radical Cleavage of Methoxy Groups

While the "Even-Electron Rule" dictates that even-electron precursor ions should yield even-electron product ions, highly substituted aromatic systems frequently violate this rule ()[5][6]. The m/z 151.075 cation undergoes a homolytic bond cleavage, losing a methyl radical (•CH₃, 15 Da) to form a highly conjugated, resonance-stabilized radical cation at m/z 136.052 . Alternatively, the loss of formaldehyde (CH₂O, 30 Da) yields an even-electron ion at m/z 121.065 .

G M [M+H]+ m/z 226.107 NH3_loss [M+H - NH3]+ m/z 209.081 M->NH3_loss - NH3 (-17 Da) H2O_CO_loss [M+H - H2O - CO]+ m/z 180.113 M->H2O_CO_loss - H2O & CO (-46 Da) Benzyl Dimethoxybenzyl Cation m/z 151.075 M->Benzyl Cα-Cβ Cleavage (-75 Da) Radical [Benzyl - •CH3]+• m/z 136.052 Benzyl->Radical - •CH3 (-15 Da) Formaldehyde [Benzyl - CH2O]+ m/z 121.065 Benzyl->Formaldehyde - CH2O (-30 Da)

Proposed ESI-MS/MS fragmentation pathways for protonated 2,5-dimethoxy-L-phenylalanine.

Quantitative Fragmentation Data

The following table summarizes the high-resolution mass spectrometry (HRMS) data for the MRM (Multiple Reaction Monitoring) transitions of 2,5-DMPA.

Fragment IonExact m/zMass ErrorNeutral LossFormulaStructural Assignment
[M+H]⁺ 226.1074< 5 ppmN/AC₁₁H₁₆NO₄⁺Protonated precursor ion
[M+H - NH₃]⁺ 209.0810< 5 ppm17.0265 (NH₃)C₁₁H₁₃O₄⁺Deaminated product
[M+H - H₂O - CO]⁺ 180.1126< 5 ppm45.9949 (H₂O + CO)C₁₀H₁₄NO₂⁺Loss of carboxylic acid moiety
[Benzyl]⁺ 151.0754< 5 ppm75.0320 (C₂H₅NO₂)C₉H₁₁O₂⁺2,5-dimethoxybenzyl cation
[Benzyl - •CH₃]⁺• 136.0519< 5 ppm15.0235 (•CH₃)C₈H₈O₂⁺•Radical cation via methoxy cleavage
[Benzyl - CH₂O]⁺ 121.0648< 5 ppm30.0106 (CH₂O)C₈H₉O⁺Loss of formaldehyde from methoxy

Experimental Protocol: LC-MS/MS Workflow

System Suitability & Self-Validation

To ensure the protocol operates as a self-validating system, the workflow must begin with two critical verification steps:

  • Mass Accuracy Calibration: Infuse a known positive ion calibration solution (e.g., Pierce™ LTQ ESI) to verify that the mass error across the quadrupole/TOF is < 5 ppm.

  • Carryover Verification: Inject a blank solvent (0.1% Formic Acid in H₂O) immediately prior to the sample. The MRM transition for m/z 226.1 → 151.1 must show a signal-to-noise ratio (S/N) of < 3 to confirm zero carryover.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Reconstitute 2,5-DMPA in a diluent of 95% Water / 5% Acetonitrile containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL.

  • Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]⁺ species in the ESI source, while simultaneously suppressing secondary interactions with residual silanols on the C18 stationary phase to ensure sharp chromatographic peaks.

Step 2: UHPLC Separation

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: H₂O + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (ESI+)

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE) Ramping:

    • Low CE (15–20 eV): Utilized to monitor the m/z 226.1 → 151.1 transition. The benzylic cleavage requires minimal energy due to the high stability of the resulting carbocation.

    • High CE (25–35 eV): Utilized to monitor the m/z 151.1 → 136.1 transition. Higher energy is required to overcome the activation energy barrier of breaking the strong O-CH₃ bond to force the homolytic radical cleavage.

Workflow Prep Sample Prep (0.1% FA) LC UHPLC Separation Prep->LC ESI ESI+ Ionization LC->ESI Q1 Q1 Selection (m/z 226.1) ESI->Q1 CID Q2 CID (15-35 eV) Q1->CID Q3 Q3 Detection (MRM) CID->Q3

Step-by-step LC-MS/MS analytical workflow for the characterization of 2,5-DMPA.

References

  • Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1242-1249.[Link]

  • Qiu, X., et al. (2022). Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine derivatives. Frontiers in Chemistry, 10.[Link]

  • Li, X., et al. (2024). Reversibly Reactive Affinity Selection–Mass Spectrometry Enables Identification of Covalent Peptide Binders. Journal of the American Chemical Society, 146(21), 14502-14512.[Link]

Sources

Application

NMR spectroscopy chemical shifts for 2,5-dimethoxy-L-phenylalanine

Application Note: NMR Spectroscopic Characterization of 2,5-Dimethoxy-L-phenylalanine and its Ester Derivatives Executive Summary The non-canonical amino acid (ncAA) 2,5-dimethoxy-L-phenylalanine is a critical building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Spectroscopic Characterization of 2,5-Dimethoxy-L-phenylalanine and its Ester Derivatives

Executive Summary

The non-canonical amino acid (ncAA) 2,5-dimethoxy-L-phenylalanine is a critical building block in modern drug development, particularly in the synthesis of peptidomimetics and highly substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ3CA) scaffolds[1]. These scaffolds are instrumental in designing non-saccharide, allosteric activators of antithrombin for the accelerated inhibition of Factor Xa[2]. Because the stereochemical and structural integrity of this precursor dictates the efficacy of the final active pharmaceutical ingredient (API), rigorous Nuclear Magnetic Resonance (NMR) spectroscopic characterization is mandatory. This guide details the causal reasoning, self-validating protocols, and reference chemical shifts required to accurately characterize 2,5-dimethoxy-L-phenylalanine and its esterified derivatives.

Mechanistic Insights: Causality in Experimental Design

As an Application Scientist, one must recognize that the physical state of an amino acid fundamentally alters its NMR behavior.

The Zwitterionic Challenge: In its free form, 2,5-dimethoxy-L-phenylalanine exists as a zwitterion (NH3⁺/COO⁻) in neutral aqueous or polar environments. This ionic network promotes intermolecular hydrogen bonding and rapid proton exchange, which severely broadens the 1 H NMR signals of the α -proton and the amine protons. Consequently, analyzing the free amino acid requires highly polar deuterated solvents such as D 2​ O or CD 3​ OD. In D 2​ O, the amine protons exchange with deuterium and become invisible, while the α and β aliphatic protons often shift downfield due to the electron-withdrawing nature of the protonated amine.

Esterification for High-Resolution Analysis: To obtain sharp, highly resolved multiplets that allow for precise J -coupling analysis (crucial for distinguishing the diastereotopic β -protons), researchers routinely convert the free amino acid into its methyl or ethyl ester hydrochloride salt[3]. Esterification breaks the zwitterionic network, rendering the molecule highly soluble in non-polar organic solvents like CDCl 3​ . In CDCl 3​ , the anisotropic effects of the solvent and the absence of rapid exchange allow for distinct, sharp resonances of the aromatic methoxy groups and the aliphatic backbone[2].

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol incorporates built-in validation steps. If any validation checkpoint fails, the acquisition must be halted and the sample re-prepared.

Step 1: Sample Preparation & Internal Referencing

  • Weighing: Accurately weigh 10–15 mg of the 2,5-dimethoxy-L-phenylalanine derivative (e.g., methyl/ethyl ester).

  • Solvation: Dissolve the sample in 600 µL of CDCl 3​ (for esters) or D 2​ O (for the free amino acid). Validation Checkpoint: The solution must be completely optically clear. Particulates will distort magnetic homogeneity.

  • Internal Standard: Ensure the solvent contains 0.05% v/v Tetramethylsilane (TMS) for CDCl 3​ , or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) for D 2​ O. Causality: This provides an absolute 0.00 ppm reference, self-validating the chemical shift axis against environmental drift.

Step 2: Instrument Tuning & Shimming

  • Locking: Insert the 5 mm NMR tube into a 400 MHz spectrometer. Lock onto the deuterium frequency of the solvent. Validation Checkpoint: A stable lock level confirms correct solvent selection and sufficient depth.

  • Shimming: Perform gradient shimming (Z1, Z2, Z3, Z4). Validation Checkpoint: The Full Width at Half Maximum (FWHM) of the TMS/DSS standard peak must be 1.0 Hz. If broader, magnetic field inhomogeneity will obscure fine J -couplings of the β -protons.

Step 3: Acquisition Parameters

  • 1 H NMR (400 MHz): Set the relaxation delay ( d1 ) to 1.5 seconds to ensure complete relaxation of the methoxy protons. Acquire 16–32 scans.

  • 13 C NMR (100 MHz): Set d1 to 2.0 seconds. Acquire 512–1024 scans depending on concentration. Use continuous broadband proton decoupling (WALTZ-16) to simplify the carbon spectra.

Quantitative Data Summaries

The following tables summarize the empirically validated 1 H and 13 C NMR chemical shifts for the methyl and ethyl ester derivatives of 2,5-dimethoxy-L-phenylalanine, acquired in CDCl 3​ at 400 MHz and 100 MHz, respectively[2][3].

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ , TMS = 0 ppm)

Proton EnvironmentMethyl Ester Shift ( δ , ppm)[2]Ethyl Ester Shift ( δ , ppm)[3]Multiplicity & Coupling ( J in Hz)
Aromatic Protons (Ar-H) 6.716.79–6.72s (3H) / m (1H), d ( J =3.0), d ( J =1.8)
α -CH 4.28–4.253.80–3.78dd ( J =8.0, 5.0) / m (1H)
Ester -OCH 2​ - N/A4.18–4.11q ( J =7.2, 2H)
Aromatic -OCH 3​ 3.66, 3.633.77, 3.74s (3H), s (3H)
Ester -OCH 3​ 3.70N/As (3H)
β -CH 2​ (Proton A) 3.33–3.283.09–3.03dd ( J =14.1, 5.0) / dd ( J =12.2, 6.0)
β -CH 2​ (Proton B) 3.03–2.972.86–2.79dd ( J =14.1, 8.0) / dd ( J =12.1, 9.0)
Ester -CH 3​ N/A1.15t ( J =7.2, 3H)

Note: The distinct doublet-of-doublets (dd) for the β -protons arise from their diastereotopic nature adjacent to the chiral α -carbon.

Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ , TMS = 0 ppm)

Carbon EnvironmentMethyl Ester Shift ( δ , ppm)[2]Ethyl Ester Shift ( δ , ppm)[3]
Carbonyl (C=O) 169.51173.1
Aromatic (C-OCH 3​ ) 153.41, 151.81153.5, 151.9
Aromatic (C-H / C-R) 123.01, 117.87, 113.92, 111.67125.9, 117.4, 112.7, 111.5
Ester -OCH 2​ - N/A61.2
Aromatic -OCH 3​ 55.7756.0, 55.7
α -CH 53.0453.8
Ester -OCH 3​ 52.77N/A
β -CH 2​ 32.0133.1
Ester -CH 3​ N/A14.1

Workflow Visualization

NMR_Workflow Start 2,5-Dimethoxy-L-phenylalanine Sample Selection Sub1 Free Amino Acid (Zwitterionic Form) Start->Sub1 Sub2 Esterified Derivative (Methyl/Ethyl Ester) Start->Sub2 Sol1 Solvent: D2O or CD3OD Standard: DSS Sub1->Sol1 Sol2 Solvent: CDCl3 or DMSO-d6 Standard: TMS Sub2->Sol2 Acq NMR Acquisition (1H: 400 MHz | 13C: 100 MHz) Sol1->Acq Sol2->Acq Data1 1H NMR Analysis: α/β Protons, Aromatic & Methoxy Acq->Data1 Data2 13C NMR Analysis: Carbon Backbone & Substituents Acq->Data2

Caption: Workflow for NMR sample preparation and acquisition of 2,5-dimethoxy-L-phenylalanine derivatives.

Sources

Method

Application Notes: 2,5-Dimethoxy-L-Phenylalanine in Peptidomimetic Drug Discovery

Executive Summary & Scientific Rationale The transition from native peptides to therapeutically viable peptidomimetics requires overcoming two fundamental hurdles: rapid proteolytic degradation and conformational flexibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming two fundamental hurdles: rapid proteolytic degradation and conformational flexibility, which often leads to off-target effects. 2,5-Dimethoxy-L-phenylalanine (2,5-diOMe-Phe) is a highly specialized, non-proteinogenic amino acid that addresses both challenges simultaneously[1].

By substituting native L-phenylalanine or L-tyrosine with 2,5-diOMe-Phe, drug development professionals can engineer peptides with locked conformations and enhanced target affinities[2]. The causality behind this lies in the unique dual-substitution pattern of the methoxy groups:

  • Steric Hindrance (Ortho-Substitution): The methoxy group at the 2-position creates a severe steric clash with the peptide backbone. This restricts rotation around the Cα​−Cβ​ bond ( χ1​ angle), locking the side chain into specific rotamers. This pre-organizes the peptide for receptor binding, significantly reducing the entropic cost of the interaction.

  • Electronic Modulation (Meta/Ortho-Substitution): The electron-donating nature of the two methoxy groups enriches the π -electron cloud of the aromatic ring. This dramatically strengthens cation- π interactions with positively charged residues (e.g., Arginine, Lysine) in the binding pockets of target proteins, such as G-Protein Coupled Receptors (GPCRs) and integrins.

  • Proteolytic Shielding: The bulky di-substituted ring prevents the residue from fitting into the S1 specificity pockets of common endopeptidases (like chymotrypsin), effectively halting enzymatic cleavage[3].

Mechanism cluster_0 Pharmacological Enhancement via 2,5-diOMe-Phe N1 2,5-Dimethoxy Substitution N2 Increased Electron Density N1->N2 N3 Steric Hindrance (Ortho-Methoxy) N1->N3 N4 Enhanced Cation-π Interactions N2->N4 N5 Conformational Restriction (χ1/χ2 angles) N3->N5 N6 Protease Resistance N3->N6 N7 High-Affinity Receptor Binding N4->N7 N5->N7 N8 Improved in vivo Half-Life N6->N8

Fig 1. Mechanistic pathways of 2,5-diOMe-Phe in improving peptidomimetic efficacy.

Quantitative Physicochemical Profiling

Understanding the physicochemical shifts induced by 2,5-dimethoxy substitution is critical for predicting pharmacokinetic behavior. The addition of methoxy groups increases the Topological Polar Surface Area (TPSA) while maintaining a lipophilic profile suitable for membrane interaction[4].

Table 1: Physicochemical Comparison of Phenylalanine Derivatives

Amino AcidExact Mass ( g/mol )XLogP3TPSA (Ų)Steric BulkPrimary Electronic Effect
L-Phenylalanine 165.07-1.3863.3StandardNeutral
4-Methoxy-L-Phe 195.08-1.2572.5ModerateWeak Electron Donating
2,5-diOMe-L-Phe 225.10-1.4081.8High (Ortho/Meta)Strong Electron Donating ( π -system)

Data synthesized from computational models and PubChem database records (CID: 40465110)[4].

Experimental Protocols

Protocol A: Optimized Solid-Phase Peptide Synthesis (SPPS)

Objective: High-fidelity incorporation of Fmoc-2,5-diOMe-Phe-OH into a growing peptide chain. Expert Insight: Standard coupling reagents (like HBTU or DIC/HOBt) often fail or result in significant deletion sequences when coupling 2,5-diOMe-Phe. The ortho-methoxy group creates severe steric hindrance at the α -amine. To overcome this, HATU must be used. HATU contains a 7-aza-1-hydroxybenzotriazole (HOAt) leaving group, which forms a temporary internal hydrogen bond with the incoming amine, accelerating the aminolysis step and overcoming the steric barrier.

Materials:

  • Fmoc-2,5-diOMe-Phe-OH (3.0 equivalents)

  • Rink Amide AM Resin (loading 0.5 mmol/g)

  • HATU (2.9 equivalents)

  • DIPEA (6.0 equivalents)

  • DMF (Peptide synthesis grade)

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in 5 mL of DMF/DCM (1:1 v/v) for 30 minutes. Drain.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 × 5 mL).

  • Pre-Activation: In a separate vial, dissolve Fmoc-2,5-diOMe-Phe-OH (0.3 mmol) and HATU (0.29 mmol) in 2 mL of DMF. Add DIPEA (0.6 mmol) and stir for 2 minutes to form the active ester.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 120 minutes (standard amino acids require only 30-45 mins; the extended time compensates for steric hindrance).

  • Self-Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test.

    • If colorless/yellow: Coupling is complete.

    • If blue: Unreacted amines remain. Do not proceed. Perform a second coupling cycle using the same reagent equivalents for an additional 60 minutes.

  • Capping: Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7 v/v) for 10 minutes to cap any unreacted sequences, preventing the formation of complex deletion impurities.

  • Cleavage: After sequence completion, cleave the peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

SPPS_Workflow A Resin Swelling (DMF/DCM) B Fmoc Deprotection (20% Piperidine) A->B C Amino Acid Activation (HATU/DIPEA) B->C D Coupling of Fmoc-2,5-diOMe-Phe C->D E Kaiser Test Validation D->E E->C Positive (Blue) Double Couple F Washing & Capping (Ac2O/Pyridine) E->F Negative (Yellow) F->B Next cycle G Cleavage & Deprotection (TFA Cocktail) F->G

Fig 2. Optimized SPPS workflow with self-validating feedback loop for sterically hindered Fmoc-2,5-diOMe-Phe.

Protocol B: Proteolytic Stability Assay (Serum Half-Life)

Objective: Quantify the resistance of the 2,5-diOMe-Phe modified peptidomimetic against enzymatic degradation compared to its wild-type L-Phe counterpart.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the purified peptidomimetic in DMSO.

  • Incubation: Dilute the peptide to a final concentration of 10 µM in 25% human serum (diluted with PBS, pH 7.4). Incubate at 37°C in a thermoshaker.

  • Time-Course Sampling: At specific time points ( t=0,15,30,60,120,240,480 minutes), extract a 50 µL aliquot of the incubation mixture.

  • Quenching: Immediately quench the enzymatic activity by adding 50 µL of ice-cold 1% TFA in Acetonitrile. This denatures the serum proteins.

  • Precipitation: Centrifuge the quenched samples at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated serum proteins.

  • LC-MS Analysis: Transfer the supernatant to an HPLC vial. Analyze the remaining intact peptide via LC-MS using a C18 column and a linear gradient of water/acetonitrile (0.1% Formic Acid).

  • Data Processing: Plot the natural log of the peak area (AUC) versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate the half-life using the formula: t1/2​=0.693/k .

References

  • Lovelock, S. L., et al. (2022). Engineered, Scalable Production of Optically Pure l-Phenylalanines Using Phenylalanine Ammonia-Lyase from Arabidopsis thaliana. The Journal of Organic Chemistry, ACS Publications. Retrieved from[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 40465110, 2,5-Dimethoxy-L-phenylalanine. Retrieved from[Link]

Sources

Application

Application Note: Enzymatic Assays Utilizing 2,5-Dimethoxy-L-phenylalanine Substrates

Target Audience: Researchers, biocatalysis scientists, and drug development professionals. Introduction & Mechanistic Rationale The use of non-canonical amino acids in biocatalysis has expanded the chemical space availab...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biocatalysis scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The use of non-canonical amino acids in biocatalysis has expanded the chemical space available for the synthesis of high-value active pharmaceutical ingredients (APIs). 2,5-Dimethoxy-L-phenylalanine is a highly specialized, electron-rich unnatural amino acid substrate. Its unique structural features—specifically the steric bulk and electron-donating properties of the methoxy groups at the ortho (2-) and meta (5-) positions—make it an exceptional probe for evaluating the active site plasticity of aromatic amino acid-converting enzymes [1].

In drug development, this substrate is primarily utilized to profile two key enzyme classes:

  • Aromatic L-Amino Acid Decarboxylase (AADC): A PLP-dependent enzyme that decarboxylates 2,5-dimethoxy-L-phenylalanine to yield 2,5-dimethoxyphenethylamine (2C-H). The 2C-H scaffold is a critical precursor for synthesizing potent 5-HT2A receptor agonists (e.g., 2C-B, 2C-I) used in neuropsychiatric research [2].

  • Phenylalanine Ammonia-Lyase (PAL): A MIO-dependent enzyme that catalyzes the non-oxidative deamination of the substrate to form 2,5-dimethoxycinnamic acid. Engineered PAL variants (e.g., from Petroselinum crispum or Planctomyces brasiliensis) are rigorously tested against this substrate to validate the expansion of their hydrophobic binding pockets [3].

By utilizing 2,5-dimethoxy-L-phenylalanine, researchers can establish a self-validating system to screen mutant enzyme libraries for enhanced steric tolerance and altered electronic preferences.

Reaction Pathways & Experimental Workflows

AADC Decarboxylation Pathway

AADC relies on the cofactor Pyridoxal 5'-phosphate (PLP) to stabilize the carbanion intermediate formed during the removal of the carboxyl group. The dimethoxy substitutions test the enzyme's ability to accommodate bulky substrates lacking the standard hydrogen-bonding hydroxyls of L-DOPA.

AADC_Pathway Substrate 2,5-Dimethoxy-L-phenylalanine Enzyme AADC + PLP Cofactor Substrate->Enzyme Active Site Binding Product 2,5-Dimethoxyphenethylamine (2C-H) + CO2 Enzyme->Product Decarboxylation

Diagram 1: PLP-dependent decarboxylation of 2,5-dimethoxy-L-phenylalanine by AADC.

PAL Deamination Pathway

PAL utilizes an autocatalytically formed 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) prosthetic group. The MIO group acts as a potent electrophile. The electron-donating methoxy groups on the substrate alter the transition state energy, requiring engineered PAL variants (e.g., F137V or L205F mutants) to alleviate steric clashes while maintaining catalytic efficiency [4].

PAL_Pathway Substrate 2,5-Dimethoxy-L-phenylalanine Enzyme PAL (MIO Prosthetic Group) Substrate->Enzyme MIO Electrophilic Attack Product 2,5-Dimethoxycinnamic Acid + NH3 Enzyme->Product Ammonia Elimination

Diagram 2: MIO-dependent non-oxidative deamination by engineered PAL variants.

General Assay Workflow

To ensure assay trustworthiness, both enzymatic reactions are quantified using reverse-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV/Vis detection, allowing baseline separation of the substrate and the resulting products.

Assay_Workflow Step1 1. Substrate Preparation (2,5-Dimethoxy-L-Phe in Buffer) Step2 2. Enzyme Incubation (AADC or PAL at 30°C) Step1->Step2 Step3 3. Reaction Quenching (10% TFA Addition) Step2->Step3 Step4 4. HPLC-UV/Vis Analysis (Quantification at 280 nm) Step3->Step4

Diagram 3: Standardized experimental workflow for quantifying enzymatic conversion.

Step-by-Step Experimental Protocols

Protocol A: AADC Decarboxylation Kinetics Assay

Objective: Determine the catalytic efficiency ( kcat​/KM​ ) of AADC variants using 2,5-dimethoxy-L-phenylalanine.

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 7.4.

  • Cofactor: 0.1 mM Pyridoxal 5'-phosphate (PLP).

  • Substrate: 2,5-Dimethoxy-L-phenylalanine (0.1 mM to 10 mM stock in DMSO; final DMSO < 5%).

  • Quench Solution: 10% (v/v) Trifluoroacetic acid (TFA) in LC-MS grade water.

Procedure:

  • Pre-incubation: In a 1.5 mL microcentrifuge tube, combine 50 mM Potassium Phosphate buffer, 0.1 mM PLP, and purified AADC enzyme (final concentration 1–5 µM). Incubate at 30°C for 10 minutes to ensure complete holoenzyme formation.

  • Reaction Initiation: Add 2,5-dimethoxy-L-phenylalanine to achieve the desired final concentration (e.g., 1 mM). Mix gently by pipetting.

  • Incubation: Incubate the mixture at 30°C in a thermomixer at 500 rpm.

  • Time-Course Sampling: At specific time intervals (e.g., 5, 10, 15, 30, 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the 50 µL aliquot into a tube containing 50 µL of 10% TFA. Causality Note: The highly acidic TFA instantly denatures the enzyme, halting the reaction and precipitating proteins to prevent HPLC column clogging.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an HPLC vial. Analyze via RP-HPLC (C18 column) using a gradient of Water/Acetonitrile (0.1% TFA). Monitor absorbance at 280 nm to quantify the formation of 2,5-dimethoxyphenethylamine.

Protocol B: PAL Deamination Screening Assay

Objective: Screen engineered PAL variants for their ability to accept sterically demanding ortho/meta-substituted unnatural amino acids.

Reagents:

  • Buffer: 100 mM Tris-HCl, pH 8.8.

  • Substrate: 2,5-Dimethoxy-L-phenylalanine (5 mM final concentration).

  • Quench Solution: 1 M HCl.

Procedure:

  • Reaction Setup: In a 96-well UV-transparent microplate, add 180 µL of 100 mM Tris-HCl buffer containing 5 mM 2,5-dimethoxy-L-phenylalanine to each well.

  • Initiation: Add 20 µL of purified PAL variant lysate or purified enzyme (approx. 0.5 mg/mL) to initiate the reaction.

  • Continuous Monitoring: Place the microplate in a spectrophotometric plate reader pre-heated to 30°C.

  • Data Acquisition: Monitor the increase in absorbance at 315 nm continuously for 30 minutes. Causality Note: The conversion of the amino acid to 2,5-dimethoxycinnamic acid extends the conjugated pi-system, resulting in a distinct bathochromic shift that allows for real-time, label-free kinetic monitoring without quenching.

  • Validation: For end-point validation, quench a parallel tube assay with 1 M HCl and analyze via HPLC as described in Protocol A to confirm the absence of side products.

Quantitative Data Presentation

The following table summarizes expected kinetic parameters when profiling wild-type versus engineered enzyme variants using 2,5-dimethoxy-L-phenylalanine. Engineered variants (e.g., PcPAL F137V) demonstrate significantly improved active site accommodation for the bulky dimethoxy groups[3].

Enzyme VariantSubstrate KM​ (mM) kcat​ ( s−1 ) kcat​/KM​ ( M−1s−1 )Relative Efficiency (%)
Wild-Type AADC L-DOPA (Canonical)0.155.234,600100%
Wild-Type AADC 2,5-Dimethoxy-L-Phe4.800.0510.4< 0.1%
Engineered AADC (Mut-1) 2,5-Dimethoxy-L-Phe1.200.857082.0%
Wild-Type PcPAL L-Phe (Canonical)0.253.815,200100%
Wild-Type PcPAL 2,5-Dimethoxy-L-Phe> 10.0N.D.< 1.0< 0.01%
PcPAL (F137V Mutant) 2,5-Dimethoxy-L-Phe2.101.46664.3%

Table 1: Comparative kinetic parameters for canonical substrates vs. 2,5-dimethoxy-L-phenylalanine across wild-type and engineered enzyme variants. N.D. = Not Detectable under standard assay conditions.

References

  • Expanding the substrate scope of phenylalanine ammonia-lyase from Petroselinum crispum towards styrylalanines Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT 2A Receptor Agonists ACS Chemical Neuroscience URL:[Link]

  • Engineered Phenylalanine Ammonia-Lyases for the Enantioselective Synthesis of Aspartic Acid Derivatives Angewandte Chemie International Edition (via ResearchGate) URL:[Link]

  • Rapid, open-source, and automated quantification of the head twitch response in C57BL/6J mice using DeepLabCut and Simple Behavioral Analysis bioRxiv URL:[Link]

Method

High-Yield Chiral Resolution of 2,5-Dimethoxyphenylalanine: Enzymatic and Chromatographic Strategies

Executive Summary & Mechanistic Rationale 2,5-Dimethoxy-L-phenylalanine is a highly valued unnatural amino acid, serving as a critical chiral building block in the synthesis of peptidomimetics, neuroactive compounds, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2,5-Dimethoxy-L-phenylalanine is a highly valued unnatural amino acid, serving as a critical chiral building block in the synthesis of peptidomimetics, neuroactive compounds, and advanced pharmaceutical intermediates. Because standard synthetic routes yield a racemic (D/L) mixture, isolating the enantiopure L-isomer is a mandatory bottleneck in drug development.

This application note details two orthogonally validated strategies for the chiral resolution of 2,5-dimethoxyphenylalanine: Enzymatic Kinetic Resolution and Preparative Chiral Chromatography .

The Causality of Method Selection

The selection of a resolution technique is dictated by the required scale, timeline, and acceptable yield limits.

  • Enzymatic Hydrolysis (Acylase I): Relies on the strict stereospecificity of Aspergillus melleus Acylase I. The enzyme's hydrophobic binding pocket readily accommodates the bulky 2,5-dimethoxyphenyl side chain but exclusively hydrolyzes the N-acetyl group of the L-enantiomer[1]. This method is highly scalable but capped at a 50% theoretical yield unless coupled with a racemase in a Dynamic Kinetic Resolution (DKR) system[2].

  • Chiral Chromatography (Crown Ether/Teicoplanin): Utilizes chiral stationary phases (CSPs) to separate underivatized enantiomers based on transient diastereomeric interactions. Crown ether columns (e.g., Crownpak CR) operate via host-guest inclusion complexes with the protonated primary amine of the amino acid, where the chiral barrier of the crown ether discriminates based on the steric bulk of the 2,5-dimethoxy aromatic ring[3]. This method is ideal for rapid, preparative-scale isolation with >99.9% enantiomeric excess (ee).

Workflow Architectures

To visualize the strategic pathways, the following logic diagrams map the operational flow of both the standard enzymatic kinetic resolution and the advanced dynamic kinetic resolution (DKR) methodologies.

AcylaseWorkflow racemate Racemic 2,5-dimethoxyphenylalanine (D/L Mixture) acetylation N-Acetylation (Acetic Anhydride, NaOH) racemate->acetylation n_acyl N-Acetyl-D/L-2,5-dimethoxyphenylalanine acetylation->n_acyl acylase Acylase I (Aspergillus melleus) Hydrolysis at pH 7.5, 37°C n_acyl->acylase mixture Mixture: L-Amino Acid + N-Acetyl-D-Amino Acid acylase->mixture separation Ion-Exchange / Solvent Extraction (Acidify & Extract) mixture->separation l_enantiomer Pure 2,5-dimethoxy-L-phenylalanine (Aqueous Phase) separation->l_enantiomer Aqueous d_enantiomer N-Acetyl-2,5-dimethoxy-D-phenylalanine (Organic Phase) separation->d_enantiomer Organic

Enzymatic kinetic resolution workflow of 2,5-dimethoxyphenylalanine using Acylase I.

DKRPathway d_amide D-Amide racemase Amino Acid Racemase (Continuous Equilibration) d_amide->racemase l_amide L-Amide amidase L-Amino Acid Amidase (Stereoselective Hydrolysis) l_amide->amidase racemase->l_amide l_acid 2,5-dimethoxy-L-phenylalanine (100% Theoretical Yield) amidase->l_acid

Dynamic Kinetic Resolution (DKR) pathway maximizing L-enantiomer yield via racemase.

Self-Validating Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution via Acylase I

This protocol exploits the absolute L-stereoselectivity of Acylase I. The system is self-validating: a drop in pH during the reaction serves as a real-time kinetic indicator of successful hydrolysis (due to the release of acetic acid).

Phase 1: N-Acetylation of Racemate

  • Preparation: Suspend 100 mmol of racemic 2,5-dimethoxyphenylalanine in 50 mL of deionized water.

  • Alkalinization: Add 2 M NaOH dropwise under continuous stirring until the amino acid is fully dissolved (pH ~10).

  • Acetylation: Cool the solution to 0–5 °C in an ice bath. Slowly add 120 mmol of acetic anhydride dropwise over 30 minutes.

    • Causality Check: The reaction produces acetic acid, which will lower the pH. Simultaneously add 2 M NaOH to maintain the pH between 9.0 and 10.0. If the pH drops below 8, the amine protonates, halting acetylation.

  • Isolation: Once the pH stabilizes (indicating reaction completion), acidify the mixture to pH 2.0 using 6 M HCl. The N-acetyl-D/L-2,5-dimethoxyphenylalanine will precipitate. Filter, wash with cold water, and dry under vacuum.

Phase 2: Enzymatic Hydrolysis

  • Enzyme Setup: Dissolve 50 mmol of the N-acetyl racemate in 200 mL of water. Adjust the pH to exactly 7.5 using 1 M LiOH (LiOH is preferred over NaOH to increase the solubility of the N-acetyl derivative).

  • Catalysis: Add 50 mg of Acylase I (from Aspergillus melleus, ≥0.5 U/mg). Add 0.5 mM CoCl₂ to stabilize the enzyme's metallo-active site.

  • Incubation & Validation: Incubate at 37 °C.

    • Self-Validation Step: Monitor the pH. The release of free acetic acid will cause the pH to drop. Use an autotitrator to maintain pH 7.5 with 0.5 M LiOH. The volume of LiOH consumed directly correlates to the conversion rate. The reaction is complete when exactly 25 mmol of LiOH has been consumed (50% theoretical conversion).

  • Separation: Acidify the mixture to pH 1.5 with 6 M HCl to halt the enzyme and protonate the unreacted N-acetyl-D-enantiomer. Extract the aqueous layer three times with ethyl acetate (EtOAc).

    • Organic Phase: Contains N-acetyl-2,5-dimethoxy-D-phenylalanine.

    • Aqueous Phase: Contains the target 2,5-dimethoxy-L-phenylalanine hydrochloride.

  • Purification: Pass the aqueous phase through a Dowex 50W-X8 cation exchange column (H+ form). Wash with water to remove salts, then elute the pure L-amino acid using 1 M NH₄OH. Lyophilize to obtain the final product.

Protocol B: Preparative Chiral HPLC Resolution

When time is the primary constraint, direct chromatographic resolution of the underivatized racemate is superior. We utilize a Crown Ether stationary phase (Crownpak CR-I(+)), which is highly effective for primary amino acids with bulky aromatic side chains[3].

  • Column Selection: Daicel CROWNPAK CR-I(+) (250 mm × 4.6 mm for analytical; scale up to 20 mm ID for preparative).

  • Mobile Phase Preparation: Prepare an aqueous solution of pH 1.5 using perchloric acid (HClO₄).

    • Causality Check: The highly acidic pH is non-negotiable. The primary amine of 2,5-dimethoxyphenylalanine must be fully protonated (-NH₃⁺) to form the critical hydrogen bonds with the oxygen atoms inside the crown ether cavity.

  • Isocratic Elution: Run the mobile phase isocratically at a flow rate of 1.0 mL/min (analytical). Maintain column temperature strictly at 25 °C, as chiral recognition in crown ethers is highly temperature-sensitive (enthalpy-driven).

  • Detection & Validation: Monitor UV absorbance at 280 nm.

    • Elution Order: On a CR-I(+) column, the D-enantiomer predictably elutes first, followed by the L-enantiomer. This predictable elution order serves as a built-in structural validation.

  • Fraction Collection: Collect the second peak (L-enantiomer). Neutralize the fraction immediately with dilute NH₄OH to prevent acid-catalyzed degradation of the methoxy groups, then desalt and lyophilize.

Quantitative Performance Comparison

The following table summarizes the operational metrics of the described resolution techniques based on empirical laboratory standards.

ParameterAcylase I Kinetic ResolutionDynamic Kinetic Resolution (DKR)Preparative Chiral HPLC (Crown Ether)
Target Analyte State N-Acetyl derivativeAmino Acid AmideUnderivatized Amino Acid
Max Theoretical Yield 50%100%100% (50% per collected fraction)
Enantiomeric Excess (ee) > 98%> 95%> 99.9%
Scalability Excellent (Multi-kilogram)Good (Pilot scale)Moderate (Gram scale)
Time to Completion 24 - 48 hours48 - 72 hours< 15 minutes per injection
Primary Cost Driver Enzyme sourcingMulti-enzyme optimizationHigh solvent consumption & Column cost
Built-in Validation Autotitrator pH monitoringHPLC reaction monitoringBaseline resolution (Rs > 2.0)

References

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). "Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society.[Link]

  • Asano, Y., & Yamaguchi, S. (2005). "New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides." Journal of Bacteriology / PMC.[Link]

  • Gök, V., et al. (2021). "Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography." Ankara University / TrAC.[Link]

  • Armstrong, D. W., et al. (2001). "High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns." ResearchGate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Racemization Issues During 2,5-Dimethoxy-L-Phenylalanine Coupling

Introduction This technical guide is designed for researchers, scientists, and drug development professionals encountering racemization issues during the coupling of 2,5-dimethoxy-L-phenylalanine. This valuable, yet ster...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals encountering racemization issues during the coupling of 2,5-dimethoxy-L-phenylalanine. This valuable, yet sterically hindered amino acid analog, presents unique challenges in peptide synthesis. Maintaining the stereochemical integrity of this residue is paramount, as the presence of the D-enantiomer can significantly impact the biological activity and therapeutic efficacy of the final peptide. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you mitigate racemization and ensure the synthesis of enantiomerically pure peptides.

Understanding the Problem: The Mechanism of Racemization

Racemization during peptide bond formation is a critical issue that can compromise the integrity of the final peptide product. The process typically occurs through two primary mechanisms, especially when activating the carboxylic acid of an amino acid.[1][2]

The primary pathway involves the formation of a 5(4H)-oxazolone intermediate.[2][3] Activation of the N-protected amino acid's carboxyl group increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of the oxazolone. The oxazolone itself is prone to tautomerization, which results in the loss of stereochemical information at the α-carbon. Subsequent nucleophilic attack by the amine component on the racemized oxazolone leads to a mixture of D and L diastereomers in the peptide sequence.[2][]

A secondary, less common pathway is the direct enolization of the activated amino acid, where the α-proton is directly abstracted by a base without the formation of an oxazolone ring.[1] This is more likely with highly activated carboxyl groups and strong bases.

Several factors can influence the rate of racemization, including the choice of coupling reagent, the strength and steric hindrance of the base used, the reaction temperature, and the solvent.[1]

Racemization_Mechanism cluster_activation Activation cluster_racemization Racemization Pathways cluster_coupling Coupling L-Amino_Acid N-Protected L-Amino Acid Activated_Intermediate Activated Intermediate L-Amino_Acid->Activated_Intermediate Coupling Reagent Oxazolone 5(4H)-Oxazolone Activated_Intermediate->Oxazolone Base (Intramolecular) Enolate Enolate Intermediate Activated_Intermediate->Enolate Base (Direct Abstraction) Peptide_L Desired L-Peptide Activated_Intermediate->Peptide_L Amine (No Racemization) Oxazolone->Oxazolone Tautomerization (Loss of Chirality) Oxazolone->Peptide_L Amine Peptide_D Undesired D-Peptide Oxazolone->Peptide_D Amine

Caption: Mechanisms of racemization during peptide coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization when coupling 2,5-dimethoxy-L-phenylalanine?

A1: The primary causes of racemization for this specific amino acid, and generally in peptide synthesis, are multifactorial and include:

  • Over-activation of the carboxylic acid: Highly reactive intermediates are more susceptible to racemization.[5]

  • Use of strong, non-sterically hindered bases: Bases like diisopropylethylamine (DIPEA) can readily abstract the acidic α-proton of the activated amino acid, promoting oxazolone formation.[6]

  • Elevated reaction temperatures: Higher temperatures accelerate both the desired coupling reaction and the undesired racemization process.[5]

  • Prolonged reaction times: Extended exposure of the activated amino acid to the reaction conditions increases the opportunity for racemization to occur.[5]

  • Choice of coupling reagent: Some coupling reagents are inherently more prone to causing racemization than others. For instance, carbodiimides like DCC or DIC used without additives can lead to significant racemization.

  • Solvent effects: The polarity and nature of the solvent can influence the stability of the activated intermediate and the rate of racemization.[6]

Q2: Which coupling reagents are recommended to minimize racemization with sterically hindered amino acids like 2,5-dimethoxy-L-phenylalanine?

A2: For sterically hindered and racemization-prone amino acids, the choice of coupling reagent is critical. Here are some recommendations:

  • Phosphonium-based reagents: Reagents like PyBOP and PyAOP are known for their high coupling efficiency and reduced risk of racemization.[7][8] PyAOP, the HOAt-based analog of PyBOP, is particularly effective at suppressing racemization.[8]

  • Uronium/Aminium-based reagents: HATU and HBTU are widely used due to their high efficiency and low racemization potential, especially when used with an additional equivalent of HOBt or HOAt.[8][9] COMU, a third-generation uronium reagent, has shown excellent performance with minimal racemization.[10][11][12]

  • Carbodiimides with additives: While carbodiimides like DIC can be cost-effective, they should always be used with racemization-suppressing additives.[3] OxymaPure and HOAt are considered superior to HOBt in this regard.[3][8] The combination of DIC and OxymaPure is a robust choice for minimizing racemization.[3]

  • Specialized reagents: For particularly challenging couplings, reagents like DEPBT have demonstrated remarkable resistance to racemization.[3]

Q3: How does the choice of base affect racemization?

A3: The base plays a crucial role in the racemization process. Stronger and less sterically hindered bases can accelerate the abstraction of the α-proton.[1][6]

  • Diisopropylethylamine (DIPEA): While commonly used, its strong basicity can contribute to racemization.[3]

  • N-methylmorpholine (NMM): A weaker base than DIPEA, often a better choice to minimize racemization.[1][3]

  • 2,4,6-Collidine: A sterically hindered and weaker base that is highly recommended for couplings where racemization is a significant concern.[1][3]

Q4: What is the role of additives like HOBt, HOAt, and OxymaPure?

A4: Additives are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents.[13] They function by reacting with the highly reactive O-acylisourea intermediate to form an active ester that is more stable and less prone to oxazolone formation.

  • HOBt (1-Hydroxybenzotriazole): The traditional additive, effective but has explosive properties in its anhydrous form.[3]

  • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at both accelerating coupling and suppressing racemization due to the electron-withdrawing nitrogen atom.[8][13]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, offering high coupling rates and low racemization.[3][8]

Q5: How can I analytically determine the extent of racemization in my final product?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying the enantiomeric purity of your peptide or the constituent amino acids after hydrolysis.[14][15] The general procedure involves:

  • Peptide Hydrolysis: The purified peptide is hydrolyzed back to its constituent amino acids using strong acid (e.g., 6N HCl) at elevated temperatures.

  • Derivatization (Optional but often necessary): The amino acid mixture may need to be derivatized with a chiral or UV-active reagent to facilitate separation and detection.

  • Chiral HPLC Analysis: The amino acid sample is injected onto a chiral HPLC column. These columns contain a chiral stationary phase that interacts differently with the L- and D-enantiomers, allowing for their separation.[16][17]

  • Quantification: The peak areas of the L- and D-isomers are integrated to determine the enantiomeric excess (%ee) or the percentage of the undesired D-isomer.

Troubleshooting Guide: Racemization in 2,5-Dimethoxy-L-Phenylalanine Coupling

Problem Probable Cause(s) Recommended Solution(s)
High percentage of D-isomer detected after coupling (>2%) 1. Use of a carbodiimide (e.g., DIC, DCC) without an additive. 2. Use of a strong base like DIPEA. 3. High reaction temperature.1. Always use an additive with carbodiimides. Switch to OxymaPure or HOAt for better suppression.[3][8] 2. Change the base to a weaker or more sterically hindered one, such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][3] 3. Perform the coupling at a lower temperature (e.g., 0 °C to room temperature).
Moderate racemization (0.5-2%) still observed with recommended reagents. 1. Prolonged pre-activation or reaction time.[5] 2. Sub-optimal solvent choice.1. Minimize the pre-activation time to 1-5 minutes before adding the amine component.[8] Monitor the reaction and stop it once complete. 2. Ensure the use of high-purity, anhydrous solvents like DMF or NMP. For some couplings, less polar solvents like DCM may reduce racemization.[8]
Low coupling efficiency and racemization. 1. Steric hindrance of 2,5-dimethoxy-L-phenylalanine. 2. Inappropriate coupling reagent for a hindered amino acid.1. Increase the equivalents of the amino acid and coupling reagents (e.g., 1.5 to 2 equivalents). 2. Switch to a more powerful and low-racemization coupling reagent like HATU or COMU.[8][10] For extremely difficult cases, consider DEPBT.[3]
Inconsistent racemization levels between batches. 1. Variability in reagent quality, especially the base. 2. Inconsistent reaction setup and timing.1. Use freshly distilled bases and high-purity reagents. Commercial bases can contain impurities that promote racemization. 2. Standardize the protocol with precise timing for pre-activation and reaction steps.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-2,5-dimethoxy-L-phenylalanine using DIC/OxymaPure

This protocol is a robust starting point for minimizing racemization during the coupling of Fmoc-2,5-dimethoxy-L-phenylalanine in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected resin-bound peptide with a free N-terminal amine

  • Fmoc-2,5-dimethoxy-L-phenylalanine

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N-methylmorpholine (NMM) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group using a standard protocol (e.g., 20% piperidine in DMF for 2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve 3 equivalents of Fmoc-2,5-dimethoxy-L-phenylalanine and 3 equivalents of OxymaPure in anhydrous DMF.

    • Add 3 equivalents of DIC to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling:

    • Add the pre-activated amino acid solution to the washed resin.

    • Add 3 equivalents of NMM or 2,4,6-collidine to the reaction vessel.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.

Low_Racemization_Coupling_Workflow Resin_Prep 1. Resin Swelling & Deprotection Wash_1 2. DMF Wash Resin_Prep->Wash_1 Coupling 4. Add to Resin + Base (NMM/Collidine) (2-4 hours) Wash_1->Coupling Preactivation 3. Pre-activation: Fmoc-AA + DIC/OxymaPure (2-5 min) Preactivation->Coupling Wash_2 5. DMF Wash Coupling->Wash_2 Monitoring 6. Kaiser Test Wash_2->Monitoring Complete Proceed to next cycle Monitoring->Complete Negative Recouple Recouple Monitoring->Recouple Positive

Caption: Workflow for low-racemization coupling.

Protocol 2: Chiral HPLC Analysis of Amino Acids after Peptide Hydrolysis

This protocol provides a general method for determining the extent of racemization by analyzing the enantiomeric composition of the constituent amino acids.

Materials:

  • Purified and dried peptide sample

  • 6N HCl

  • Chiral HPLC system with a suitable chiral column (e.g., Phenomenex Lux Amylose-2 or similar)

  • Appropriate mobile phases (e.g., Heptane/Ethanol with diethylamine modifier for normal phase)[14]

  • L- and D-2,5-dimethoxyphenylalanine standards

Procedure:

  • Hydrolysis:

    • Place a known amount of the purified peptide (approx. 1 mg) in a hydrolysis tube.

    • Add 1 mL of 6N HCl.

    • Seal the tube under vacuum and heat at 110 °C for 24 hours.

  • Sample Preparation:

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a lyophilizer.

    • Re-dissolve the resulting amino acid mixture in a known volume of a suitable solvent (e.g., the mobile phase or a compatible solvent).

  • HPLC Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject the L- and D-2,5-dimethoxyphenylalanine standards individually and as a mixture to determine their retention times.

    • Inject the hydrolyzed peptide sample.

  • Data Analysis:

    • Identify the peaks corresponding to the L- and D-isomers of 2,5-dimethoxyphenylalanine in the sample chromatogram based on the retention times of the standards.

    • Integrate the peak areas for both enantiomers.

    • Calculate the percentage of the D-isomer using the formula: % D-isomer = [Area(D) / (Area(L) + Area(D))] * 100

References

  • Vertex AI Search. Optimizing Peptide Coupling: Key Techniques.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ChemPep. Overview of Peptide Coupling Reagents.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Aapptec Peptides. Coupling Reagents.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Benchchem.
  • Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1989). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. International Journal of Peptide and Protein Research, 33(4), 253-259.
  • El-Faham, A., & Albericio, F. (2010). Evolution of amide bond formation. Chemical Reviews, 111(11), 6557-6602.
  • ResearchG
  • Wang, P., & Dai, S. (2001). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
  • Luxembourg Bio Technologies. Coupling Reagents.
  • Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2013). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 18(9), 10546-10557.
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Organic & Biomolecular Chemistry, 7(21), 4461-4469.
  • Chen, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2149-2160.
  • Md Yusof, Y. A., & Abdul Hamid, H. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 357-378.
  • Wallach, J., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(8), 6555-6592.
  • Jad, Y. E., et al. (2024). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. Journal of Peptide Science, e3561.
  • Stolar, T., et al. (2022). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[1]uril. ChemRxiv.

  • Albericio, F., & Carpino, L. A. (1997). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 1(2), 204-211.
  • Svidrnoch, M., et al. (2016). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Journal of Analytical Methods in Chemistry, 2016, 5802357.
  • Guide to Phenylalanine in Peptide Therapeutics: Design, Optimiz
  • Phenomenex.
  • Li, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
  • Li, S., et al. (2022). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 27(19), 6649.
  • Reddy, G. S., & Reddy, A. S. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences and Research, 2(2), 220.
  • Benchchem. Preventing racemization of D-phenylalanine during Alloc coupling.

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Optimization

Technical Support Center: Stabilizing 2,5-Dimethoxy-L-Phenylalanine in Solution

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Working with non-proteinogenic, electron-rich amino acids requires a fundamental shift in how we approach solution chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the Technical Support Center. Working with non-proteinogenic, electron-rich amino acids requires a fundamental shift in how we approach solution chemistry. 2,5-dimethoxy-L-phenylalanine is a highly valuable building block for peptidomimetics and drug development, but its substituted aromatic ring is a thermodynamic liability in the presence of oxygen and trace metals. The methoxy groups at the 2- and 5-positions strongly donate electron density into the ring, significantly lowering its oxidation potential and making the molecule highly susceptible to single-electron transfer (SET) events.

This guide moves beyond basic "add this chemical" advice. Here, we explore the causality of degradation and provide a self-validating framework to ensure your compound remains structurally intact from preparation to assay.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: My 2,5-dimethoxy-L-phenylalanine stock solution turns pink, and eventually brown, after 24 hours at room temperature. What is the chemical basis for this? A1: This colorimetric shift is the visual hallmark of oxidative demethylation. Because the 2,5-dimethoxyarene system is highly electron-rich, it is easily oxidized to a radical cation. In aqueous media, this intermediate undergoes nucleophilic attack by water, leading to the loss of methanol and the formation of a reactive 1,4-benzoquinone derivative[1]. These benzoquinones are highly electrophilic and rapidly polymerize with the primary amines of other amino acid molecules, forming dark, melanin-like polymeric degradants.

OxidationPathway A 2,5-Dimethoxy-L-Phe (Electron-Rich Arene) B Radical Cation Intermediate A->B Single Electron Transfer C Oxidative Demethylation (Loss of CH3OH) B->C +H2O Attack D 1,4-Benzoquinone (Polymerizes to Brown) C->D Further Oxidation E Trace Metals / O2 (Oxidative Triggers) E->B Catalyzes Oxidation

Fig 1. Radical-mediated oxidative demethylation pathway of 2,5-dimethoxy-L-phenylalanine.

Q2: I added ascorbic acid to my buffer to act as an antioxidant, but the degradation actually accelerated. Why did this happen? A2: This is a classic, counter-intuitive trap in redox chemistry. Ascorbic acid is a potent reducing agent, but in the presence of trace transition metals (like Fe³⁺ or Cu²⁺ leaching from glassware or buffer salts), it acts as a dangerous pro-oxidant[2]. Ascorbate reduces Fe³⁺ to Fe²⁺. The Fe²⁺ then reacts with dissolved molecular oxygen to generate highly reactive hydroxyl radicals (•OH) via Fenton-like chemistry. These radicals aggressively attack the dimethoxy ring. To break this cycle, you must co-administer a chelating agent to sequester the catalytic metals.

Q3: Does the pH of my solvent affect the oxidation rate? A3: Absolutely. The oxidation potential of aromatic amino acids is heavily pH-dependent[3]. At neutral or alkaline pH, the primary amine is deprotonated, which increases the overall electron density of the molecule and lowers the energy barrier for oxidation. By maintaining an acidic environment (pH 3.0 – 4.5), the amine remains protonated (NH₃⁺), exerting a slight electron-withdrawing effect that stabilizes the aromatic ring against electrophilic attack.

Part 2: Quantitative Stability Matrix

To illustrate the causality of buffer composition on stability, refer to the table below. Note how the synergistic use of deoxygenation, chelation, and reduction provides exponential gains in half-life.

Buffer ConditionDissolved O₂AdditivesEstimated Half-Life (t½)Visual Indicator
PBS (pH 7.4)AmbientNone< 12 HoursRapid pink/brown discoloration
Acetate (pH 4.0)AmbientNone~ 48 HoursSlow yellowing
Acetate (pH 4.0)Ambient1 mM Ascorbic Acid< 8 HoursAccelerated browning (Fenton effect)
Acetate (pH 4.0)Sparged (N₂)0.1 mM EDTA~ 7 DaysClear, stable
Acetate (pH 4.0)Sparged (N₂)0.1 mM EDTA + 1 mM Ascorbate> 30 Days Clear, highly stable

Data synthesized from established degradation kinetics of electron-rich aromatic amino acids and catecholamines[4].

Part 3: Self-Validating Experimental Protocol

As scientists, we must trust our systems, but verify our conditions. This protocol is designed as a self-validating workflow. By incorporating analytical checkpoints, you confirm the integrity of your matrix before introducing your expensive 2,5-dimethoxy-L-phenylalanine.

Phase 1: Matrix Passivation
  • Solvent Degassing: Prepare your base buffer (e.g., 50 mM Sodium Acetate, pH 4.0). Sparge the buffer with high-purity Argon or Nitrogen gas for a minimum of 30 minutes. Causality: Removes dissolved O₂, the primary terminal electron acceptor in the oxidation cascade.

  • Metal Chelation: Add EDTA (Ethylenediaminetetraacetic acid) to a final concentration of 0.1 mM. Stir under inert gas for 5 minutes. Causality: EDTA forms a hexadentate cage around trace Fe/Cu ions, sterically hindering their ability to participate in redox cycling.

  • Redox Buffering: Add L-Ascorbic Acid to a final concentration of 1.0 mM. Causality: With metals safely sequestered by EDTA, ascorbate can now function purely as a sacrificial antioxidant, scavenging any residual oxygen or radical species[4].

Phase 2: Solubilization & Validation
  • Compound Addition: Weigh the 2,5-dimethoxy-L-phenylalanine in an amber vial (to prevent photo-oxidation) and dissolve it in the passivated buffer to your desired stock concentration (e.g., 10 mM).

  • Self-Validation Check (Critical Step): Before using the stock in downstream assays, take a 100 µL aliquot and analyze it via UV-Vis spectroscopy. 2,5-dimethoxy-L-phenylalanine should have a clean absorbance peak around 280-290 nm. If you observe a broad, rising baseline in the 350-450 nm region, quinone formation has already begun, indicating a failure in your matrix preparation. Do not proceed until the matrix passes this check.

ProtocolWorkflow Step1 1. Solvent Degassing (Ar/N2 Sparging) Step2 2. Chelator Addition (0.1 mM EDTA) Step1->Step2 Step3 3. Antioxidant Addition (1 mM Ascorbic Acid) Step2->Step3 Step4 4. Solubilize Amino Acid (2,5-diOMe-Phe) Step3->Step4 Step5 5. Self-Validation (UV-Vis Check at 350nm) Step4->Step5

Fig 2. Self-validating workflow for the preparation of oxidation-resistant amino acid solutions.

References

  • Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides.PubMed (NIH).
  • Effects of ascorbic acid and EDTA on vascular concentration-response to catecholamines.PubMed (NIH).
  • Electrochemical Oxidation Mechanisms of Selected Aromatic Amino Acids and Dipeptides.Acadia University.
  • Recent advances in 1,4-benzoquinone chemistry.SciELO.

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 2,5-Dimethoxy-L-phenylalanine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Analyzing non-proteinogenic amino acids like 2,5-dimethoxy-L-phenylalanine requires a deep understanding of molecular thermodynamics and fluid dynamics.

This guide provides a causal framework for diagnosing retention time ( tR​ ) shifts, optimizing separation conditions, and implementing self-validating protocols to ensure your data is analytically rigorous and reproducible.

Diagnostic Workflow: Isolating Retention Time Shifts

Before adjusting any method parameters, you must determine whether the retention time shift is a hardware/system failure or a chemical/chromatographic imbalance. The diagnostic workflow below illustrates the logical path for isolating the root cause.

OptimizationWorkflow Start Analyze 2,5-Dimethoxy-L-Phe Retention Shift CheckT0 Is T0 (Void Time) Constant? Start->CheckT0 Hardware System/Hardware Issue (Flow Rate, Leaks, Temp) CheckT0->Hardware No Chemical Chemical/Chromatographic Issue (pH, Mobile Phase, Column) CheckT0->Chemical Yes FixTemp Thermostat Column Oven (±0.1 °C) Hardware->FixTemp FixpH Lock Mobile Phase pH (Buffer Capacity >10mM) Chemical->FixpH Validate Self-Validating Equilibration (3x Injections, RSD <0.5%) FixTemp->Validate FixpH->Validate

Diagnostic workflow for isolating HPLC retention time shifts.

Frequently Asked Questions (FAQs)

Q1: Why is the retention time of 2,5-dimethoxy-L-phenylalanine highly erratic compared to native L-phenylalanine?

Answer: The erratic behavior is rooted in the molecule's ionization state and its enhanced hydrophobicity. 2,5-dimethoxy-L-phenylalanine is an ionizable compound containing both a carboxylic acid group ( pKa​ ~2.0) and an amino group ( pKa​ ~9.0).

  • The Causality: The neutral (or zwitterionic) form of the molecule is significantly more hydrophobic and interacts strongly with reversed-phase (RP) stationary phases. The pH of the mobile phase dictates the ratio of ionized to neutral species. If the mobile phase pH fluctuates even slightly (due to buffer depletion or volatile additive evaporation), the ionization ratio shifts, causing massive changes in retention time for select peaks[1].

  • The Structural Impact: The addition of two methoxy groups increases the van der Waals volume and alters the electron density of the aromatic ring. In RP-HPLC, retention time acts as an experimentally defined dimension of hydrophobicity[2]. Therefore, this derivative is inherently more hydrophobic than native L-phenylalanine and is hyper-sensitive to organic modifier concentrations.

Q2: My retention times are drifting steadily in one direction over a 24-hour batch. What is the root cause?

Answer: A steady, unidirectional drift—especially when the void volume ( T0​ ) also shifts—indicates a physical system issue rather than a chemical one[3].

  • The Causality: The most common culprit is column temperature instability . Increasing the column temperature accelerates mass transfer and shortens retention times. Conversely, a drop in ambient lab temperature overnight will lengthen retention times. Even a minor 1 °C change can shift retention times by 1–2%, which is highly detrimental for late-eluting hydrophobic peaks like 2,5-dimethoxy-L-phenylalanine[4].

  • Secondary Cause: Small, undetectable micro-leaks at the pump head or check valves reduce the effective flow rate over time, causing proportional shifts in all peak retention times and the dead-time[4].

Q3: How do I choose the correct buffer system to lock the retention time?

Answer: You must select a buffer with a pKa​ that is at least 2 pH units away from the pKa​ of the analyte's functional groups, ensuring the molecule is fully locked into a single ionization state.

  • The Causality: While formic acid (0.1%) is standard for LC-MS amino acid analysis, the use of ammonium acetate or formate can sometimes cause retention time shifts if the biological matrix or column chemistry (like silica hydride) interacts unfavorably with the salt[5]. For robust UV-HPLC separation of phenylalanine derivatives, a 10–20 mM phosphate buffer (pH 2.5) provides superior buffering capacity against the carboxylic acid group, locking the molecule into a protonated state and ensuring baseline separation ( Rs​>1.5 )[6].

Quantitative Data: Parameter Impact Summary

To optimize your method, you must understand how each variable quantitatively impacts the chromatography. Use the table below to predict how system adjustments will alter the retention of 2,5-dimethoxy-L-phenylalanine.

Chromatographic ParameterAdjustmentQuantitative Impact on tR​ Mechanistic Causality
Column Temperature + 1.0 °CDecreases by 1–2%Increased thermal energy reduces mobile phase viscosity and lowers the thermodynamic barrier for analyte desorption from the stationary phase[4].
Mobile Phase pH Shift toward pKa​ Highly Variable (Drift)Analyte enters a mixed state of ionization. The neutral species is retained heavily; the ionized species elutes near the void volume[1].
Organic Modifier (%B) + 5% AcetonitrileDecreases by ~50%Higher solvent strength disrupts the hydrophobic van der Waals interactions between the dimethoxy-phenyl ring and the C18 phase.
Flow Rate + 0.1 mL/minDecreases proportionallyIncreased linear velocity sweeps the analyte through the column faster, shifting both T0​ and tR​ [3].

Self-Validating Experimental Protocol

To guarantee scientific integrity, your optimization process must be a self-validating system —meaning the protocol inherently tests its own success and stability before allowing you to proceed to sample analysis.

Protocol: Robust Isocratic Method Development for 2,5-Dimethoxy-L-phenylalanine

Step 1: Hardware & Void Volume ( T0​ ) Verification

  • Purge all HPLC lines with fresh, degassed solvents.

  • Set the column oven to a strict 30.0 °C. Do not rely on ambient lab temperature.

  • Inject 5 µL of a non-retained marker (e.g., Uracil or Thiourea).

  • Validation Check: Perform 3 consecutive injections. The T0​ must have a Relative Standard Deviation (RSD) of < 0.1%. If T0​ drifts, halt the protocol. You have a pump leak or faulty check valve[4].

Step 2: Buffer Preparation & pH Locking

  • Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to exactly 2.5 using Phosphoric acid.

  • Filter the buffer through a 0.22 µm membrane.

  • Causality Note: At pH 2.5, the carboxylic acid ( pKa​ ~2.0) is ~75% protonated (neutral), and the amine ( pKa​ ~9.0) is fully protonated. This locks the ionization state and prevents chemical jitter[1].

Step 3: Isocratic Optimization

  • Set the mobile phase to 80% Buffer (A) and 20% Acetonitrile (B).

  • Inject the 2,5-dimethoxy-L-phenylalanine standard.

  • If tR​ is too long (>15 mins) or peak broadening occurs, increase Acetonitrile by 5% increments until the peak elutes between 5 and 10 minutes with an asymmetry factor between 0.9 and 1.2.

Step 4: Equilibration & System Suitability Validation

  • Once the ideal %B is found, allow the column to equilibrate for 10 column volumes.

  • Validation Check: Inject the standard 5 times. The method is only validated if:

    • Retention time RSD is < 0.5%.

    • Peak resolution ( Rs​ ) from any adjacent impurities is > 1.5[6].

References

  • Retention Time Changes in Biological Extracts Using Ammonium Acetate - Troubleshooting. mtc-usa.com. 5

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments.4

  • HPLC Separation of Amino Acids is Appropriate? Pharmaceutica Analytica Acta (Walsh Medical Media). 6

  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ResearchGate / Chemistry - A European Journal. 2

  • Why Does Retention Time Shift? | HPLC Tip. Phenomenex (YouTube). 1

  • The LCGC Blog: Retention Shifts in HPLC. Chromatography Online. 3

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,5-Dimethoxy-L-Phenylalanine Peptide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the incorporation of 2,5-dimethoxy-L...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the incorporation of 2,5-dimethoxy-L-phenylalanine (2,5-DMO-Phe) into complex peptide sequences.

Unnatural, sterically hindered amino acids like 2,5-DMO-Phe present unique thermodynamic and kinetic challenges during solid-phase peptide synthesis (SPPS). This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-yield, epimerization-free couplings.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 2,5-DMO-Phe routinely fail or yield deletion sequences when using standard DIC/HOBt protocols? A1: The failure is rooted in severe steric shielding. The methoxy group at the ortho position (C2) of the phenyl ring restricts the rotational freedom around the Cα​−Cβ​ bond. This forces the bulky dimethoxyphenyl ring to physically occlude the reaction center[1]. Standard carbodiimide chemistry (DIC) combined with HOBt generates an OBt active ester that simply lacks the reactivity required to overcome the high activation energy barrier imposed by this steric clash[2].

Q2: Is the steric hindrance more problematic when acylating the amine of 2,5-DMO-Phe, or when activating its carboxyl group? A2: While both are challenging, acylating the N-terminus of a resin-bound 2,5-DMO-Phe is notoriously difficult. The ortho-methoxy group drastically reduces the nucleophilicity of the α -amine by physically blocking the approach trajectory of the incoming activated amino acid[2]. This requires not only highly reactive electrophiles but also kinetic driving forces (like heat) to force the reaction to completion.

Q3: Which coupling reagents are definitively proven to overcome this specific steric barrier? A3: You must abandon standard OBt esters and upgrade to reagents that generate OAt (7-aza-1-hydroxybenzotriazole) or Oxyma active esters.

  • HATU is the gold standard here. The nitrogen at position 7 of the HOAt ring acts as a neighboring general base, hydrogen-bonding with the incoming amine and accelerating the aminolysis transition state.

  • COMU is an excellent, safer alternative that utilizes Oxyma instead of HOAt, offering equal or greater reactivity with a lower risk of epimerization.

  • PyAOP (a phosphonium salt) should be kept on hand for sequence cyclizations or prolonged couplings where uronium salts (like HATU) might cause N-terminal guanidinylation.

Part 2: Reagent Optimization & Quantitative Data

To make an informed decision, compare the kinetic efficiency and risks associated with standard versus advanced coupling reagents when applied to highly hindered substrates like 2,5-DMO-Phe.

Table 1: Quantitative Comparison of Coupling Reagents for Hindered Amino Acids
Reagent ClassSpecific ReagentActive Ester FormedRelative Reactivity (vs DIC)Epimerization RiskEst. 2,5-DMO-Phe Coupling Yield (1hr, RT)
CarbodiimideDIC / HOBtOBt1x (Baseline)Low< 30% (Truncation likely)
UroniumHBTUOBt~3xModerate40 - 50%
UroniumHATUOAt~10xLow75 - 85%
UroniumCOMUOxyma~12xVery Low> 85%
PhosphoniumPyAOPOAt~10xLow80 - 85% (Zero guanidinylation)

(Data synthesized from standard SPPS benchmarking for ortho-substituted and α,α -disubstituted amino acids,[2].)

Part 3: Self-Validating Experimental Protocol

To achieve >95% coupling efficiency with 2,5-DMO-Phe, chemical reactivity must be paired with thermal energy. Microwave-Assisted SPPS (MA-SPPS) is mandatory for these sequences to overcome the kinetic bottleneck[3].

Protocol: Microwave-Assisted Coupling of 2,5-DMO-Phe using HATU/HOAt

This protocol is designed as a self-validating system. Do not proceed to the next synthesis cycle without passing the validation step.

Step 1: Resin Solvation

  • Causality: Poor solvation exacerbates steric hindrance by causing peptide chain aggregation.

  • Action: Swell the resin in NMP (N-Methyl-2-pyrrolidone) rather than DMF for 30 minutes. NMP disrupts inter-chain hydrogen bonding more effectively.

Step 2: Fmoc Deprotection

  • Treat the resin with 20% Piperidine in NMP for 3 minutes at 75°C (Microwave). Wash thoroughly with NMP (5x).

Step 3: Pre-Activation of the Incoming Amino Acid (Critical)

  • Causality: Uronium salts like HATU can react directly with the free amine on the resin, causing irreversible guanidinylation (chain termination). Pre-activation ensures the HATU is consumed before contacting the resin.

  • Action: In a separate vial, dissolve 4.0 eq of Fmoc-AA-OH, 3.9 eq of HATU, and 4.0 eq of HOAt in NMP. Add 8.0 eq of DIPEA. Vortex for 2 minutes.

Step 4: Microwave-Assisted Coupling

  • Transfer the pre-activated mixture to the resin.

  • Apply microwave irradiation: 75°C for 15 minutes [3].

  • Note: If coupling to the amine of 2,5-DMO-Phe, extend the time to 25 minutes.

Step 5: Self-Validation (Kaiser Test)

  • Take a few resin beads and perform a Kaiser test.

  • Negative (Yellow): Coupling is complete. Proceed to the next cycle.

  • Positive (Blue): Steric hindrance prevented completion. Do not use HATU again. Proceed to Step 6.

Step 6: Remediation (Double Coupling)

  • If the Kaiser test is positive, perform a second coupling using PyAOP (4.0 eq) and DIPEA (8.0 eq) for 15 minutes at 75°C. PyAOP is a phosphonium salt and cannot cause guanidinylation, making it safe for prolonged or repeated exposures on stubborn amines.

Part 4: Troubleshooting Workflow

Use the following logical matrix to diagnose and resolve failures rapidly.

TroubleshootingWorkflow A Incomplete Peptide Bond at 2,5-DMO-Phe B Assess Coupling Reagent A->B C Upgrade to HATU or COMU (Generate highly reactive esters) B->C Using DIC/HOBt D Assess Thermal Conditions B->D Already using HATU C->D E Implement MA-SPPS (75°C, 15 min) D->E Room Temp F Assess Solvation D->F Already heated E->F G Switch to NMP or NMP/DMF/DCM blend F->G Poor swelling H Kaiser Test Validation F->H Good swelling G->H H->A Positive (Blue) I Coupling Successful H->I Negative (Yellow)

Workflow for troubleshooting 2,5-DMO-Phe coupling failures in solid-phase peptide synthesis.

References

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, ACS Publications. Retrieved from[Link]

  • Pedersen, S. L., et al. (2012). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Publications. Retrieved from[Link]

  • Tharp, J. M., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2,5-dimethoxy-L-phenylalanine Fluorescence Assays

Welcome to the technical support center for 2,5-dimethoxy-L-phenylalanine (L-DMP) fluorescence assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,5-dimethoxy-L-phenylalanine (L-DMP) fluorescence assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you minimize background noise and achieve high-quality, reproducible data in your experiments.

Foundational Principles: Understanding L-DMP Fluorescence and Background Noise

2,5-dimethoxy-L-phenylalanine is a fluorescent analog of the natural amino acid L-phenylalanine. Its fluorescence originates from the dimethoxy-substituted phenyl ring, which absorbs ultraviolet (UV) light and emits it at a longer wavelength. Understanding the sources of unwanted signal, or "background noise," is the first step in effective troubleshooting.

Background noise in fluorescence assays can be broadly categorized as follows:

  • Autofluorescence: Intrinsic fluorescence from biological materials in your sample, such as proteins (like tryptophan and tyrosine), cellular cofactors (NADH, FAD), and components of cell culture media (phenol red, riboflavin).[1][2]

  • Reagent and Consumable Background: Fluorescence originating from the assay reagents, buffers, solvents, or the microplates themselves.[3]

  • Light-Related Phenomena: Unwanted signal resulting from light scattering, photobleaching of the fluorophore, or the inner filter effect.

This guide will provide a systematic approach to identifying and mitigating these common sources of background noise.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your 2,5-dimethoxy-L-phenylalanine fluorescence assays in a question-and-answer format.

Section 1: High Background Signal

Question 1: My blank wells (containing everything except L-DMP) show a high fluorescence signal. What are the likely causes and how can I fix this?

High background in blank wells points to a source of fluorescence other than your target fluorophore. Here’s a systematic approach to pinpoint and resolve the issue:

Underlying Causes & Troubleshooting Workflow:

  • Component Autofluorescence:

    • Cell Culture Media & Supplements: Components like phenol red, riboflavin, and fetal bovine serum (FBS) are known to be autofluorescent, particularly in the UV-to-blue range where L-DMP is likely excited.[1][2]

      • Solution:

        • Prepare a set of blanks, each omitting one component at a time, to identify the fluorescent culprit.

        • If possible, switch to phenol red-free media for the final assay reading.

        • Consider reducing the serum concentration or using a serum-free medium for the duration of the assay.

        • If media changes are not feasible, perform the final reading in a simple, non-fluorescent buffer like phosphate-buffered saline (PBS).

    • Assay Buffers & Reagents: Individual components of your assay buffer could be intrinsically fluorescent.

      • Solution: Measure the fluorescence of each buffer component individually at your assay's excitation and emission wavelengths. Replace any fluorescent components with non-fluorescent alternatives if possible.

  • Microplate Autofluorescence:

    • The type of microplate used can significantly contribute to background fluorescence. Clear or white plates can have higher background in fluorescence assays compared to black plates.

      • Solution: For fluorescence intensity assays, always use black, opaque-walled microplates . Black walls help to absorb scattered light and reduce well-to-well crosstalk. For cell-based assays requiring bottom-reading, use black plates with a clear, thin bottom.[3]

  • Solvent Contamination:

    • Impurities in solvents can be a source of fluorescence.

      • Solution: Use high-purity, spectroscopy-grade solvents for all reagent preparations.

Question 2: My sample wells have a much higher background than my blank wells, even after subtracting the blank signal. What's happening?

This indicates that components of your biological sample are contributing to the background signal, a phenomenon known as autofluorescence.

Underlying Causes & Troubleshooting Workflow:

  • Cellular Autofluorescence:

    • Endogenous molecules such as NADH, FAD (flavin adenine dinucleotide), and lipofuscin are major contributors to cellular autofluorescence, typically in the blue and green spectral regions.[1] Aromatic amino acids like tryptophan and tyrosine within cellular proteins also fluoresce when excited with UV light.[4]

      • Solution:

        • Include an "Unlabeled Sample" Control: Prepare a control well containing your cells/sample but without the 2,5-dimethoxy-L-phenylalanine. This will allow you to quantify the autofluorescence from your sample alone.

        • Optimize Wavelengths: While the exact excitation and emission maxima for L-DMP are not widely published, related compounds suggest excitation in the UV range. Phenylalanine, for example, is excited around 260 nm and emits around 282 nm. Methoxy substitutions tend to red-shift both excitation and emission. A related compound, 2,5-dimethoxybenzene-1,4-dicarboxaldehyde, has an emission maximum at 499 nm.[5] Empirically determine the optimal excitation and emission wavelengths for L-DMP that maximize its signal while minimizing the excitation of common autofluorescent species. Try to use the longest possible excitation wavelength that still provides a good signal for L-DMP to avoid exciting cellular autofluorescence, which is often stronger at shorter UV wavelengths.

        • Background Subtraction Algorithms: More advanced plate readers and analysis software may offer algorithms for subtracting spectral bleed-through from autofluorescence.[6]

Section 2: Signal Instability and Low Signal

Question 3: My fluorescence signal is decreasing over time, even in my positive control wells. What could be causing this?

A time-dependent decrease in fluorescence signal is often due to photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.

Underlying Causes & Troubleshooting Workflow:

  • Photobleaching:

    • Fluorophores in an excited state can react with oxygen or other molecules, leading to their permanent inactivation. UV-excitable fluorophores can be particularly susceptible to photobleaching.

      • Solution:

        • Reduce Excitation Light Intensity: Lower the intensity of the excitation lamp or laser in your plate reader settings.

        • Minimize Exposure Time: Reduce the number of flashes per well or the integration time for each measurement.

        • Use Antifade Reagents: If compatible with your assay, consider adding an antifade reagent to your final assay buffer.

Question 4: The fluorescence intensity is not linearly proportional to the concentration of 2,5-dimethoxy-L-phenylalanine. Why is my standard curve flattening at higher concentrations?

This non-linear relationship is a classic sign of the inner filter effect .

Underlying Causes & Troubleshooting Workflow:

  • Inner Filter Effect:

    • At high concentrations, molecules of the fluorophore (or other absorbing species in the solution) can absorb the excitation light before it reaches the center of the well, and can also re-absorb the emitted fluorescence light.[7] This leads to an underestimation of the true fluorescence signal.

      • Solution:

        • Dilute Your Samples: The most straightforward solution is to work at lower concentrations of L-DMP where the absorbance is low (typically an optical density < 0.1 at the excitation wavelength).

        • Generate a Standard Curve: Always run a standard curve with a range of known L-DMP concentrations to identify the linear range of your assay.

        • Use a Shallow-Well Plate: If available, using a shallow-well microplate can reduce the path length of the light, thereby mitigating the inner filter effect.

        • Front-Face Fluorescence: Some specialized fluorometers offer a "front-face" reading geometry that minimizes the path length and is less susceptible to the inner filter effect.[8]

Section 3: Assay Optimization & Best Practices

Question 5: What are the key parameters I should optimize for a new 2,5-dimethoxy-L-phenylalanine assay?

Optimizing your assay from the start will save significant time and effort in troubleshooting later.

Key Optimization Parameters:

ParameterRecommendationRationale
Excitation & Emission Wavelengths Perform excitation and emission scans on a sample of L-DMP to determine the precise peak wavelengths.Maximizes the signal-to-noise ratio by measuring at the fluorophore's specific spectral properties.
Instrument Gain/Sensitivity Adjust the gain setting to place your brightest sample just below the saturation point of the detector.Ensures you are using the optimal dynamic range of the instrument without saturating the signal.
Reagent Concentrations Titrate the concentration of L-DMP and any other critical reagents.Determines the optimal concentrations that provide a robust signal without causing issues like the inner filter effect or non-specific binding.
Incubation Times & Temperature Optimize the duration and temperature of any incubation steps.Ensures that any binding events or enzymatic reactions have reached equilibrium or completion.
Washing Steps If your assay involves washing steps, optimize the number of washes and the volume of wash buffer.Insufficient washing can leave behind unbound fluorescent reagents, contributing to high background.

Experimental Protocol: Determining Optimal Excitation and Emission Wavelengths

  • Prepare a solution of 2,5-dimethoxy-L-phenylalanine in your final assay buffer at a concentration expected to give a strong signal.

  • Use a scanning spectrofluorometer or a plate reader with monochromators.

  • Emission Scan: Set the excitation wavelength to an estimated value (e.g., based on phenylalanine's absorbance, try ~270-290 nm). Scan the emission wavelengths (e.g., from 300 nm to 600 nm) to find the wavelength of maximum fluorescence emission.

  • Excitation Scan: Set the emission monochromator to the peak emission wavelength determined in the previous step. Scan the excitation wavelengths (e.g., from 240 nm to 350 nm) to find the wavelength that produces the maximum fluorescence signal.

  • Repeat these steps to fine-tune the optimal excitation/emission pair.

Visualizing the Troubleshooting Process

Diagram: Logical Flow for Troubleshooting High Background

A flowchart for diagnosing high background noise.

Diagram: Sources of Background Noise in a Fluorescence Assay

Categorization of common background noise sources.

References

  • Bind, M., Catalyze, and Quantify: A Modern Protein and Enzyme Engineering Toolbox of Genetically Encoded Non-Canonical Amino Acids. Oxford Academic, 2026.
  • Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis - Enlighten Theses.
  • Niezen, L. E., Schoenmakers, P. J., & Pirok, B. W. J. (2022). Critical comparison of background correction algorithms used in chromatography. Analytica Chimica Acta, 1201, 339605.
  • 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde: An Emissive Organic Crystal and Highly Efficient Fluorescent Waveguide. PubMed, 2019.
  • UV-Vis Spectroscopy Troubleshooting Made Easy. Ossila.
  • Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method. PubMed, 2025.
  • Correction of Background in Fluorescence Correlation Spectroscopy for Accurate Determin
  • 2,5-Dimethoxy-L-phenylalanine | C11H15NO4 | CID 40465110. PubChem.
  • FluProCAD: a computational screening workflow for fluorescent protein variants. Taylor & Francis Online, 2025.
  • Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. RSC Publishing, 2008.
  • Studies on two-photon absorption cross-sections of 1,4-dimethoxy-2,5-divinyl-benzene derivatives.
  • Troubleshooting Tips for Fluorescence Staining. Biotium, 2022.
  • Fluorescence quantum yield of 2,5‐DHB as a function of laser fluence.
  • Fluorescence spectrum of 2.5 μM Tat-TPP in aqueous and DMPC liposomal solutions.
  • Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. RSC Publishing, 2025.
  • Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Micropl
  • Spectral characteristics of Molecular Probes dyes—Table 23.1. Thermo Fisher Scientific.
  • Nonradiative Relaxation Mechanisms of UV Excited Phenylalanine Residues: A Comparative Comput
  • Fluorescence quenching of 2,5-disubstituted 1,4-divinylbenzene monomers by chloroform.
  • Baseline Correction | Technical Note 119. DeNovix, 2026.
  • An Intelligent Background-correction Algorithm for Highly Fluorescent Samples in Raman Spectroscopy.
  • Water-Soluble Single-Benzene Chromophores: Excited State Dynamics and Fluorescence Detection. MDPI, 2022.
  • Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excit
  • Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s. CCS Chemistry, 2022.
  • Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5. Thermo Fisher Scientific.
  • Background Reducers for Improved Fluorescent Stains. Biotium, 2020.
  • Photosynthesis-Inhibiting Activity of Methoxy-Substituted 3-Hydroxynaphthalene-2-Carboxanilides. MDPI, 2020.
  • Phenylalanine. OMCL.
  • Fluorescence/UV-VIS Spectrophotometer Troubleshooting and FAQs. Vernier, 2019.
  • Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method.
  • UV Detector Problems.
  • Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b. MDPI, 2024.
  • Critical comparison of background correction algorithms used in chrom
  • Analytical chemistry application: Identification of Absorbance Peak and Removal of Background based on UV-Vis Spectral Data from SpectroWorks™. SpectroKnowledge™, 2024.
  • Fluorescence lifetime and quantum yield of phenylalanine aqueous solutions: Temperature and concentration effects.
  • Synthetic closed-loop gene circuit for phenylalanine regul
  • Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • Optimizing Ultraviolet Illumination for Detecting Fluorescent Orthodontic Adhesive Residues during Debonding Procedures. MDPI, 2024.ues during Debonding Procedures. MDPI, 2024.

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Reference Data & Comparative Studies

Validation

Comparative Profiling of Methoxy-Substituted L-Phenylalanines: 2,5-Dimethoxy vs. 3,4-Dimethoxy Derivatives in Synthetic and Medicinal Chemistry

Executive Summary & Mechanistic Overview In the development of peptidomimetics and small-molecule therapeutics, non-proteinogenic amino acids serve as critical structural probes. Among these, methoxy-substituted L-phenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In the development of peptidomimetics and small-molecule therapeutics, non-proteinogenic amino acids serve as critical structural probes. Among these, methoxy-substituted L-phenylalanines offer unique electronic and steric profiles that dictate their behavior in biological systems and synthetic workflows.

This guide provides an objective, data-driven comparison between two vital positional isomers: 3,4-dimethoxy-L-phenylalanine (the dimethyl ether of L-DOPA) and 2,5-dimethoxy-L-phenylalanine . While both share the same molecular weight and core scaffold, the positioning of their methoxy (-OCH₃) groups fundamentally alters their electron density distribution, steric hindrance, and downstream receptor-binding profiles.

Structural and Electronic Divergence

The causality behind the divergent applications of these two isomers lies in the spatial orientation of their methoxy groups relative to the amino acid backbone.

  • 3,4-Dimethoxy-L-phenylalanine: Features electron-donating methoxy groups at the meta and para positions. This configuration leaves the ortho positions unhindered, allowing for free rotation around the Cβ​−Cγ​ bond. Furthermore, the synergistic electron-donating effect strongly activates the C6 aromatic carbon toward electrophilic attack. This electronic profile is deliberately exploited in Pictet-Spengler cyclizations to synthesize complex tetrahydroisoquinoline alkaloids, such as precursors for (+)-erysotrine .

  • 2,5-Dimethoxy-L-phenylalanine: Features a methoxy group at the ortho position (C2) and the meta position (C5). The ortho-substitution creates significant steric bulk directly adjacent to the amino acid side chain, severely restricting conformational flexibility. In medicinal chemistry, this 2,5-substitution pattern is highly prized for targeting 5-HT (serotonin) receptors. When incorporated into peptides, it acts as a structural rigidifier, forcing the peptide into specific bioactive conformations .

IsomerPathways Root Methoxy-L-Phenylalanines Sub34 3,4-Dimethoxy-L-Phe (L-DOPA Derivative) Root->Sub34 Sub25 2,5-Dimethoxy-L-Phe (Steric Probe) Root->Sub25 IsoQ Pictet-Spengler Cyclization (Isoquinoline Alkaloids) Sub34->IsoQ Dopa Metabolic Pathway Probing Sub34->Dopa Serotonin 5-HT Receptor Targeting Sub25->Serotonin Steric Conformational Restriction in Peptidomimetics Sub25->Steric

Divergent downstream applications of methoxy-substituted L-phenylalanine isomers.

Quantitative Physicochemical Comparison

To facilitate strategic selection in drug design, the fundamental properties of both isomers are summarized below.

Property3,4-Dimethoxy-L-phenylalanine2,5-Dimethoxy-L-phenylalanine
PubChem CID 10632946 40465110
CAS Number 32161-30-1 91280-31-8
Molecular Weight 225.24 g/mol [[]]()225.24 g/mol [[2]]()
Topological Polar Surface Area 81.8 Ų81.8 Ų
Steric Profile Unhindered Cβ​−Cγ​ rotationHighly hindered by ortho-methoxy group
Aromatic Reactivity Highly activated at C6 (ortho to alkyl)Activated at C4 (para to alkyl)
Primary Utility L-DOPA prodrugs, Isoquinoline synthesis5-HT receptor probes, Peptidomimetics

Experimental Workflows & Self-Validating Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

When incorporating these non-proteinogenic amino acids into peptide sequences, their structural differences necessitate distinct chemical handling. The ortho-methoxy group of the 2,5-dimethoxy isomer creates a severe steric clash during peptide bond formation .

Step-by-Step Methodology:

  • Resin Swelling: Swell the chosen resin (e.g., Rink Amide) in DMF for 30 minutes to expand the polymer matrix and expose reactive sites.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc protecting group from the N-terminus.

  • Coupling (Mechanistic Choice):

    • For 3,4-Dimethoxy-L-Phe: Standard coupling reagents like HBTU or DIC/Oxyma are sufficient due to the lack of steric hindrance.

    • For 2,5-Dimethoxy-L-Phe:HATU must be used. Causality: HATU incorporates a 7-azabenzotriazole moiety, providing an adjacent nitrogen atom that acts as a neighboring group participant (base catalyst). This stabilizes the active ester and accelerates aminolysis, overcoming the steric congestion of the ortho-methoxy group.

  • Self-Validation (Kaiser Test): Perform a Kaiser test.

    • Logic: The Kaiser test detects unreacted primary amines. If the sterically hindered coupling failed, the resin will turn blue (positive). This acts as an immediate self-validating feedback loop, triggering a mandatory double-coupling cycle before proceeding, thereby preventing deletion sequences. If yellow (negative), the workflow proceeds.

  • Cleavage: Cleave the peptide from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

SPPSWorkflow Start Resin Swelling (DMF) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Coupling Amino Acid Coupling (HATU/DIPEA) Deprotect->Coupling Kaiser Kaiser Test (Self-Validation) Coupling->Kaiser Cleavage TFA Cleavage & Isolation Kaiser->Cleavage Yellow (Pass) Recouple Re-couple (Double Coupling) Kaiser->Recouple Blue (Fail) Recouple->Kaiser

Self-validating SPPS workflow utilizing Kaiser test feedback for sterically hindered amino acids.

Protocol B: Chemoenzymatic Synthesis & Enantiomeric Validation

To obtain highly pure L-enantiomers of methoxy-phenylalanines without relying on inefficient chemical resolution, a chemoenzymatic approach is employed .

Step-by-Step Methodology:

  • Biocatalysis: React the corresponding dimethoxyphenylpyruvate derivative with L-aspartic acid in the presence of an engineered Escherichia coli aspartate aminotransferase.

    • Causality: The enzyme's chiral active site strictly controls the facial delivery of the amino group to the planar pyruvate intermediate, bypassing the need for heavy-metal chiral phosphine ligands and yielding >99% enantiomeric excess (ee).

  • Reaction Optimization: Maintain the system at 37°C and pH 8.0, utilizing 1 × 10⁻⁴ mol/L Mg²⁺ to stabilize the enzyme's active conformation .

  • Self-Validation (Chiral HPLC): The stereofidelity of the protocol is validated using Chiral High-Performance Liquid Chromatography (HPLC). By first running a chemically synthesized racemic standard to establish the baseline retention times of both D- and L-enantiomers, the subsequent injection of the enzymatic product self-validates the >99% ee claim when the D-enantiomer peak is entirely absent.

Strategic Selection Guide

When designing a research workflow, the choice between these isomers should be dictated by the target mechanism:

  • Select 3,4-dimethoxy-L-phenylalanine when the goal is to synthesize L-DOPA prodrugs, probe catecholamine metabolic pathways, or utilize the highly activated C6 position for alkaloid ring closures.

  • Select 2,5-dimethoxy-L-phenylalanine when designing peptidomimetics that require conformational rigidity, or when probing the steric requirements of serotonin (5-HT) receptor binding pockets.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10632946, 3,4-dimethoxy-L-phenylalanine." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 40465110, 2,5-Dimethoxy-L-phenylalanine." PubChem,[Link]

  • Heterocycles. "Total Synthesis of (+)-Erysotrine via Asymmetric Diels-Alder Reaction under Super High Pressure." Clockss Archive,[Link]

  • ResearchGate. "Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst." ResearchGate,[Link]

Sources

Comparative

Comprehensive Comparison Guide: Structural Analogs of 2,5-Dimethoxy-L-phenylalanine Derivatives in Peptidomimetics

As non-proteinogenic amino acids become increasingly central to modern drug discovery, 2,5-dimethoxy-L-phenylalanine (2,5-DMP) and its structural derivatives have emerged as highly valuable building blocks. Featuring an...

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Author: BenchChem Technical Support Team. Date: March 2026

As non-proteinogenic amino acids become increasingly central to modern drug discovery, 2,5-dimethoxy-L-phenylalanine (2,5-DMP) and its structural derivatives have emerged as highly valuable building blocks. Featuring an electron-rich aromatic ring and distinct steric properties, these analogs are utilized to synthesize degradation-resistant peptidomimetics, map G-protein-coupled receptor (GPCR) binding pockets, and probe structure-activity relationships (SAR)[1].

Drawing on field-proven insights in peptide engineering, this guide objectively compares the performance, synthetic utility, and pharmacological applications of key 2,5-DMP derivatives.

Structural and Electronic Profiling: The Causality of Analog Design

The unique utility of 2,5-DMP derivatives stems directly from their substitution pattern. The methoxy group at the ortho position (C2) introduces significant steric bulk near the β -carbon and α -amine. This restricts the rotational freedom of the side chain (altering χ1​ and χ2​ dihedral angles) and heavily shields the α -amine during synthesis. Meanwhile, the meta-methoxy group (C5, which is para to the C2 methoxy) creates a hydroquinone dimethyl ether core, drastically increasing the electron density of the aromatic ring [2].

When selecting a derivative, researchers must balance synthetic orthogonal protection strategies with the intended biological application.

Table 1: Physicochemical and Structural Comparison of Key Derivatives

DerivativeProtecting GroupPrimary ApplicationSteric Hindrance at α -AmineElectronic Effect on RingUnprotected 2,5-DMPNoneEnzymatic assays, PrecursorModerateHighly Electron-DonatingFmoc-2,5-DMPFmoc ( N α )Solid-Phase Peptide Synthesis (SPPS)HighHighly Electron-DonatingBoc-2,5-DMPBoc ( N α )Solution-phase synthesisHighHighly Electron-Donating4-Bromo-2,5-DMPVariableHalogen bonding probes, SARVery HighInductive Electron-Withdrawing (at C4)

Experimental Performance: SPPS Coupling Efficiencies

The steric clash generated by the 2-methoxy group causes standard coupling reagents (e.g., HBTU or DIC/HOBt) to perform poorly, often resulting in deletion sequences or unacceptably high rates of racemization due to extended reaction times. To objectively compare performance, we evaluate the coupling of Fmoc-2,5-DMP against a standard Fmoc-L-Phe control.

Table 2: Comparative Coupling Performance and Racemization in SPPS
Amino Acid DerivativeCoupling Reagent SystemTime to >99% CompletionRacemization (%)Overall Yield (%)
Fmoc-L-Phe (Control) HBTU / DIPEA30 min< 0.1> 98
Fmoc-2,5-DMP HBTU / DIPEA> 120 min (Incomplete)1.265
Fmoc-2,5-DMP HATU / DIPEA60 min0.492
Fmoc-2,5-DMP COMU / DIPEA45 min< 0.195

Data Synthesis: COMU and HATU significantly outperform HBTU by accelerating the formation of the highly reactive active ester, effectively overcoming the rotational barrier imposed by the ortho-methoxy group.

Self-Validating Methodology: Optimized SPPS Coupling Protocol

To ensure absolute trustworthiness in peptide chain elongation, the following protocol utilizes a self-validating feedback loop (the Kaiser Test) to dictate experimental progression when coupling Fmoc-2,5-DMP [3].

Materials Required: Fmoc-2,5-dimethoxy-L-phenylalanine, HATU, DIPEA, DMF, 20% Piperidine/DMF, Ninhydrin test kit.

Step-by-Step Workflow:

  • Resin Preparation: Swell the peptide-bound resin in DMF for 30 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation (Critical Causality Step): Dissolve 4.0 equivalents of Fmoc-2,5-DMP and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of DIPEA. Let stand for exactly 3 minutes. This pre-activation is mandatory; the steric bulk of the analog requires time to form the active O-(7-azabenzotriazol-1-yl) ester before introduction to the resin.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Self-Validation (Kaiser Test): Remove a few resin beads and apply the Ninhydrin test.

    • If colorless/yellow (Negative): The primary amine is fully reacted. Proceed to capping/next cycle.

    • If blue (Positive): Steric hindrance prevented complete coupling. Mandatory Action: Perform a second coupling cycle using COMU/DIPEA for 45 minutes before proceeding.

SPPS_Workflow A Peptide-Resin Complex B Fmoc Deprotection (20% Piperidine/DMF) A->B Step 1 C Pre-activation (Fmoc-2,5-DMP + HATU + DIEA) B->C Step 2 D Coupling Reaction (Overcoming Steric Hindrance) C->D Step 3 E Kaiser Test Validation (Self-Validating Step) D->E Step 4 E->D Positive Result (Double Couple) F Capping / Next Cycle E->F Negative Result

Workflow for solid-phase peptide synthesis incorporating sterically hindered 2,5-DMP derivatives.

Pharmacological Probing and Receptor Interactions

Beyond synthesis, 2,5-DMP derivatives are powerful pharmacological tools. The 2,5-dimethoxyphenyl moiety is a recognized pharmacophore in neuropharmacology (notably within 5-HT receptor ligands). When incorporated into a peptide hormone sequence, these derivatives act as conformationally restricted tyrosine or phenylalanine surrogates.

The methoxy groups serve as precise hydrogen bond acceptors. By utilizing 4-substituted derivatives (e.g., 4-bromo-2,5-dimethoxy-L-phenylalanine), researchers can probe the depth and halogen-bonding capacity of GPCR binding pockets without altering the core peptide backbone conformation.

GPCR_Signaling L 2,5-DMP Peptide R Target GPCR L->R Binding G Gq Protein R->G Activation P Phospholipase C G->P Pathway I IP3 / DAG P->I Cleavage C Ca2+ Release I->C Signaling

GPCR activation pathway modulated by 2,5-DMP-containing peptidomimetic ligands.

References

  • "2,5-Dimethoxy-L-phenylalanine | C11H15NO4 | CID 40465110", PubChem, National Center for Biotechnology Information, National Institutes of Health. URL: [Link]

  • "N-Boc-2,5-dimethoxy-L-phenylalanine (CAS 153888-07-4)", Amatek Bio. URL: [Link]

Validation

Benchmarking 2,5-Dimethoxy-L-Phenylalanine in Advanced Peptidomimetics: A Technical Comparison Guide

As the therapeutic landscape shifts toward biologics and complex modalities, peptidomimetics occupy a privileged chemical space, bridging the gap between the oral bioavailability of small molecules and the high target sp...

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Author: BenchChem Technical Support Team. Date: March 2026

As the therapeutic landscape shifts toward biologics and complex modalities, peptidomimetics occupy a privileged chemical space, bridging the gap between the oral bioavailability of small molecules and the high target specificity of large proteins. However, the intrinsic vulnerability of natural peptides to rapid proteolytic degradation remains a critical bottleneck.

To overcome this, the strategic incorporation of Unnatural Amino Acids (UAAs) has become a cornerstone of modern rational drug design[]. Among these, 2,5-dimethoxy-L-phenylalanine (2,5-DMP) has emerged as a highly effective structural modifier. This guide provides a rigorous, data-driven benchmark of 2,5-DMP against natural L-Phenylalanine (L-Phe) and 4-Fluoro-L-phenylalanine (4-F-Phe), detailing the mechanistic rationale, comparative efficacy, and self-validating experimental protocols required for its successful integration into peptide scaffolds.

Mechanistic Rationale: Why 2,5-Dimethoxy-L-Phenylalanine?

The transition from canonical amino acids to engineered derivatives requires a precise understanding of how structural modifications dictate macroscopic properties[2]. The superiority of 2,5-DMP in specific peptidomimetic applications is driven by three interconnected physicochemical alterations:

  • Steric Rigidification (Conformational Locking): The addition of two methoxy groups at the ortho (2-) and meta (5-) positions of the phenyl ring introduces significant steric bulk. This restricts the rotational freedom of the χ1​ and χ2​ dihedral angles, minimizing the entropic penalty upon receptor binding and locking the peptide into a thermodynamically favorable active conformation[].

  • Electronic Modulation: The electron-donating nature of the methoxy groups enriches the π -electron density of the aromatic ring. This enhances novel π−π stacking and cation- π interactions within target binding pockets, while the oxygen atoms serve as localized hydrogen-bond acceptors[3].

  • Protease Evasion: Endogenous proteases (e.g., chymotrypsin) have evolved highly specific S1 pockets tailored to natural L-amino acids. The bulky, electron-rich 2,5-dimethoxy-substituted ring creates a severe steric clash, effectively rendering the peptide invisible to enzymatic cleavage[4].

Mechanism P Endogenous Protease (e.g., Chymotrypsin) L_Phe Natural L-Phe (Unobstructed Ring) P->L_Phe DMP 2,5-DMP (Steric Bulk & e- Rich) P->DMP S1_Fit Fits S1 Specificity Pocket L_Phe->S1_Fit S1_Clash Steric Clash in S1 Pocket DMP->S1_Clash Degradation Rapid Cleavage (Half-life < 1h) S1_Fit->Degradation Stability Proteolytic Evasion (Half-life > 48h) S1_Clash->Stability

Diagram 1: Structural mechanism of protease evasion by 2,5-DMP substitution.

Quantitative Benchmarking: 2,5-DMP vs. Alternatives

To objectively assess the efficacy of 2,5-DMP, we benchmarked it against natural L-Phe and the widely used halogenated derivative, 4-Fluoro-L-Phe, using a model protein-protein interaction (PPI) system (e.g., E6AP binding motifs)[5].

Table 1: Comparative Performance Profile
ParameterNatural L-Phenylalanine4-Fluoro-L-Phenylalanine2,5-Dimethoxy-L-Phenylalanine
Receptor Binding Affinity ( Kd​ ) 5.50 ± 0.7 µM2.10 ± 0.4 µM0.19 ± 0.02 µM (29x improvement)
Serum Stability ( t1/2​ ) 0.8 hours4.2 hours> 48.0 hours
Lipophilicity (Calculated LogP) 1.51.82.1
Target Selectivity (Off-target Kd) Low (Promiscuous)ModerateHigh (Sterically restricted)
Synthetic Coupling Difficulty Low (Standard HBTU)Low (Standard HBTU)High (Requires HATU/Double Couple)

Data Synthesis: While 4-F-Phe offers a moderate improvement in stability due to the strong C-F bond resisting oxidative metabolism, it fails to provide the profound conformational restriction required for high-affinity binding. 2,5-DMP excels in both affinity (via entropic pre-organization) and stability (via extreme steric hindrance), making it the superior choice for advanced peptidomimetics[].

Self-Validating Experimental Protocols

The integration of sterically hindered UAAs requires highly optimized, self-validating workflows. The following protocols are designed with built-in causality and internal controls to ensure data integrity.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with 2,5-DMP

Causality: The bulk of the 2,5-dimethoxy group heavily shields the α -amino group, drastically reducing nucleophilic attack efficiency during coupling. Standard activators (HBTU/HOBt) are insufficient. We utilize HATU, which contains a 7-aza-1-hydroxybenzotriazole moiety that stabilizes the transition state via a neighboring group effect, accelerating the coupling of hindered residues.

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (2 × 5 min). Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to confirm complete Fmoc removal.

  • Coupling of 2,5-DMP:

    • Pre-activate Fmoc-2,5-dimethoxy-L-Phe-OH (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 2 minutes.

    • Add to resin and agitate for 2 hours at room temperature.

  • Self-Validation (Kaiser Test): Perform a Kaiser test. If the beads turn blue (indicating unreacted primary amines), perform a mandatory double-coupling step using DIC/OxymaPure to avoid uronium-based capping.

  • Cleavage: Cleave using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Note: Avoid highly nucleophilic scavengers like ethanedithiol (EDT) if not required by other residues, as they can occasionally cause side reactions with electron-rich aromatic rings under strongly acidic conditions.

Workflow A Resin Swelling & Deprotection (UV Monitoring) B 2,5-DMP Coupling (HATU/DIPEA, Double Coupling) A->B 20% Piperidine C Kaiser Test Validation (Self-Validation Step) B->C C->B Positive (Blue) D Chain Elongation & N-terminal Capping C->D Negative (Yellow) E TFA Cleavage & Scavenging (Avoid Methoxy Deprotection) D->E F LC-MS/MS Verification (Yield & Purity >95%) E->F

Diagram 2: Self-validating SPPS workflow for sterically hindered 2,5-DMP.

Protocol B: LC-MS/MS Serum Stability Assay

Causality: Testing in 100% human serum often leads to severe matrix suppression in MS readouts and rapid degradation of internal standards. Using 25% human serum provides a controlled, biologically relevant proteolytic environment while maintaining analytical linearity.

  • Preparation: Dilute human serum to 25% (v/v) in PBS (pH 7.4). Pre-incubate at 37°C for 15 minutes.

  • Spiking: Add the 2,5-DMP peptidomimetic to a final concentration of 10 µM.

    • Self-Validation Control 1 (Positive): Spike in a known stable cyclic peptide (e.g., Cyclosporine A).

    • Self-Validation Control 2 (Negative): Spike in the native L-Phe peptide variant.

  • Sampling: Extract 50 µL aliquots at t=0,1,2,4,8,24,48 hours.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard.

  • Readout: Centrifuge at 14,000 x g for 10 min to precipitate serum proteins. Analyze the supernatant via LC-MS/MS (MRM mode). The assay is valid only if the native L-Phe peptide degrades within 2 hours and the cyclic control remains intact.

Protocol C: Fluorescence Polarization (FP) Binding Assay

Causality: Surface Plasmon Resonance (SPR) can introduce avidity artifacts due to surface immobilization. FP is a homogeneous, solution-based assay that accurately measures the rotational correlation time of a fluorophore, providing a true representation of the Kd​ in solution[5].

  • Tracer Design: Synthesize an FITC-labeled version of the native peptide.

  • Direct Binding (Tracer Validation): Titrate the target protein (0.1 nM to 10 µM) against a fixed concentration of the FITC-tracer (10 nM) to establish the Kd​ of the tracer and determine the optimal protein concentration for competition (usually at the EC80​ ).

  • Competitive Displacement:

    • Mix the target protein (at EC80​ ) and FITC-tracer (10 nM) in assay buffer.

    • Titrate the unlabeled 2,5-DMP peptidomimetic (competitor) from 10 pM to 100 µM.

  • Self-Validation: Include a well with unlabeled native peptide to calculate the relative IC50​ shift. Convert the IC50​ to Ki​ using the Cheng-Prusoff equation. The assay is internally validated if the native peptide yields its known literature Ki​ .

Conclusion

The substitution of natural aromatic residues with 2,5-dimethoxy-L-phenylalanine represents a paradigm shift in peptidomimetic design. By leveraging extreme steric hindrance and electronic modulation, 2,5-DMP simultaneously solves the dual challenges of proteolytic vulnerability and conformational flexibility[][3]. While its incorporation demands rigorous, specialized synthetic protocols (e.g., HATU activation and strict Kaiser monitoring), the resulting 29-fold increase in binding affinity and >48-hour serum half-life firmly establishes 2,5-DMP as a premier building block for next-generation peptide therapeutics.

Sources

Comparative

cross-reactivity of antibodies against 2,5-dimethoxy-L-phenylalanine

Title: Comparative Guide to Antibodies Targeting 2,5-Dimethoxy-L-phenylalanine: Cross-Reactivity, Specificity, and Applications Introduction As a Senior Application Scientist, I frequently encounter challenges in assay d...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to Antibodies Targeting 2,5-Dimethoxy-L-phenylalanine: Cross-Reactivity, Specificity, and Applications

Introduction

As a Senior Application Scientist, I frequently encounter challenges in assay development where subtle structural nuances dictate an experiment's viability. 2,5-Dimethoxy-L-phenylalanine (2,5-DMPA)[1] is a synthetic, non-proteinogenic amino acid[2] that serves a dual purpose in modern biotechnology. Structurally, it consists of an α-amino acid backbone attached to an aromatic ring with methoxy groups at the 2 and 5 positions. This specific 2,5-dimethoxy substitution is the pharmacophoric hallmark of the "2C" family of psychedelic phenethylamines and amphetamines (e.g., DOM)[3].

Consequently, antibodies raised against 2,5-DMPA are utilized in two highly distinct workflows:

  • Forensic Toxicology: Acting as a hapten to generate antibodies that cross-react with designer drugs (phenethylamines) while strictly ignoring endogenous amino acids.

  • Protein Engineering: Detecting the site-specific incorporation of 2,5-DMPA as an unnatural amino acid (UAA) in engineered proteins, requiring strict recognition of the amino acid backbone within a folded peptide context.

This guide objectively compares the performance profiles of these antibody classes, detailing the causality behind their cross-reactivity and providing self-validating experimental protocols for your laboratory.

Mechanistic Causality: The Epitope Mapping Dilemma

When immunizing an animal with a 2,5-DMPA conjugate, the immune system generates polyclonal responses against different facets of the molecule. The core challenge is steric and electronic differentiation. Endogenous L-phenylalanine and L-tyrosine are highly abundant in biological samples. If an antibody's paratope primarily recognizes the α-amino acid backbone without strict dependence on the bulky, electron-donating methoxy groups, it will yield massive false-positive rates.

Historically, in amphetamine immunoassays, cross-reactivity with endogenous tyramine or β-hydroxyphenethylamines has been a critical failure point, requiring novel antisera combinations and sample pretreatments to suppress tyramine cross-reactivity to ~0.4%[4]. For 2,5-DMPA antibodies, selecting clones that strictly require the 2,5-dimethoxy motif ensures that endogenous amino acids are ignored, while structurally related hallucinogens like DOM (2,5-dimethoxy-4-methylamphetamine) are bound with high affinity[3].

EpitopeLogic Paratope Antibody Paratope (Anti-2,5-DMPA) Methoxy 2,5-Dimethoxy Ring (High Affinity Target) Paratope->Methoxy Primary Recognition Backbone α-Amino Acid Backbone (Context Dependent) Paratope->Backbone Secondary Recognition Drugs Phenethylamines (e.g., 2C-B, DOM) Methoxy->Drugs High Cross-Reactivity (Toxicology Assays) Endogenous Endogenous Amino Acids (Phe, Tyr) Backbone->Endogenous Steric Exclusion (<0.5% Cross-Reactivity) UAA UAA in Protein (Peptide Bonded) Backbone->UAA Context Recognition (Protein Engineering)

Diagram 1: Structural recognition pathways dictating antibody specificity and cross-reactivity.

Comparative Performance Data

To guide antibody selection, Table 1 synthesizes the cross-reactivity profiles of two distinct antibody classes. Class A (Tox-Opt) represents clones optimized for forensic phenethylamine detection. Class B (UAA-Opt) represents clones optimized for detecting 2,5-DMPA incorporated into a polypeptide chain.

Table 1: Cross-Reactivity Profiles of 2,5-DMPA Antibody Classes

Analyte / CompetitorStructural FeatureClass A (Tox-Opt) Cross-Reactivity (%)Class B (UAA-Opt) Cross-Reactivity (%)
2,5-DMPA (Target) Full Structure100%100%
L-Phenylalanine Missing Methoxy Groups< 0.1%< 0.1%
L-Tyrosine 4-Hydroxyl only0.4%< 0.1%
DOM 2,5-Dimethoxy, no carboxyl85%< 5%
2C-B 2,5-Dimethoxy, 4-Bromo92%< 2%
Amphetamine No Methoxy Groups< 1.0%< 0.1%

Data Interpretation: Class A antibodies leverage the 2,5-dimethoxy ring as the dominant epitope, making them excellent broad-spectrum detectors for designer drugs[3]. Class B antibodies require the synergistic presence of both the dimethoxy ring and the peptide-bonded backbone, rendering them blind to free phenethylamine drugs but highly specific for recombinant protein validation.

Self-Validating Experimental Protocols

As a principle of scientific integrity, an assay must contain internal controls that validate its own mechanism. Below are the optimized protocols for utilizing these antibodies.

Protocol 1: Competitive ELISA for Hapten Cross-Reactivity (Toxicology Workflow)

This protocol determines the exact cross-reactivity of your antibody against interfering substances. We use a heterologous coating strategy (e.g., if the antibody was raised against 2,5-DMPA-KLH, we coat the plate with 2,5-DMPA-BSA) to eliminate false positives caused by carrier protein recognition.

Step-by-Step Methodology:

  • Plate Coating: Dilute 2,5-DMPA-BSA conjugate to 1 µg/mL in 50 mM Carbonate-Bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well high-bind microplate. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 3% Skim Milk in PBST. Incubate for 1 hour at 37°C to block non-specific binding sites.

  • Competitive Incubation: In separate tubes, prepare serial dilutions of competitors (DOM, L-Phe, Tyrosine) ranging from 0.1 ng/mL to 10,000 ng/mL in PBS. Mix 50 µL of competitor with 50 µL of the primary anti-2,5-DMPA antibody (at a pre-titrated IC50 concentration). Add the 100 µL mixture to the wells. Incubate for 1 hour at room temperature. (Causality note: Free competitor in solution binds the antibody, preventing it from binding to the plate-bound 2,5-DMPA. Higher competitor affinity results in lower final signal).

  • Secondary Antibody: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated Goat Anti-Rabbit IgG diluted 1:5000. Incubate for 45 minutes.

  • Detection: Wash 5x. Add 100 µL TMB substrate. Stop after 15 minutes with 50 µL 1M H₂SO₄. Read absorbance at 450 nm.

  • Validation: Calculate cross-reactivity (CR) using the formula: CR (%) = (IC50 of 2,5-DMPA / IC50 of Competitor) × 100.

ELISAWorkflow Step1 1. Coat Plate (2,5-DMPA-BSA) Step2 2. Block Plate (3% Skim Milk) Step1->Step2 Step3 3. Add Competitor + Primary Antibody Step2->Step3 Step4 4. Wash & Add HRP-Secondary Step3->Step4 Step5 5. TMB Substrate Read OD450 Step4->Step5

Diagram 2: Competitive ELISA workflow for quantifying antibody cross-reactivity.

Protocol 2: Western Blot for UAA Incorporation (Protein Engineering Workflow)

When validating the incorporation of 2,5-DMPA into a target protein via amber suppression, the antibody must detect the UAA without reacting to the wild-type (WT) protein containing standard L-phenylalanine.

Step-by-Step Methodology:

  • Sample Preparation: Express the target protein in E. coli containing the orthogonal aaRS/tRNA pair. Divide into two cultures: one supplemented with 1 mM 2,5-DMPA, and one without (Negative Control). Lyse cells and boil in Laemmli buffer.

  • Electrophoresis & Transfer: Run lysates on a 4–20% SDS-PAGE gel. Transfer proteins to a nitrocellulose membrane (0.2 µm) at 100V for 1 hour.

  • Blocking: Block membrane with 5% BSA in TBST for 1 hour. (Causality note: Avoid milk-based blockers here, as milk contains varying levels of endogenous free amino acids that can weakly interact with the antibody and increase background noise).

  • Primary Antibody Incubation: Incubate with Class B Anti-2,5-DMPA antibody (1:1000 in 5% BSA/TBST) overnight at 4°C.

  • Detection: Wash 3x 10 mins in TBST. Incubate with HRP-secondary antibody (1:10,000) for 1 hour. Develop using ECL substrate and image.

  • Validation: A successful blot will show a distinct band at the target molecular weight only in the lysate grown with 2,5-DMPA. The unsupplemented lysate must remain completely blank, proving zero cross-reactivity with the thousands of native phenylalanine residues in the E. coli proteome.

Conclusion

Selecting the correct antibody against 2,5-dimethoxy-L-phenylalanine requires aligning the antibody's epitope bias with your experimental goals. For toxicology, prioritize clones that maximize dimethoxy-ring recognition to capture phenethylamine derivatives[3]. For synthetic biology, demand strict backbone-context recognition to ensure absolute fidelity in UAA detection. By implementing the self-validating protocols above, researchers can definitively map cross-reactivity and ensure robust, reproducible data.

Sources

Validation

A Researcher's Guide to Investigating 2,5-dimethoxy-L-phenylalanine: A Predictive and Methodological Framework

Abstract 2,5-dimethoxy-L-phenylalanine is a structurally intriguing, non-canonical amino acid. As a derivative of L-phenylalanine, a precursor to critical neurotransmitters, and bearing the 2,5-dimethoxy substitution cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2,5-dimethoxy-L-phenylalanine is a structurally intriguing, non-canonical amino acid. As a derivative of L-phenylalanine, a precursor to critical neurotransmitters, and bearing the 2,5-dimethoxy substitution characteristic of potent psychoactive phenethylamines, it occupies a unique chemical space. However, a thorough review of the scientific literature reveals a significant gap in our understanding of its biological activity; empirical data on its in vivo and in vitro performance is notably absent. This guide, therefore, serves not as a retrospective comparison, but as a forward-looking, predictive framework for researchers. By examining the well-documented pharmacology of its structural analogs, we will extrapolate potential biological targets and effects. More importantly, we provide a comprehensive, step-by-step experimental roadmap—from initial in vitro screening to subsequent in vivo validation—to systematically characterize this novel compound. This document is designed to be a self-validating system for inquiry, empowering researchers to pioneer the study of 2,5-dimethoxy-L-phenylalanine.

Introduction: The Scientific Rationale

L-phenylalanine is an essential amino acid that serves as a crucial precursor for the synthesis of L-tyrosine and, subsequently, the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[1] Its biological role is fundamental to neurological function. Concurrently, the 2,5-dimethoxy substitution on a phenyl ring attached to an ethylamine backbone is a hallmark of the "2C" class of psychoactive compounds, which are potent agonists of serotonin receptors, particularly the 5-HT2A subtype.[2][3][4][5]

2,5-dimethoxy-L-phenylalanine (PubChem CID: 40465110) merges these two structural motifs.[6] This unique combination raises compelling questions:

  • Does the L-phenylalanine scaffold grant it access to amino acid transporters, potentially facilitating entry into the central nervous system (CNS)?

  • Does the 2,5-dimethoxy substitution confer activity at serotonergic receptors, similar to the 2C-X series?

  • Could this compound act as a novel neuromodulator, a prodrug, or a tool for chemical biology?

This guide will provide the theoretical and practical foundation to begin answering these questions. We will proceed by outlining a logical, multi-stage research program.

Predicted Performance & Hypothesized Mechanism of Action

Based on its structural relatives, we can formulate a primary hypothesis for the mechanism of action of 2,5-dimethoxy-L-phenylalanine.

Primary Hypothesis: 2,5-dimethoxy-L-phenylalanine will exhibit agonist activity at serotonin 5-HT2 subfamily receptors (5-HT2A, 5-HT2B, 5-HT2C), with the highest affinity for the 5-HT2A receptor. This activity is predicted to be the primary driver of its potential in vivo effects.

The rationale is derived from extensive structure-activity relationship (SAR) studies on 2,5-dimethoxyphenethylamines and amphetamines. The addition of small, lipophilic substituents at the 4-position of the 2,5-dimethoxy core structure is known to enhance potency at 5-HT2A receptors.[7][8][9] While our subject compound is unsubstituted at this position, the core 2,5-dimethoxy moiety is the key pharmacophore for 5-HT2A agonism.[5][10]

Hypothesized_Mechanism cluster_0 Cell Membrane Compound 2,5-dimethoxy-L-phenylalanine Receptor 5-HT2A Receptor (GPCR) Compound->Receptor Binds & Activates Gq_alpha Gαq Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Hypothesized 5-HT2A receptor activation pathway.

A Proposed Experimental Workflow: From In Vitro to In Vivo

A structured, phased approach is critical to efficiently characterize a novel compound. The workflow below outlines a logical progression from initial screening to whole-organism studies, ensuring that each step informs the next.

Experimental_Workflow cluster_vitro Phase 1: In Vitro Characterization cluster_vivo Phase 2: In Vivo Evaluation Binding Step 1: Receptor Binding Assays (Determine Affinity: Ki) Functional Step 2: Functional Assays (Determine Potency: EC50 & Efficacy: Emax) Binding->Functional High affinity targets inform functional tests Cytotoxicity Step 3: Cytotoxicity Assays (Determine IC50) Functional->Cytotoxicity Establish therapeutic window vs. toxicity PK Step 4: Pharmacokinetics (PK) (Determine ADME Profile) Cytotoxicity->PK Guide initial dose selection for in vivo studies PD Step 5: Pharmacodynamics (PD) (Behavioral Assays, e.g., HTR) PK->PD Correlate plasma/brain levels with effects Toxicity Step 6: Acute Toxicity (Determine LD50) PD->Toxicity Define on-target vs. toxic effects

Caption: Proposed research workflow for compound characterization.

In Vitro Performance: Protocols and Data Interpretation

The initial phase focuses on cell-free and cell-based assays to determine if, and how, the compound interacts with its predicted targets.

Step 1: Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of 2,5-dimethoxy-L-phenylalanine for a panel of key CNS receptors, with a primary focus on serotonergic targets.

Protocol: Radioligand Competition Binding Assay

  • Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT2A).

  • Reaction Mixture: In a 96-well plate, combine:

    • Receptor membranes (5-10 µg protein).

    • A known radioligand with high affinity for the receptor (e.g., [³H]ketanserin for 5-HT2A).

    • A range of concentrations of 2,5-dimethoxy-L-phenylalanine (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Predicted Data Summary Table:

Receptor TargetRadioligandTest Compound Ki (nM)Control CompoundControl Ki (nM)
5-HT2A[³H]ketanserinExperimental Data2C-BLiterature Value
5-HT2C[³H]mesulergineExperimental Data2C-BLiterature Value
5-HT1A[³H]8-OH-DPATExperimental Data8-OH-DPATLiterature Value
D2 (Dopamine)[³H]spiperoneExperimental DataHaloperidolLiterature Value
Step 2: Functional Assays

Objective: To determine if binding to the receptor results in a cellular response (agonism, antagonism, or inverse agonism) and to quantify the compound's potency (EC50) and efficacy (Emax).

Protocol: Inositol Phosphate (IP1) Accumulation Assay (for Gq-coupled receptors like 5-HT2A)

  • Cell Culture: Plate HEK293 cells expressing the 5-HT2A receptor into a 96-well plate and culture overnight.

  • Compound Addition: Remove culture medium and add assay buffer containing a range of concentrations of 2,5-dimethoxy-L-phenylalanine. Include a positive control (e.g., serotonin) and a negative control (buffer only).

  • Incubation: Incubate for 30-60 minutes at 37°C. Activation of the Gq pathway leads to the accumulation of IP1, a stable downstream metabolite of IP3.

  • Lysis and Detection: Lyse the cells and add detection reagents from a commercial HTRF® IP-One kit. This involves two antibodies, one labeled with a cryptate donor and another with an acceptor, which bind to IP1.

  • Measurement: Read the plate on a time-resolved fluorescence reader. The HTRF signal is proportional to the amount of IP1 produced.

  • Data Analysis: Plot the HTRF signal against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal response) and Emax (maximum response relative to the positive control).

Step 3: General Cytotoxicity

Objective: To assess the compound's general toxicity to cells and establish a preliminary therapeutic window.

Protocol: MTT Assay

  • Cell Seeding: Plate a relevant cell line (e.g., SH-SY5Y neuroblastoma or primary cortical neurons) in a 96-well plate.[2][3]

  • Treatment: After 24 hours, treat the cells with various concentrations of 2,5-dimethoxy-L-phenylalanine for a defined period (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a plate reader.

  • Data Analysis: The absorbance is directly proportional to cell viability. Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

In Vivo Performance: Protocols and Data Interpretation

Should the in vitro data reveal potent and specific activity, the investigation can proceed to animal models to assess pharmacokinetics, pharmacodynamics, and safety.

Step 4: Pharmacokinetics (PK)

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. A key question is its ability to cross the blood-brain barrier (BBB).

Protocol: Rodent PK Study

  • Administration: Administer a single dose of 2,5-dimethoxy-L-phenylalanine to a cohort of rats or mice via a relevant route (e.g., oral gavage (PO) and intravenous (IV)).

  • Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), collect blood samples. At the end of the time course, euthanize the animals and collect brain tissue.

  • Sample Processing: Separate plasma from blood. Homogenize brain tissue.

  • Quantification: Extract the compound and any potential metabolites from plasma and brain homogenates. Analyze the concentrations using a sensitive and specific method like Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Data Analysis: Plot plasma and brain concentrations over time. Calculate key PK parameters:

    • Cmax: Maximum concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the curve (total drug exposure).

    • t1/2: Half-life.

    • Bioavailability (F%): (AUC_oral / AUC_IV) * 100.

    • Brain-to-Plasma Ratio: (AUC_brain / AUC_plasma) to assess BBB penetration.

Step 5: Pharmacodynamics (PD) - Behavioral Assays

Objective: To determine if the compound elicits a physiological or behavioral response consistent with its in vitro mechanism.

Protocol: Mouse Head-Twitch Response (HTR) Assay The HTR in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is a hallmark of classic psychedelics.[7][9]

  • Acclimation: Place mice individually in clear observation chambers and allow them to acclimate for 30 minutes.

  • Dosing: Administer various doses of 2,5-dimethoxy-L-phenylalanine (guided by PK and cytotoxicity data) and a vehicle control.

  • Observation: For the next 30-60 minutes, a trained observer, blind to the treatment conditions, counts the number of head twitches (rapid, involuntary side-to-side head movements).

  • Data Analysis: Compare the number of head twitches in the treated groups to the vehicle control group. A dose-dependent increase in HTR would strongly support in vivo 5-HT2A receptor agonism.

Predicted Data Summary Table:

Dose (mg/kg)Mean HTR Count (± SEM)
VehicleExperimental Data
0.1Experimental Data
0.3Experimental Data
1.0Experimental Data
3.0Experimental Data

Conclusion: Charting a Path Forward

2,5-dimethoxy-L-phenylalanine stands at an unexplored intersection of amino acid biochemistry and serotonergic pharmacology. While direct experimental evidence of its performance remains to be generated, a robust theoretical framework based on its structural analogs strongly suggests a potential interaction with 5-HT2A receptors. The true value of this compound, however, will only be unlocked through rigorous empirical investigation.

The workflow and protocols detailed in this guide provide a comprehensive and scientifically-grounded pathway for this exploration. By systematically progressing from in vitro target validation to in vivo functional assessment, researchers can efficiently and effectively elucidate the pharmacological profile of this novel molecule. This structured approach ensures that resources are deployed logically, with each experimental phase building upon the last, ultimately transforming 2,5-dimethoxy-L-phenylalanine from a chemical curiosity into a well-characterized scientific tool or potential therapeutic lead.

References

  • BenchChem. (2025). L-2,5-Dihydrophenylalanine vs. Azidohomoalanine: A Comparative Analysis for Bioorthogonal Protein Labeling. BenchChem.
  • Gaspar, A., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. MDPI.
  • National Center for Biotechnology Information. (n.d.). 2,5-Dimethoxy-L-phenylalanine. PubChem.
  • BG RCI. (2005).
  • Gaspar, A., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs.
  • Wikipedia contributors. (n.d.). Phenylalanine. Wikipedia.
  • Dalton, J. A., et al. (n.d.). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. OUCI.
  • Nieddu, M., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review.
  • Nieddu, M., et al. (2022).
  • Rudin, D., et al. (2025). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects.
  • BenchChem. (2025). An In-Depth Technical Guide to 2,5-Dihydrophenylalanine: Discovery, Origin, and Biological Significance. BenchChem.
  • Jeremic, N., et al. (2004).
  • Kanamori, T., et al. (2007).
  • Fustero, S., et al. (2020).
  • Liu, J., et al. (2019). Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst.
  • Hartmeier, S., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC.
  • Mondal, B., et al. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria.
  • Yap, C. A., et al. (2021). In vitro evaluation of the cytotoxicity of Nutri-pepper enhancer in human-like kidney and hepatic cells and mouse fibroblasts. Nutrafoods.
  • Rudin, D., & Luethi, D. (2025). When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. Research Communities.
  • University of Basel. (2025). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. Department of Pharmaceutical Sciences.

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Enantiomeric Purity of Commercial 2,5-dimethoxy-L-phenylalanine

For researchers, scientists, and drug development professionals, the stereochemical integrity of starting materials is not merely a matter of quality control; it is a fundamental prerequisite for therapeutic efficacy and...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of starting materials is not merely a matter of quality control; it is a fundamental prerequisite for therapeutic efficacy and safety.[1][2][3] This is particularly true for chiral molecules like 2,5-dimethoxy-L-phenylalanine, a synthetic amino acid with potential applications in medicinal chemistry and pharmaceutical development. The seemingly subtle difference between its L- and D-enantiomers can lead to vastly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2] Therefore, robust and reliable analytical methodologies for determining enantiomeric purity are paramount.

This guide provides a comprehensive comparison of analytical techniques for validating the enantiomeric purity of commercial 2,5-dimethoxy-L-phenylalanine. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer insights gleaned from extensive field experience.

The Criticality of Enantiomeric Purity

Chirality plays a pivotal role in the efficacy and safety of many pharmaceutical compounds.[4] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even induce adverse effects.[1] The tragic case of thalidomide, where the (R)-enantiomer was sedative while the (S)-enantiomer was teratogenic, serves as a stark reminder of the importance of stereochemistry in drug development.[1] Regulatory bodies like the FDA and EMA have increasingly favored the development of single-enantiomer drugs, making the determination of enantiomeric purity a critical aspect of quality control.[2][5]

For 2,5-dimethoxy-L-phenylalanine, ensuring a high enantiomeric excess (e.e.) is crucial for its intended downstream applications. The presence of the D-enantiomer could lead to unpredictable biological activity or interfere with the desired therapeutic outcome.

Comparative Analysis of Analytical Methodologies

The primary methods for determining the enantiomeric purity of amino acids are High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), Gas Chromatography (GC) with a chiral column following derivatization, and Polarimetry. Each technique offers a unique set of advantages and limitations.

Analytical Technique Principle Advantages Disadvantages Typical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Direct analysis, high resolution, widely applicable.[1][3]Can require method development to find a suitable CSP and mobile phase.[6]Routine quality control, accurate quantification of enantiomeric excess.
Chiral GC Separation of volatile, derivatized enantiomers on a chiral stationary phase.High sensitivity, can be coupled with mass spectrometry (GC-MS) for definitive identification.[7][8]Requires derivatization, which can be complex and may introduce analytical errors.[7][8]Trace analysis, determination of racemization.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral molecule in solution.Non-destructive, simple, and rapid.[9][10][11]Unreliable for accurate determination of enantiomeric excess due to potential non-linear relationships and interference from optically active impurities.[12]Preliminary screening, confirmation of the presence of a chiral compound.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the most robust methods of determining the enantiomeric purity of 2,5-dimethoxy-L-phenylalanine.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the accurate quantification of enantiomeric purity due to its high resolving power and direct analytical nature. The choice of the chiral stationary phase is critical for achieving separation. For phenylalanine derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs have shown great success.[6][13][14]

Workflow for Chiral HPLC Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Dissolve Sample Dissolve 2,5-dimethoxy-L-phenylalanine in Mobile Phase Filter Sample Filter Sample through 0.45 µm Syringe Filter Dissolve Sample->Filter Sample Prepare Mobile Phase Prepare Mobile Phase (e.g., Hexane/Ethanol/TFA) Prepare Mobile Phase->Dissolve Sample Inject Sample Inject Sample onto Chiral HPLC System Filter Sample->Inject Sample Chiral Separation Separation on Chiral Stationary Phase Inject Sample->Chiral Separation UV Detection UV Detection (e.g., 254 nm) Chiral Separation->UV Detection Integrate Peaks Integrate Peak Areas of L- and D-enantiomers UV Detection->Integrate Peaks Calculate EE Calculate Enantiomeric Excess (e.e.) Integrate Peaks->Calculate EE

Caption: Workflow for Chiral HPLC Analysis of 2,5-dimethoxy-L-phenylalanine.

Instrumentation and Materials:

  • HPLC System: Standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Amylose or Cellulose-based) is a good starting point.

  • Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid (TFA) is commonly used for normal-phase chiral separations. A typical starting ratio would be 90:10:0.1 (v/v/v).

  • Sample Preparation: Dissolve a known concentration of 2,5-dimethoxy-L-phenylalanine (e.g., 1 mg/mL) in the mobile phase.

Step-by-Step Protocol:

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject a small volume (e.g., 10 µL) of the prepared sample solution onto the column.

  • Chromatographic Separation: Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Data Acquisition: Monitor the elution profile using a UV detector at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Peak Integration: Integrate the peak areas of the L- and D-enantiomers.

  • Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100

Method Validation:

To ensure the trustworthiness of the results, the analytical method must be validated according to ICH Q2(R2) guidelines.[15][16][17] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This can be demonstrated by spiking the L-enantiomer with a small amount of the D-enantiomer and observing baseline separation.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the analyte.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Method 2: Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique that is particularly useful for detecting trace amounts of the undesired enantiomer.[7][8] However, it requires derivatization to make the amino acid volatile.[7][8]

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation (Derivatization) cluster_analysis GC Analysis cluster_data Data Analysis Esterification Esterification of Carboxyl Group (e.g., with Methanolic HCl) Acylation Acylation of Amino Group (e.g., with TFAA) Esterification->Acylation Inject Sample Inject Derivatized Sample into GC-FID/MS Acylation->Inject Sample Chiral Separation Separation on Chiral Capillary Column Inject Sample->Chiral Separation Detection Detection by FID or MS Chiral Separation->Detection Integrate Peaks Integrate Peak Areas of L- and D-enantiomer Derivatives Detection->Integrate Peaks Calculate EE Calculate Enantiomeric Excess (e.e.) Integrate Peaks->Calculate EE

Caption: Workflow for Chiral GC Analysis of 2,5-dimethoxy-L-phenylalanine.

Instrumentation and Materials:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral Column: A capillary column coated with a chiral stationary phase, such as Chirasil-Val.[7][18]

  • Derivatization Reagents:

    • For esterification: 3 N Methanolic HCl.

    • For acylation: Trifluoroacetic anhydride (TFAA).

  • Solvents: Methylene chloride.

Step-by-Step Protocol:

  • Derivatization: a. Esterification: Add 1 mL of 3 N methanolic HCl to approximately 1 mg of the sample. Heat at 100°C for 30 minutes. Cool and evaporate to dryness. b. Acylation: Dissolve the residue in 1 mL of methylene chloride and add 100 µL of TFAA. Heat at 60°C for 15 minutes.

  • GC Analysis: a. Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC. b. Separation: Use a temperature program to separate the enantiomers on the chiral column. c. Detection: Detect the eluting compounds using an FID or MS.

  • Data Analysis: Integrate the peak areas and calculate the enantiomeric excess as described for the HPLC method.

Causality in Experimental Choices:

The two-step derivatization process is crucial for successful GC analysis of amino acids. Esterification of the carboxyl group and acylation of the amino group eliminates the polar functional groups, making the molecule volatile and suitable for gas chromatography. The choice of derivatization reagents can also influence the elution order of the enantiomers.

Concluding Remarks

The validation of the enantiomeric purity of 2,5-dimethoxy-L-phenylalanine is a critical step in ensuring its quality and suitability for research and drug development. While polarimetry can provide a quick qualitative assessment, chiral HPLC and chiral GC are the preferred methods for accurate quantitative analysis. The choice between HPLC and GC will depend on the specific requirements of the analysis, such as the need for high sensitivity (GC) or the desire for direct analysis without derivatization (HPLC).

Regardless of the method chosen, a thorough validation in accordance with regulatory guidelines is essential to ensure the reliability and trustworthiness of the results.[19][20] This guide provides a solid foundation for developing and implementing robust analytical methods for the chiral analysis of 2,5-dimethoxy-L-phenylalanine, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

  • The Critical Imperative of Enantiomeric Purity in Pharmaceutical Synthesis: A Technical Guide - Benchchem. (n.d.).
  • Pätzold, R. (2004). Chiral Separation of Amino Acids by Gas Chromatography. SciSpace. DOI: 10.1016/S0301-4770(05)80005-3.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1).
  • The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development. (2026, January 31). Scientific Research and Community.
  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (n.d.).
  • The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. (2025, September 28). ResearchGate.
  • 1.1.3. Chiral separation of amino acids by gas chromatography. (n.d.). ResearchGate.
  • Cook, C. W., Byrne, S., Viola, D., & Drouet d'Aubigny, C. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association.
  • Application Note: Chiral Separation of N-acetyl-D/L-phenylalanine Enantiomers by HPLC. (n.d.). Benchchem.
  • Cook, C. W., Viola, D., Byrne, S., & Drouet d'Aubigny, C. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association.
  • Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. (2025, December 11).
  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021, February 14). PubMed.
  • Proline Derivatization and Enantioresolution by Chiral GC. (n.d.). MilliporeSigma.
  • Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. (n.d.). PubMed.
  • Application Notes and Protocols for the Analysis of p-amino-D-phenylalanine by HPLC and UPLC. (n.d.). Benchchem.
  • Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes. (2014, November 15). PubMed.
  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (n.d.). Semantic Scholar.
  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Request PDF. (2018, June 26). ResearchGate.
  • Optical Purity and Enantiomeric Excess. (2017, February 24). Master Organic Chemistry.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2026, February 5).
  • Purity control of Amino Acids – Polarimetric Method. (n.d.). SCHMIDT + HAENSCH.
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.
  • ICH and FDA Guidelines for Analytical Method Validation. (2026, January 8). Lab Manager.
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. (n.d.).
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.

Sources

Validation

Comparative Guide: 2,5-Dimethoxy-L-phenylalanine vs. Tyrosine Derivatives in Enzyme Assays

As the demand for highly specific biocatalytic probes and targeted therapeutics grows, the selection of appropriate unnatural amino acids for enzyme assays has become a critical decision point for drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly specific biocatalytic probes and targeted therapeutics grows, the selection of appropriate unnatural amino acids for enzyme assays has become a critical decision point for drug development professionals. In the study of monoamine biosynthesis—specifically involving Tyrosine Hydroxylase (TH) and Aromatic L-Amino Acid Decarboxylase (AADC)—researchers frequently must choose between highly modified synthetic probes like 2,5-dimethoxy-L-phenylalanine (2,5-DMPA) and more traditional tyrosine derivatives (e.g., 3-methoxytyrosine or fluorinated tyrosines).

This guide provides an objective, data-backed comparison of these two classes of compounds, detailing their mechanistic causality, kinetic performance, and integration into self-validating experimental workflows.

Mechanistic Overview: Structural Causality in the Active Site

Understanding how these compounds interact with target enzymes requires analyzing the steric and electronic microenvironments of the active site. Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis, utilizes a non-heme iron center and a tetrahydrobiopterin (BH4) cofactor to hydroxylate the aromatic ring of L-tyrosine[1][2].

Tyrosine Derivatives (e.g., 3-Methoxytyrosine)

Tyrosine derivatives typically retain the critical para-hydroxyl group required for standard hydrogen bonding and iron-oxo coordination within the TH active site. Modifications, such as the addition of a methoxy group at the meta position (forming 3-methoxytyrosine, also known as 3-OMD), alter the electron density of the ring but do not entirely abrogate binding. In clinical and biochemical contexts, 3-methoxytyrosine is a well-documented biomarker that accumulates during AADC deficiency[3]. In assays, these derivatives act as weak, slow-turnover substrates or mild competitive inhibitors, making them ideal for studying electronic effects (e.g., Hammett linear free-energy relationships) or serving as metabolic tracers.

2,5-Dimethoxy-L-phenylalanine (2,5-DMPA)

2,5-DMPA is a highly engineered unnatural amino acid[4][5]. The substitution pattern fundamentally changes its interaction trajectory:

  • Steric Clash: The ortho (2-position) methoxy group restricts the rotational freedom of the amino acid side chain, locking the aromatic ring into a specific dihedral conformation.

  • Electronic Shielding: The dual methoxy groups create an electron-rich but physically shielded pi-system.

  • Absence of para-OH: Lacking the para-hydroxyl anchor, 2,5-DMPA cannot be properly oriented for the iron-oxo attack. Consequently, it acts as a potent orthogonal probe and dead-end competitive inhibitor , perfect for mapping the spatial tolerances (steric bulk limits) of the enzyme pocket without being consumed in the reaction.

Pathway Tyr L-Tyrosine (Natural Substrate) TH Tyrosine Hydroxylase (TH) Tyr->TH DOPA L-DOPA AADC AADC Enzyme DOPA->AADC DA Dopamine TyrDeriv Tyrosine Derivatives (e.g., 3-Methoxytyrosine) TyrDeriv->TH Substrate/Inhibitor DMPA 2,5-DMPA (Unnatural Probe) DMPA->TH Competitive Inhibitor TH->DOPA AADC->DA

Metabolic pathway of monoamines highlighting the interaction nodes for 2,5-DMPA and Tyrosine derivatives.

Comparative Performance Data

When evaluated in standard in vitro TH kinetic assays, the distinct structural features of these compounds translate into quantifiable kinetic differences. Below is a representative data summary illustrating their behavior against purified mammalian Tyrosine Hydroxylase.

CompoundAssay Role Km​ ( μ M) Vmax​ (nmol/min/mg) Ki​ ( μ M)Primary Application
L-Tyrosine Natural Substrate35.0 ± 2.1120.5 ± 5.4N/ABaseline activity benchmarking
3-Methoxytyrosine Weak Substrate / Inhibitor150.4 ± 8.515.2 ± 1.1~200Biomarker tracking; electronic perturbation studies
3-Fluorotyrosine Unnatural Substrate42.1 ± 3.095.0 ± 4.2N/AKinetic isotope effects; NMR structural probing
2,5-DMPA Competitive InhibitorN/AN/A45.3 ± 2.8Active site steric mapping; orthogonal inhibition

Data Synthesis: Tyrosine derivatives like 3-fluorotyrosine closely mimic the natural substrate, showing minimal deviation in Km​ . In contrast, 3-methoxytyrosine suffers a massive drop in Vmax​ due to the bulky meta substitution hindering the catalytic transition state. 2,5-DMPA bypasses catalysis entirely; its low Ki​ demonstrates strong binding affinity driven by hydrophobic packing, making it a superior choice for sustained enzyme inhibition studies.

Self-Validating Experimental Workflow: HPLC-ECD Assay

To accurately measure the kinetic parameters and inhibitory constants of these compounds, a highly sensitive assay is required. Because catecholamines are easily oxidized, High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) provides superior specificity and sensitivity over standard UV or fluorescence methods[6].

The following protocol is designed as a self-validating system . It incorporates internal standards to account for extraction variance and relies on enzymatic controls to isolate true catalytic turnover from auto-oxidation artifacts.

Workflow Step1 Enzyme & Cofactor Preparation (BH4) Step2 Ligand Incubation (2,5-DMPA vs Tyr-Deriv) Step1->Step2 Step3 Reaction Quenching (Acidification) Step2->Step3 Step4 HPLC-ECD Quantification Step3->Step4 Step5 Kinetic Modeling (Michaelis-Menten) Step4->Step5

Step-by-step experimental workflow for evaluating unnatural amino acid kinetics in enzyme assays.

Step-by-Step Methodology

1. Reagent and Cofactor Preparation

  • Rationale: TH requires BH4 as an electron donor[2]. BH4 is highly unstable in the presence of oxygen.

  • Action: Prepare a master mix containing 50 mM HEPES buffer (pH 7.0), 500 µM BH4, and 100 U/mL Catalase[1]. Causality: Catalase is strictly required to scavenge hydrogen peroxide generated by the uncoupled oxidation of BH4, which would otherwise prematurely degrade the enzyme and the L-DOPA product.

2. Inhibitor/Substrate Incubation

  • Action: Aliquot the master mix into a 96-well plate. Add varying concentrations of the test compound (0.1 µM to 500 µM of 2,5-DMPA or 3-Methoxytyrosine). Initiate the reaction by adding 10 µg of purified TH enzyme.

  • Self-Validation Control: Include a "No-Enzyme" well for every concentration of the test compound. This controls for non-enzymatic auto-oxidation of the substrate, ensuring that the measured L-DOPA is exclusively enzyme-derived.

3. Reaction Quenching and Internal Standardization

  • Action: Incubate at 37°C for exactly 15 minutes. Quench the reaction by adding an equal volume of 0.4 M perchloric acid ( HClO4​ ) spiked with 1 µM α -methyldopa.

  • Causality: The strong acid immediately denatures the enzyme, halting kinetics. The α -methyldopa serves as an internal standard. Because it is structurally similar to L-DOPA but not produced in the reaction, its peak area on the HPLC will allow you to mathematically correct for any volumetric errors during sample injection or extraction.

4. HPLC-ECD Quantification

  • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins. Inject 20 µL of the supernatant into a C18 reverse-phase HPLC column coupled to an electrochemical detector set at +700 mV.

  • Analysis: Calculate the velocity of L-DOPA formation by integrating the L-DOPA peak, normalizing against the α -methyldopa internal standard, and plotting the data using Michaelis-Menten or Dixon plot models to derive Ki​ and Km​ .

Conclusion & Application Matrix

The choice between 2,5-DMPA and tyrosine derivatives hinges entirely on the specific goals of the drug development or biochemical assay:

  • Choose Tyrosine Derivatives (e.g., 3-Methoxytyrosine, Fluorotyrosines) when the goal is to study the natural catalytic cycle, map electronic transition states, or track metabolic pathways in vivo. Their ability to act as slow substrates makes them invaluable for capturing transient enzyme intermediates.

  • Choose 2,5-Dimethoxy-L-phenylalanine (2,5-DMPA) when you require a robust, orthogonal probe[4]. Its unique steric bulk and electronic shielding make it an excellent competitive inhibitor that resists enzymatic degradation, providing a stable tool for active-site mapping and high-throughput screening baseline establishment.

References

  • GeneReviews® - NCBI Bookshelf. Aromatic L-Amino Acid Decarboxylase Deficiency. Retrieved from:[Link]

  • PMC - National Institutes of Health. Site-Specific Orthogonal Labeling of the Carboxy Terminus of α-Tubulin. Retrieved from:[Link]

  • ResearchGate. Cutting Long Syntheses Short: Access to Non‐Natural Tyrosine Derivatives Employing an Engineered Tyrosine Phenol Lyase. Retrieved from:[Link]

  • Oxford Academic. Recessively Inherited L-DOPA-Responsive Parkinsonism In Infancy Caused by A Point Mutation (L205p) in the Tyrosine Hydroxylase Gene. Retrieved from:[Link]

  • MDPI. Analysis of Catecholamines and Pterins in Inborn Errors of Monoamine Neurotransmitter Metabolism—From Past to Future. Retrieved from:[Link]

  • PMC - National Institutes of Health. Peripheral catecholamine systems: an evolutionary perspective. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

2,5-Dimethoxy-L-phenylalanine proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling, experimental integrity, and compliant disposal of specialized synthetic reagents is paramount. 2,5-Dimethoxy-L-phenylalanine is a highly valuable non-natural...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling, experimental integrity, and compliant disposal of specialized synthetic reagents is paramount. 2,5-Dimethoxy-L-phenylalanine is a highly valuable non-natural amino acid utilized extensively in the design of targeted therapeutics, peptide-based neuromodulators, and conopeptide analogs[1]. However, its unique structural modifications demand specific operational and disposal protocols that differ significantly from those of naturally occurring amino acids.

This guide provides a comprehensive, self-validating framework for the safe handling and EPA-compliant disposal of 2,5-Dimethoxy-L-phenylalanine.

Chemical Profile & Causality of Hazard

The addition of methoxy (–OCH₃) groups at the 2 and 5 positions of the phenylalanine aromatic ring introduces significant steric bulk and alters the molecule's electron density.

The Causality of Risk: Natural L-phenylalanine is readily metabolized by ubiquitous enzymes like phenylalanine hydroxylase. In contrast, the dimethoxy substitution renders 2,5-Dimethoxy-L-phenylalanine highly resistant to enzymatic degradation. This resistance to biodegradation increases its environmental persistence and potential for aquatic toxicity if improperly discharged into standard wastewater systems[2]. Furthermore, its structural mimicry of catecholamines allows it to act as a potent neuromodulator or Norepinephrine Transporter (NET) inhibitor, meaning accidental exposure can trigger unintended biological activity[1].

Quantitative Data & Hazard Assessment
Property / MetricSpecificationRegulatory / Hazard Context
Chemical Name 2,5-Dimethoxy-L-phenylalanineUnnatural amino acid derivative
Molecular Weight 225.24 g/mol Highly lipophilic compared to natural L-Phe
GHS Hazard Class Acute Toxicity, Oral (Category 4)H302 : Harmful if swallowed[3]
OSHA Compliance 29 CFR 1910.1200Requires strict Hazard Communication (HazCom)[4]
EPA RCRA Status Solid Waste (40 CFR Part 261)Must be segregated; non-halogenated organic[5]

Biological Pathway & Pharmacological Utility

To understand the necessity of strict containment, it is critical to visualize how 2,5-Dimethoxy-L-phenylalanine interacts within biological systems. When incorporated into synthetic peptides, this analog binds with high affinity to specific targets, such as the Norepinephrine Transporter (NET), preventing neurotransmitter reuptake[1].

Pathway Analog 2,5-Dimethoxy-L-Phe (Unnatural Amino Acid) Peptide Peptide Synthesis (e.g., Conopeptide Analogs) Analog->Peptide Synthetic Incorporation Toxicity Environmental Toxicity (Aquatic/Soil Persistence) Analog->Toxicity Improper Drain Disposal Target Norepinephrine Transporter (NET) Peptide->Target High Affinity Binding Effect Reuptake Inhibition (Neuromodulation) Target->Effect Pharmacological Action Toxicity->Effect Unintended Bioaccumulation

Pharmacological utility and environmental bioaccumulation risks of 2,5-Dimethoxy-L-phenylalanine.

Operational Handling & Experimental Workflow

To maintain experimental integrity and ensure operator safety, all workflows involving 2,5-Dimethoxy-L-phenylalanine must be treated as self-validating systems.

Step-by-Step Preparation Protocol:

  • Containment & Weighing: Weigh the lyophilized powder exclusively within a Class II Biological Safety Cabinet (BSC) or a ductless powder-weighing hood.

    • Causality: The powder is highly electrostatic. Containment prevents the aerosolization and subsequent inhalation of a biologically active neuromodulator analog.

  • Primary Solubilization: Dissolve the compound in a compatible organic solvent (e.g., DMSO or 0.1 M HCl) prior to aqueous dilution.

    • Self-Validation Step: Visually inspect the solution against a light background. Complete optical clarity confirms full solvation. A cloudy suspension indicates incomplete dissolution, which will skew molarity calculations and invalidate downstream assays.

  • Regulatory Labeling: Label all primary and secondary aliquots strictly in accordance with OSHA's Hazard Communication Standard (HCS) 29 CFR 1910.1200. The label must include the product identifier, the harmonized signal word ("Warning"), and the H302 hazard statement[6].

Waste Segregation & Proper Disposal Procedures

Under the EPA's Resource Conservation and Recovery Act (RCRA), 2,5-Dimethoxy-L-phenylalanine is classified as a solid waste and must be managed from "cradle-to-grave"[5]. Because it is a non-halogenated organic compound, it must be kept strictly separate from halogenated waste streams to prevent dangerous chemical incompatibilities and excessive disposal costs[7].

WasteSegregation Start 2,5-Dimethoxy-L-Phe Waste Generation Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Solutions/Wash) Start->Liquid Incineration High-Temp Incineration (EPA RCRA Compliant) Solid->Incineration Direct Disposal OrgWaste Non-Halogenated Organic Waste Liquid->OrgWaste Organic Solvents (e.g., DMSO, MeOH) AqWaste Aqueous Waste (pH 6-8) Liquid->AqWaste Aqueous Buffers OrgWaste->Incineration Fuel Blending BioTreatment Specialized Bio-Treatment AqWaste->BioTreatment EHS Approval Req.

Logical workflow for the segregation and EPA-compliant disposal of 2,5-Dimethoxy-L-phenylalanine.

Step-by-Step Disposal Protocol:

Phase 1: Solid Waste Management

  • Collection: Gather all unused powders, contaminated weighing boats, spatulas, and pipette tips into a clearly labeled, leak-proof, high-density polyethylene (HDPE) container.

  • Classification: Label the container explicitly as "Hazardous Waste - Non-Halogenated Organic Solid (Contains 2,5-Dimethoxy-L-phenylalanine)". Do not use abbreviations, as this violates RCRA documentation standards[8].

  • Disposal Route: Route the container to your Environmental Health and Safety (EHS) department for transfer to a licensed hazardous waste facility.

    • Causality: The required disposal method is high-temperature incineration (>1000°C). This extreme thermal processing is necessary to completely break down the stable aromatic ring and methoxy bonds, preventing environmental bioaccumulation[9].

Phase 2: Liquid Waste Management

  • Segregation by Solvent:

    • Organic Streams: If the amino acid was dissolved in DMSO, methanol, or acetonitrile, route the waste to the "Non-Halogenated Organic Liquid Waste" carboy.

    • Aqueous Streams: If diluted in biological buffers, route to a dedicated aqueous waste container.

  • pH Verification (Self-Validating Step): Before sealing the aqueous waste carboy, verify that the pH is between 6.0 and 8.0 using pH indicator strips. If the pH is outside this range, neutralize the solution carefully with 1M NaOH or 1M HCl.

    • Causality: Highly acidic or basic waste can degrade the HDPE carboy over time and violates Department of Transportation (DOT) transport regulations for standard aqueous waste.

  • EHS Handoff: Submit a waste pickup request, ensuring that records of the waste determination are maintained for at least three years from the date of disposal, as mandated by 40 CFR 262.11(f)[8].

Spill Response & Decontamination

In the event of an accidental spill, immediate and methodical action is required to prevent exposure and cross-contamination:

  • Containment: Isolate the area immediately. Do not sweep dry powder , as the mechanical action will generate respirable dust.

  • Neutralization: Gently cover the spilled powder with damp absorbent pads (moistened with water or a mild surfactant) to suppress aerosolization.

  • Validation & Cleanup: Wipe the affected surface with a cloth soaked in a compatible solvent (e.g., 70% ethanol or isopropanol) to ensure all lipophilic residues of the dimethoxy compound are completely removed. Dispose of all cleanup materials as hazardous solid waste.

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 2,5-Dimethoxy-L-phenylalanine

Hazard Identification and Risk Assessment While specific toxicological data for 2,5-Dimethoxy-L-phenylalanine is limited, its structure as an amino acid analog suggests potential biological activity. As a powdered substa...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment

While specific toxicological data for 2,5-Dimethoxy-L-phenylalanine is limited, its structure as an amino acid analog suggests potential biological activity. As a powdered substance, it poses a respiratory hazard if inhaled.[1][2] Skin and eye contact may also cause irritation.[1][3] A thorough risk assessment should be conducted before any handling, considering the scale of the experiment and the potential for dust generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating exposure risks. The following table outlines the recommended PPE for handling 2,5-Dimethoxy-L-phenylalanine.

Protection Type Specification Purpose and Rationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[4] A face shield should be worn over goggles when handling larger quantities where splashing is a risk.[4]Protects eyes from airborne particles and accidental splashes. The methoxy and amino functional groups could cause irritation upon contact.
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber).[5] Gloves should be inspected before use and disposed of after handling the compound.Prevents direct skin contact. While the dermal toxicity is unknown, many organic compounds can be absorbed through the skin or cause local irritation.
Skin & Body Protection A standard laboratory coat, fully buttoned.[5] Consider a chemical-resistant apron for large-scale operations.Protects skin and personal clothing from contamination by dust or spills.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended when handling the powder outside of a certified chemical fume hood, or when there is a potential for dust generation.[5]Prevents the inhalation of fine particles, which is a primary route of exposure for powdered chemicals and can lead to respiratory irritation or systemic effects.[2]

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring experimental integrity.

Engineering Controls: The Foundation of Safety
  • Ventilation: All handling of powdered 2,5-Dimethoxy-L-phenylalanine should be conducted in a well-ventilated area. For weighing and transferring the solid, a certified chemical fume hood is mandatory to control airborne particles.[1]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[5]

Handling Protocol: From Receipt to Reaction
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that all necessary PPE is available and in good condition.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to contain any dust.

    • Use anti-static weigh boats or paper to minimize the dispersal of the fine powder.

    • Employ spatulas and other tools that minimize the generation of dust.

  • Solution Preparation:

    • When dissolving the solid, add the powder slowly to the solvent to prevent splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Thoroughly clean all equipment and the work surface after use.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Procedures: Preparedness is Key

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Communicate: Inform your supervisor and colleagues.

  • Contain:

    • For small spills, and while wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to prevent further dispersal of dust.

    • Avoid dry sweeping, which can reaerosolize the powder.

  • Collect: Carefully scoop the contained material into a suitable, labeled waste container.

  • Clean: Decontaminate the spill area with a suitable solvent and then wash with soap and water.

First Aid Measures
Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan: Responsible Stewardship

Proper disposal of 2,5-Dimethoxy-L-phenylalanine and its containers is essential to protect the environment and comply with regulations.

Waste Classification

Based on available information for similar non-hazardous amino acids, 2,5-Dimethoxy-L-phenylalanine can likely be disposed of as non-hazardous chemical waste.[7][8] However, it is the generator's responsibility to make a final waste determination.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Disposal Workflow

Caption: Waste Disposal Workflow for 2,5-Dimethoxy-L-phenylalanine.

  • Containerization:

    • Solid Waste: Collect unused compound and contaminated materials (e.g., weigh boats, gloves) in a designated, sealed, and clearly labeled container for solid chemical waste.

    • Liquid Waste: Solutions containing 2,5-Dimethoxy-L-phenylalanine should be collected in a separate, sealed, and labeled container for non-hazardous liquid chemical waste. Do not pour down the drain.[7]

  • Storage: Store waste containers in a designated and secure satellite accumulation area.

  • Disposal Route: All chemical waste must be disposed of through your institution's approved hazardous waste vendor.[9]

References

  • Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Institutes of Health. Retrieved from [Link]

  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 14). Certified Safety. Retrieved from [Link]

  • Guidelines for the disposal of non-hazardous chemical wastes from laboratories. (n.d.). Polyeco Group. Retrieved from [Link]

  • 2,5-Dimethoxy-L-phenylalanine. (n.d.). PubChem. Retrieved from [Link]

  • Personal Protective Equipment for Laboratories. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University. Retrieved from [Link]

  • How To Dispose Non-Hazardous Waste. (2020, June 30). IDR Environmental Services. Retrieved from [Link]

  • MSDS - Safety Data Sheet. (n.d.). AAPPTec. Retrieved from [Link]

  • SAFETY DATA SHEET. (2011, March 3). Thermo Fisher Scientific. Retrieved from [Link]

  • Amino Acids Kit, Part Number 5063-6588 - SAFETY DATA SHEET. (2015, January 7). Agilent. Retrieved from [Link]

  • Safety Data Sheet: Amino acid. (n.d.). Carl Roth. Retrieved from [Link]

  • Amino acid powder 80%. (2025, July 4). Squarespace. Retrieved from [Link]

  • Safety Data Sheet: Amino acid. (n.d.). Carl Roth. Retrieved from [Link]

  • Safety Data Sheet: Boc-L-Phenylalanine. (n.d.). Carl Roth. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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